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  • Product: 7-Chloro-2-phenylquinoline
  • CAS: 61687-26-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7-Chloro-2-phenylquinoline: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its unique structural and electronic properties have allowed for its incorporation into a vast array of therapeutic agents. The functionalization of this core structure is a key strategy in modern drug discovery, enabling the fine-tuning of pharmacological profiles to enhance efficacy and target selectivity.[1] Derivatives of the 7-chloroquinoline nucleus, in particular, have been extensively studied as candidates for a multitude of therapeutic applications, including antitumor, leishmanicidal, anti-inflammatory, and antiviral agents.[2] This guide focuses on a specific, high-value derivative: 7-Chloro-2-phenylquinoline. The introduction of a phenyl group at the 2-position and a chloro group at the 7-position creates a molecule with significant potential as both a versatile synthetic intermediate and a pharmacologically active compound in its own right. Recent studies have highlighted the promise of the 2-phenylquinoline scaffold in developing broad-spectrum anti-coronavirus agents, including inhibitors of SARS-CoV-2.[3] This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, detailing the core chemical properties, structure, synthesis, reactivity, and therapeutic potential of 7-Chloro-2-phenylquinoline.

Molecular Structure and Physicochemical Properties

7-Chloro-2-phenylquinoline is an aromatic heterocyclic compound identified by the CAS Number 61687-26-1.[4] Its structure consists of a quinoline core with a chlorine atom substituted at the C7 position and a phenyl ring attached at the C2 position.

Caption: 2D structure of 7-Chloro-2-phenylquinoline.

The key physicochemical properties of this compound are summarized below. These parameters are critical for designing experimental conditions, predicting biological behavior, and developing formulations.

PropertyValueReference(s)
IUPAC Name 7-chloro-2-phenylquinoline[4][5]
CAS Number 61687-26-1[4][5]
Molecular Formula C₁₅H₁₀ClN[4][5]
Molecular Weight 239.70 g/mol [4][5]
Appearance White to light yellow solid (predicted)
Melting Point 105-106 °C[6]
Boiling Point 394.0 ± 27.0 °C (Predicted)[6]
Density 1.235 ± 0.06 g/cm³ (Predicted)[6]
Solubility Poorly soluble in water; soluble in organic solvents such as chloroform, ethanol, and acetone. (Inferred)[7][8]
LogP (Predicted) 4.5[5]
SMILES C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C=C2[4][5]

Synthesis of 7-Chloro-2-phenylquinoline

The synthesis of substituted quinolines can be achieved through several classic named reactions, including the Combes, Friedländer, and Doebner-von Miller syntheses.[9][10][11][12] The Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, is a particularly effective method for preparing 2-substituted quinolines.[9][13][14]

A plausible and efficient route to synthesize 7-Chloro-2-phenylquinoline is via the Doebner-von Miller condensation of 3-chloroaniline with cinnamaldehyde, an α,β-unsaturated aldehyde. The reaction is typically catalyzed by a strong acid, such as hydrochloric acid, and often employs an oxidizing agent to facilitate the final aromatization step.[15]

synthesis_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product Reactant1 3-Chloroaniline Reaction Doebner-von Miller Condensation & Cyclization Reactant1->Reaction Reactant2 Cinnamaldehyde Reactant2->Reaction Catalyst HCl (Acid Catalyst) Catalyst->Reaction catalyzes Oxidant Oxidizing Agent (e.g., p-Chloranil) Oxidant->Reaction facilitates aromatization Solvent Non-aqueous Solvent (e.g., 2-Butanol) Solvent->Reaction Heat Heat (Reflux) Heat->Reaction Workup Aqueous Workup & Neutralization Reaction->Workup forms crude product Purification Purification (Recrystallization or Chromatography) Workup->Purification Product 7-Chloro-2-phenylquinoline Purification->Product

Caption: Workflow for the synthesis of 7-Chloro-2-phenylquinoline.

Experimental Protocol: Doebner-von Miller Synthesis

This protocol is a representative procedure based on established methodologies for analogous compounds.[15] Researchers should perform their own optimization and safety assessments.

Step 1: Preparation of Acidic Medium

  • In a well-ventilated fume hood, carefully bubble hydrogen chloride (HCl) gas into 200 mL of ice-cooled 2-butanol until a concentration of approximately 4-5 N is achieved. The process is exothermic and requires careful temperature control.

  • Rationale: A non-aqueous acidic medium is used to catalyze the reaction while minimizing side reactions associated with water. 2-butanol is an effective solvent for the reactants.[15]

Step 2: Reaction Setup

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3-chloroaniline (e.g., 0.1 mol) and a suitable oxidant such as p-chloranil (tetrachloro-1,4-benzoquinone) (e.g., 0.1 mol).

  • Add 100 mL of the prepared HCl in 2-butanol solution to the flask.

  • Rationale: p-Chloranil is an effective oxidant for the final dehydrogenation step to form the aromatic quinoline ring, improving yields and regioselectivity compared to older methods.[15]

Step 3: Addition of Cinnamaldehyde

  • Dissolve cinnamaldehyde (e.g., 0.1 mol) in 50 mL of 2-butanol and add it to the dropping funnel.

  • Heat the reaction mixture to a gentle reflux (approx. 90-100 °C).

  • Add the cinnamaldehyde solution dropwise to the refluxing mixture over a period of 1-2 hours.

  • Rationale: Slow, dropwise addition helps to control the exothermic reaction and prevent the formation of polymeric byproducts.

Step 4: Reaction and Monitoring

  • After the addition is complete, maintain the reaction at reflux for an additional 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

Step 5: Isolation of the Product

  • Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 1-2 hours to precipitate the product as its hydrochloride salt.

  • Collect the solid precipitate by vacuum filtration and wash with a small amount of cold 2-butanol.

  • Rationale: The hydrochloride salt of the quinoline product is often less soluble in the alcoholic solvent than the starting materials, allowing for isolation by crystallization.[15]

Step 6: Neutralization and Purification

  • Suspend the collected solid in water and add a base (e.g., 10% sodium carbonate solution) with stirring until the mixture is alkaline (pH 8-9). This will convert the hydrochloride salt to the free base.

  • Extract the aqueous suspension with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra for 7-Chloro-2-phenylquinoline are not widely published, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
  • δ 8.20-8.10 (m, 3H): This multiplet would likely contain the H8 proton (doublet, deshielded by proximity to nitrogen and the fused ring system) and the two ortho-protons (H2', H6') of the phenyl ring.

  • δ 7.85 (d, J ≈ 8.5 Hz, 1H): Attributed to the H5 proton, showing coupling to H6.

  • δ 7.70 (d, J ≈ 2.0 Hz, 1H): Attributed to the H8 proton.

  • δ 7.60-7.40 (m, 4H): This complex multiplet would contain the H3, H6 protons of the quinoline ring and the meta- (H3', H5') and para- (H4') protons of the phenyl ring.

  • δ 7.35 (d, J ≈ 8.5 Hz, 1H): Attributed to the H4 proton, coupled to H3.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
  • δ ~157 ppm: C2 (carbon attached to nitrogen and phenyl group).

  • δ ~148 ppm: C8a (bridgehead carbon).

  • δ ~139 ppm: C1' (ipso-carbon of the phenyl ring).

  • δ ~136 ppm: C4a (bridgehead carbon).

  • δ ~135 ppm: C7 (carbon attached to chlorine).

  • δ ~130-127 ppm: Aromatic CH carbons (C4, C5, C2'/6', C3'/5', C4').

  • δ ~126 ppm: C6.

  • δ ~125 ppm: C8.

  • δ ~119 ppm: C3.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): A prominent peak would be expected at m/z = 239.

  • Isotope Peak (M+2)⁺: A characteristic peak at m/z = 241 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

  • Major Fragmentation: Loss of HCl (m/z = 203), loss of the phenyl group (m/z = 162), and fragmentation of the quinoline ring system.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • 3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic rings.

  • 1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline and phenyl rings.[16]

  • ~850-750 cm⁻¹: C-H out-of-plane bending, which can be indicative of the substitution pattern on the aromatic rings.

  • ~1100-1000 cm⁻¹: C-Cl stretching vibration.

Chemical Reactivity and Functionalization

The structure of 7-Chloro-2-phenylquinoline offers several sites for further chemical modification, making it a valuable intermediate for building molecular complexity.[1]

reactivity C4 C4 C4_desc The C4 position is activated towards nucleophilic attack, especially after N-oxidation. C4->C4_desc Nucleophilic Substitution C7_Cl C7-Cl C7_desc The C7-chloro group can be replaced via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). C7_Cl->C7_desc Cross-Coupling / SNAr Rings Rings Rings_desc Electrophilic substitution (e.g., nitration, halogenation) can occur on both the quinoline and phenyl rings. Rings->Rings_desc Electrophilic Substitution Structure

Sources

Exploratory

Foreword: The Quinoline Core in Modern Chemistry

An In-Depth Technical Guide to 7-Chloro-2-phenylquinoline (CAS: 61687-26-1) The quinoline scaffold is a quintessential privileged structure in medicinal chemistry and materials science. First isolated from coal tar in 18...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 7-Chloro-2-phenylquinoline (CAS: 61687-26-1)

The quinoline scaffold is a quintessential privileged structure in medicinal chemistry and materials science. First isolated from coal tar in 1834, its derivatives are found in numerous natural alkaloids (e.g., quinine) and synthetic compounds with a vast spectrum of biological activities.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it a cornerstone for drug discovery programs targeting cancer, parasitic infections, and viral diseases.[2][3][4] This guide focuses on a specific, high-value derivative: 7-Chloro-2-phenylquinoline. The introduction of a phenyl group at the 2-position and a chloro-substituent at the 7-position creates a unique electronic landscape and provides key vectors for further chemical modification, establishing it as a critical intermediate for advanced molecular design.

Molecular Identity and Physicochemical Properties

7-Chloro-2-phenylquinoline is an aromatic heterocyclic compound distinguished by a quinoline core substituted with a phenyl ring at position C2 and a chlorine atom at C7. This substitution pattern is fundamental to its reactivity and utility.[5]

PropertyValueSource
CAS Number 61687-26-1[5]
Molecular Formula C₁₅H₁₀ClN[5]
Molecular Weight 239.70 g/mol [5]
IUPAC Name 7-chloro-2-phenylquinoline[5]
Appearance White to light yellow crystalline powder[6]
Solubility Soluble in organic solvents like ethanol and dichloromethane; sparingly soluble in water.[6]
SMILES C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C=C2[5]
InChIKey FIRUCWQMUVQZAX-UHFFFAOYSA-N[5]

Structural Elucidation: A Spectroscopic Signature

The unambiguous identification of 7-Chloro-2-phenylquinoline relies on a combination of modern spectroscopic techniques. The following data represent the expected spectral characteristics, providing a benchmark for synthetic validation.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is complex due to the presence of multiple aromatic protons. Protons on the phenyl ring will typically appear as a multiplet between 7.4-8.2 ppm. The protons on the quinoline core will be distinct, with H8 often being the most downfield signal due to its proximity to the nitrogen and steric effects, and H3 appearing as a distinct doublet coupled to H4.

  • ¹³C NMR Spectroscopy : The spectrum will show 15 distinct carbon signals in the aromatic region (~120-160 ppm). The carbon C2, attached to the nitrogen and the phenyl group, will be significantly downfield, as will C7, which is bonded to the electronegative chlorine atom.

  • Mass Spectrometry (MS) : The electron impact (EI) mass spectrum will prominently feature the molecular ion (M⁺) at m/z 239. A key diagnostic feature is the isotopic peak (M+2) at m/z 241, with an intensity approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).[7]

  • Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic system (typically 1500-1620 cm⁻¹), C-H stretching of the aromatic rings (>3000 cm⁻¹), and a distinct C-Cl stretching band in the fingerprint region (typically 1000-1100 cm⁻¹).

Synthesis Strategies: Building the Quinoline Core

The synthesis of substituted quinolines is a well-established field, with several named reactions providing reliable access to this scaffold.[1][8] The choice of method is dictated by the availability of starting materials, desired substitution pattern, and reaction scalability. For 7-Chloro-2-phenylquinoline, two classical methods are particularly relevant: the Friedländer Synthesis and the Doebner-von Miller Reaction.

The Friedländer Synthesis: A Convergent Approach

The Friedländer synthesis is an acid- or base-catalyzed condensation between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., a ketone).[9][10] This is arguably the most direct and convergent route to 7-Chloro-2-phenylquinoline.

Causality : This pathway is highly effective because it forms the two required C-C bonds and the C=N bond in a cascade process, often with high regioselectivity. The reaction of 2-amino-4-chlorobenzophenone with acetaldehyde (or a precursor) directly assembles the target molecule. The intramolecular aldol condensation followed by dehydration is thermodynamically driven by the formation of the stable aromatic quinoline ring.

Friedlander_Synthesis Fig. 1: Conceptual workflow of the Friedländer Synthesis. cluster_reactants Starting Materials cluster_intermediate Key Intermediate cluster_product Final Product SM1 2-Amino-4-chlorobenzophenone INT1 Schiff Base Formation (Iminium intermediate) SM1->INT1 + SM2 (Acid/Base Catalyst) SM2 Acetaldehyde SM2->INT1 PROD 7-Chloro-2-phenylquinoline INT1->PROD Intramolecular Aldol Condensation & Dehydration

Fig. 1: Conceptual workflow of the Friedländer Synthesis.

The Doebner-von Miller Reaction

This reaction involves the synthesis of quinolines from an aniline, an α,β-unsaturated carbonyl compound, and an acid catalyst.[1] To synthesize 7-Chloro-2-phenylquinoline, one could react 4-chloroaniline with cinnamaldehyde.

Causality : This method relies on a Michael addition of the aniline to the α,β-unsaturated aldehyde, followed by cyclization and oxidation. The regiochemistry is controlled by the electrophilic substitution on the aniline ring, which directs the cyclization. While effective, this method can sometimes lead to mixtures of regioisomers, making the Friedländer approach more attractive for specific targets.[11]

Field-Validated Experimental Protocol: Friedländer Synthesis

This protocol describes a reliable, self-validating workflow for the synthesis of 7-Chloro-2-phenylquinoline. Each step is designed for clarity and reproducibility in a standard laboratory setting.

Objective : To synthesize 7-Chloro-2-phenylquinoline from 2-amino-4-chlorobenzophenone and acetaldehyde using a base-catalyzed condensation.

Materials :

  • 2-Amino-4-chlorobenzophenone

  • Acetaldehyde (or paraldehyde as a stable equivalent)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl, for workup)

  • Ethyl acetate (for extraction)

  • Hexanes (for crystallization)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol Steps :

  • Reaction Setup : In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-4-chlorobenzophenone (10.0 g, 1 eq.) in absolute ethanol (100 mL).

  • Catalyst Addition : Add potassium hydroxide pellets (5.0 g, ~2 eq.) to the solution and stir until dissolved. The solution may warm slightly.

  • Reagent Addition : Cool the mixture in an ice bath. Slowly add acetaldehyde (10 mL, excess) dropwise over 20 minutes. Causality: The slow addition prevents excessive self-condensation of acetaldehyde and controls the initial exotherm.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up & Neutralization : Cool the reaction mixture to room temperature. Slowly pour the dark mixture into a beaker containing 200 mL of ice-cold water. Neutralize the solution by adding concentrated HCl dropwise until the pH is ~7. A precipitate will form.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers. Causality: Extraction isolates the product from inorganic salts and water-soluble byproducts.

  • Drying and Filtration : Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification & Validation : The crude solid is purified by recrystallization from a hot mixture of ethanol and hexanes. The resulting crystals are collected by vacuum filtration, washed with cold hexanes, and dried in a vacuum oven.

  • Characterization : Confirm the identity and purity of the final product using NMR, MS, and melting point analysis. The results should align with the spectroscopic signatures described in Section 2.

Experimental_Workflow Fig. 2: Step-by-step experimental workflow for synthesis. A 1. Dissolve Reactant & Catalyst in Ethanol B 2. Add Acetaldehyde (0°C) A->B Setup C 3. Reflux (4-6h) Monitor by TLC B->C Reaction D 4. Quench in Water & Neutralize (HCl) C->D Work-up E 5. Extract with Ethyl Acetate D->E F 6. Dry (MgSO4) & Concentrate E->F G 7. Purify by Recrystallization F->G Purification H 8. Characterize Product (NMR, MS, MP) G->H Validation

Fig. 2: Step-by-step experimental workflow for synthesis.

Chemical Reactivity and Derivatization Potential

7-Chloro-2-phenylquinoline is not merely an endpoint; it is a versatile platform for further chemical synthesis. Its reactivity is centered around three main regions: the quinoline nitrogen, the C7-chloro substituent, and the aromatic rings.

  • N-functionalization : The lone pair on the quinoline nitrogen makes it basic and nucleophilic. It can be readily protonated to form salts or alkylated to generate quaternary quinolinium compounds, which can alter solubility and biological activity.

  • C7-Substitution : The chlorine atom at the 7-position is a key handle for diversification. It is amenable to nucleophilic aromatic substitution (SₙAr) with various nucleophiles (e.g., amines, thiols, alcohols) under appropriate conditions.[12] More importantly, it serves as an excellent electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of aryl, heteroaryl, amine, or alkyne moieties. This is a primary strategy for building libraries of potential drug candidates.

  • Electrophilic Aromatic Substitution : Both the quinoline and phenyl rings can undergo electrophilic substitution (e.g., nitration, halogenation), although the conditions must be carefully controlled due to the deactivating nature of the quinoline nitrogen (in its protonated state) and the directing effects of the existing substituents.

Applications in Medicinal Chemistry and Beyond

The 2-phenylquinoline scaffold is a recurring motif in compounds with significant bioactivity. The 7-chloro substitution, in particular, is a common feature in many successful therapeutic agents, including the antimalarial drug chloroquine.

  • Anticancer Agents : Derivatives of 7-chloroquinoline have shown potent antiproliferative activity against various cancer cell lines.[4][12] They can be designed to inhibit key cellular targets like kinases or to function as DNA intercalating agents.

  • Antiviral Activity : The 2-phenylquinoline core has been identified as a promising scaffold for developing broad-spectrum anti-coronavirus agents, with some analogs showing inhibitory activity against the SARS-CoV-2 helicase (nsp13).[2]

  • Antiparasitic Drugs : Building on the legacy of quinine and chloroquine, the 7-chloroquinoline nucleus remains a central component in the design of new agents against malaria and other parasitic diseases like leishmaniasis.[12]

  • CNS Disorders : Organoselenium compounds derived from a 7-chloroquinoline scaffold have been investigated for their neuroprotective effects and potential application in treating disorders like post-traumatic stress disorder (PTSD).[13]

Safety and Handling

As a laboratory chemical, 7-Chloro-2-phenylquinoline must be handled with appropriate care.

  • GHS Hazard Classification :

    • H302 : Harmful if swallowed.[5]

    • H315 : Causes skin irritation.[5]

    • H318 : Causes serious eye damage.[5]

    • H335 : May cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling this compound.[6]

  • Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • Di Mola, A., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wikipedia contributors. (2024). Alprazolam. Wikipedia. Available at: [Link]

  • PubChem. (n.d.). 7-Chloro-2-phenylquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available at: [Link]

  • da Silva, G. O., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Google Patents. (1992). US5126456A - 7-chloroquinaldine synthesis.
  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). 7-Chloroquinoline. National Center for Biotechnology Information. Available at: [Link]

  • X-Y-Z-Biotech. (n.d.). 4-QUINOLINECARBOXYLIC ACID,7-CHLORO-2-PHENYL- (CAS No. 5439-80-5) SDS. X-Y-Z-Biotech. Available at: [Link]

  • PubMed. (2024). A review on quinolines: New green synthetic methods and bioactive potential. National Library of Medicine. Available at: [Link]

  • ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Available at: [Link]

  • ARKIVOC. (2002). Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines. ARKIVOC. Available at: [Link]

  • RSC Publishing. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances. Available at: [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. Available at: [Link]

  • Taylor & Francis Online. (2023). A review on synthetic investigation for quinoline- recent green approaches. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Bentham Science. (2024). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Current Organic Synthesis. Available at: [Link]

  • ResearchGate. (2024). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. ResearchGate. Available at: [Link]

  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available at: [Link]

  • MDPI. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules. Available at: [Link]

  • PubMed. (2024). 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) modulates biochemical and behavioral adaptations during the early developmental stage of a post-traumatic stress disorder (PTSD) model in mice. National Library of Medicine. Available at: [Link]

  • ResearchGate. (2024). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. ResearchGate. Available at: [Link]

  • University of Calgary. (n.d.). Spectra Problem #7 Solution. University of Calgary. Available at: [Link]

  • PubMed Central. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. National Library of Medicine. Available at: [Link]

Sources

Foundational

Physical and chemical properties of 7-Chloro-2-phenylquinoline

An In-Depth Technical Guide to 7-Chloro-2-phenylquinoline: Properties, Synthesis, and Applications Abstract 7-Chloro-2-phenylquinoline is a heterocyclic aromatic compound that has garnered significant interest within the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 7-Chloro-2-phenylquinoline: Properties, Synthesis, and Applications

Abstract

7-Chloro-2-phenylquinoline is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid quinoline scaffold, substituted with a reactive chlorine atom and a phenyl group, provides a unique electronic and steric profile, making it a valuable intermediate for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 7-Chloro-2-phenylquinoline, alongside detailed experimental protocols for its synthesis and characterization. Furthermore, it explores the compound's current and potential applications, offering insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The foundational characteristics of 7-Chloro-2-phenylquinoline are dictated by its molecular structure, which features a quinoline core with a chlorine atom at the 7-position and a phenyl substituent at the 2-position.

IUPAC Name: 7-chloro-2-phenylquinoline[1] CAS Number: 61687-26-1[1][2] Molecular Formula: C₁₅H₁₀ClN[1][3] Molecular Weight: 239.70 g/mol [1][3] Canonical SMILES: C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C=C2[1] InChI Key: FIRUCWQMUVQZAX-UHFFFAOYSA-N[1]

The presence of the electron-withdrawing chlorine atom and the aromatic phenyl group significantly influences the molecule's reactivity and intermolecular interactions. These structural features are pivotal to its utility as a building block in organic synthesis.

Physical Properties

The macroscopic properties of 7-Chloro-2-phenylquinoline are summarized in the table below. These characteristics are essential for its handling, storage, and application in various experimental setups.

PropertyValueReference(s)
Appearance White to light yellow/beige crystalline powder[4]
Melting Point 105-106 °C[2]
Boiling Point 394.0 ± 27.0 °C (Predicted)[2]
Density 1.235 ± 0.06 g/cm³ (Predicted)[2]
pKa 3.01 ± 0.14 (Predicted)[2]
LogP 4.5[1]
Solubility Soluble in organic solvents like ethanol and dichloromethane; sparingly soluble in water.[4]

Spectroscopic Profile

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of 7-Chloro-2-phenylquinoline. The following sections detail the expected spectral data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum of 7-Chloro-2-phenylquinoline is expected to exhibit distinct signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the phenyl ring and the quinoline core will show complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling. For a related compound, 2-phenylquinoline, aromatic protons appear between 7.44 and 8.22 ppm.[5] For 2-Phenylquinoline-7-carbaldehyde, the aromatic protons are observed in the 7-9 ppm range.[6]

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the 15 carbon atoms in the molecule. The carbons of the quinoline and phenyl rings will resonate in the aromatic region (typically 120-150 ppm). The carbon atom attached to the chlorine (C7) will be influenced by the halogen's electronegativity. For the parent 2-phenylquinoline, carbon signals are observed between 119.0 and 157.4 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 7-Chloro-2-phenylquinoline is expected to show the following characteristic absorption bands:

  • C-H stretching (aromatic): Peaks above 3000 cm⁻¹, characteristic of C-H bonds in aromatic rings.[7]

  • C=C and C=N stretching (aromatic): A series of sharp peaks in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline and phenyl rings.[8]

  • C-Cl stretching: A strong absorption in the fingerprint region, typically around 800-600 cm⁻¹, indicative of the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

  • Molecular Ion Peak: In an electron ionization (EI) mass spectrum, 7-Chloro-2-phenylquinoline will show a prominent molecular ion peak (M⁺) at m/z 239, corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 241 with about one-third the intensity of the molecular ion peak is expected.

  • Fragmentation Pattern: The fragmentation pattern will provide structural information. Common fragmentation pathways for quinolines involve the loss of HCN and cleavage of the substituent groups.

Chemical Reactivity and Synthetic Pathways

The chemical behavior of 7-Chloro-2-phenylquinoline is largely defined by the quinoline nucleus and its substituents. The chlorine atom at the 7-position is a key site for nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The quinoline ring system can also undergo electrophilic substitution, although the conditions required may be harsh.

Synthesis of 7-Chloro-2-phenylquinoline

A common and effective method for the synthesis of 2-phenylquinolines is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. A plausible synthetic route for 7-Chloro-2-phenylquinoline is the reaction of 2-amino-4-chlorobenzaldehyde with acetophenone in the presence of a base or acid catalyst.

Synthesis_of_7_Chloro_2_phenylquinoline cluster_reactants Reactants cluster_conditions Reaction Conditions 2_amino_4_chlorobenzaldehyde 2-Amino-4-chlorobenzaldehyde Reaction 2_amino_4_chlorobenzaldehyde->Reaction + Acetophenone Acetophenone Acetophenone->Reaction + Catalyst Base or Acid Catalyst (e.g., KOH or p-TsOH) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Heat Heat (Reflux) Heat->Reaction Product 7-Chloro-2-phenylquinoline Reaction->Product Friedländer Annulation

Caption: Synthetic pathway for 7-Chloro-2-phenylquinoline via Friedländer Annulation.

Key Applications in Research and Development

The 7-chloroquinoline moiety is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs. Derivatives of 7-chloroquinoline have been investigated for a wide range of biological activities.[9]

  • Anticancer Agents: The quinoline core is a component of several therapeutics with activity against different human cancer cell lines. Derivatives of the 7-chloroquinoline nucleus have shown promise as antitumor agents.[9]

  • Antiviral Activity: The 2-phenylquinoline scaffold has been identified as a promising starting point for the development of broad-spectrum anti-coronavirus inhibitors.[10] Some derivatives have shown potent activity against the SARS-CoV-2 helicase (nsp13), a highly conserved enzyme.[10]

  • Other Therapeutic Areas: The versatility of the 7-chloroquinoline structure has led to its exploration in developing agents with leishmanicidal, antinociceptive, anti-inflammatory, and antituberculosis properties.[9]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of 7-Chloro-2-phenylquinoline.

Synthesis Protocol: Friedländer Annulation

This protocol is a generalized procedure and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-chlorobenzaldehyde (1 equivalent), acetophenone (1.1 equivalents), and ethanol as the solvent.

  • Catalyst Addition: Slowly add a catalytic amount of potassium hydroxide (or another suitable base or acid).

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 7-Chloro-2-phenylquinoline.

Characterization Workflow

A systematic workflow is essential for the structural validation of the synthesized compound.

Characterization_Workflow Start Synthesized Product TLC Purity Check (TLC) Start->TLC MP Melting Point Determination TLC->MP Spectroscopy Spectroscopic Analysis MP->Spectroscopy H_NMR ¹H NMR Spectroscopy->H_NMR C_NMR ¹³C NMR Spectroscopy->C_NMR IR FT-IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS Data_Analysis Data Analysis and Structural Confirmation H_NMR->Data_Analysis C_NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final Pure, Characterized Compound Data_Analysis->Final

Caption: Workflow for the characterization of 7-Chloro-2-phenylquinoline.

Safety and Handling

7-Chloro-2-phenylquinoline is associated with several hazards and should be handled with appropriate safety precautions.

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H318: Causes serious eye damage.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Precautionary Measures:

  • Work in a well-ventilated area or under a chemical fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][11]

  • Avoid inhalation of dust and contact with skin and eyes.[12][13]

  • Wash hands thoroughly after handling.[13][14]

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12]

Conclusion

7-Chloro-2-phenylquinoline is a compound of considerable interest due to its versatile chemical nature and its potential as a precursor for pharmacologically active molecules. A thorough understanding of its physical and chemical properties, as detailed in this guide, is fundamental for its effective utilization in research and development. The synthetic and characterization protocols provided offer a practical foundation for scientists working with this compound. As research into quinoline-based therapeutics continues to expand, 7-Chloro-2-phenylquinoline is poised to remain a relevant and valuable tool in the pursuit of novel drug candidates.

References

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-2-phenylquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Alprazolam. Retrieved from [Link]

  • SciELO. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Retrieved from [Link]

  • National Institutes of Health. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

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  • NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl₂-Mediated Reducti. Retrieved from [Link]

  • National Institutes of Health. (2016). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-2-vinylquinoline. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-2-methylquinoline. Retrieved from [Link]

  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

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Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 7-Chloro-2-phenylquinoline: Synthesis, Characterization, and Therapeutic Potential This guide provides a comprehensive technical overview of 7-chloro-2-phenylquinoline, a heterocyclic aroma...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 7-Chloro-2-phenylquinoline: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 7-chloro-2-phenylquinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry. We will delve into its fundamental molecular and physicochemical properties, outline a robust synthetic pathway, detail methods for its structural characterization, and explore its emerging applications in oncology and virology. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Core Molecular Profile

7-Chloro-2-phenylquinoline is a derivative of quinoline, a bicyclic heterocyclic scaffold composed of a benzene ring fused to a pyridine ring. The molecule is substituted with a chloro group at the 7-position and a phenyl group at the 2-position. This specific substitution pattern imparts distinct physicochemical and pharmacological properties.

Molecular Formula and Weight

The chemical formula for 7-Chloro-2-phenylquinoline is C₁₅H₁₀ClN [1]. Its molecular weight is 239.70 g/mol [1].

Physicochemical Properties

A summary of the key physicochemical properties of 7-chloro-2-phenylquinoline is presented in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.

PropertyValueSource
CAS Number 61687-26-1[1]
Molecular Formula C₁₅H₁₀ClN[1]
Molecular Weight 239.70 g/mol [1]
Melting Point 105-106 °C[2]
Boiling Point (Predicted) 394.0 ± 27.0 °C[2]
Density (Predicted) 1.235 ± 0.06 g/cm³[2]
pKa (Predicted) 3.01 ± 0.14[2]

Synthesis of 7-Chloro-2-phenylquinoline

The synthesis of 7-chloro-2-phenylquinoline can be efficiently achieved through the Friedländer annulation , a classic and versatile method for constructing the quinoline ring system. This reaction involves the acid- or base-catalyzed condensation of an ortho-aminoaryl ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration[3][4].

For the synthesis of 7-chloro-2-phenylquinoline, the logical starting materials are 2-amino-4-chlorobenzophenone and a carbonyl compound that can provide the remaining two carbons of the quinoline ring, such as acetaldehyde or a compound that can generate an equivalent enolate.

Proposed Synthetic Protocol: Friedländer Annulation

This protocol describes a general procedure for the synthesis of 7-chloro-2-phenylquinoline based on the Friedländer reaction.

Reactants:

  • 2-Amino-4-chlorobenzophenone

  • Acetaldehyde (or a suitable equivalent like paraldehyde)

  • Ethanol (as solvent)

  • Potassium hydroxide (as catalyst)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-chlorobenzophenone (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add acetaldehyde (2.0-3.0 eq) followed by a catalytic amount of potassium hydroxide (e.g., 0.2 eq). The use of an excess of the more volatile acetaldehyde helps to drive the reaction to completion.

  • Reaction Progression: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2-amino-4-chlorobenzophenone) is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 7-chloro-2-phenylquinoline.

Causality Behind Experimental Choices:

  • Catalyst: Potassium hydroxide, a strong base, is used to deprotonate the α-carbon of acetaldehyde, facilitating the initial aldol condensation with the ketone of 2-amino-4-chlorobenzophenone.

  • Solvent: Ethanol is a suitable polar protic solvent that can dissolve the reactants and facilitate the reaction.

  • Reflux: Heating the reaction provides the necessary activation energy for both the condensation and the subsequent cyclodehydration steps.

Synthesis_Workflow A 1. Dissolve 2-amino-4-chlorobenzophenone in Ethanol B 2. Add Acetaldehyde and KOH catalyst A->B C 3. Heat mixture to reflux B->C D 4. Monitor reaction by TLC C->D E 5. Cool to room temperature and remove solvent D->E Reaction complete F 6. Recrystallize crude product E->F G Pure 7-Chloro-2-phenylquinoline F->G

Caption: Synthetic workflow for 7-chloro-2-phenylquinoline via Friedländer annulation.

Spectroscopic Characterization and Structural Validation

The structural identity and purity of the synthesized 7-chloro-2-phenylquinoline can be unequivocally confirmed through a combination of spectroscopic techniques.

Spectroscopic_Analysis cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir FTIR Spectroscopy A 1H NMR: Proton environment and coupling End Structure Confirmed A->End B 13C NMR: Carbon skeleton B->End C Determine Molecular Weight (M+) D Analyze Fragmentation Pattern C->D D->End E Identify Functional Groups (C=N, C-Cl, Aromatic C-H) E->End Start Synthesized Compound Start->A Start->B Start->C Start->E

Caption: Logical workflow for the spectroscopic characterization of 7-chloro-2-phenylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the phenyl ring and the quinoline core will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling. For comparison, the parent 2-phenylquinoline shows signals around δ 7.44-8.22 ppm[5]. The chloro-substitution at the 7-position will influence the chemical shifts of the adjacent protons on the quinoline ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 15 carbon atoms in the molecule. The parent 2-phenylquinoline shows carbon signals in the range of δ 119.0-157.4 ppm[5]. The carbon attached to the chlorine atom (C7) will be significantly affected, and its chemical shift will be a key diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z 239. An isotopic peak (M+2) at m/z 241 with approximately one-third the intensity of the M⁺ peak will be characteristic of the presence of a single chlorine atom. Fragmentation may involve the loss of a chlorine atom or cleavage of the phenyl group[6][7].

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key characteristic absorptions would include:

  • Aromatic C-H stretching: ~3100-3000 cm⁻¹

  • C=C and C=N stretching (in the aromatic rings): ~1600-1450 cm⁻¹

  • Aromatic C-H out-of-plane bending: ~900-670 cm⁻¹

  • C-Cl stretching: ~800-600 cm⁻¹

Applications in Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. 2-Phenylquinoline derivatives, in particular, have shown significant promise as both anticancer and antiviral agents.

Anticancer Potential

Recent research has highlighted the potential of quinoline derivatives to act as anticancer agents through various mechanisms[8]. One prominent mechanism involves the targeting of G-quadruplexes, which are specialized nucleic acid structures found in telomeres and oncogene promoter regions[9].

Proposed Mechanism of Action:

  • G-Quadruplex Binding: The planar aromatic structure of 7-chloro-2-phenylquinoline allows it to bind to and stabilize G-quadruplex structures in the telomeres of cancer cells.

  • Telomerase Inhibition: This stabilization of the G-quadruplex inhibits the activity of telomerase, an enzyme that is overexpressed in the vast majority of cancer cells and is essential for maintaining their immortality[9].

  • Apoptosis Induction: Inhibition of telomerase leads to telomere shortening, triggering cellular senescence and apoptosis (programmed cell death).

  • p53-Independent Apoptosis: Some studies on related styrylquinolines suggest that they can induce apoptosis through a p53-independent mechanism, potentially by generating reactive oxygen species (ROS) and altering the cellular redox balance[10].

Anticancer_Mechanism A 7-Chloro-2-phenylquinoline B Binds to G-Quadruplex in Telomeres A->B C Stabilizes G-Quadruplex Structure B->C D Inhibits Telomerase Activity C->D E Telomere Shortening D->E F Induces Apoptosis in Cancer Cells E->F

Caption: Proposed anticancer mechanism of 7-chloro-2-phenylquinoline via telomerase inhibition.

Antiviral Activity

The 2-phenylquinoline scaffold has emerged as a promising framework for the development of broad-spectrum antiviral agents, particularly against coronaviruses like SARS-CoV-2[11][12].

Proposed Mechanism of Action: A key target for these compounds is the non-structural protein 13 (nsp13), a highly conserved helicase enzyme that is essential for viral replication[11][12].

  • Helicase Inhibition: 2-Phenylquinoline derivatives have been shown to inhibit the unwinding activity of the SARS-CoV-2 nsp13 helicase[11][13].

  • Disruption of Viral Replication: By inhibiting the helicase, these compounds prevent the unwinding of the viral RNA, which is a critical step in the replication and transcription of the viral genome. This effectively halts the life cycle of the virus.

The high degree of conservation of the nsp13 helicase across different coronaviruses suggests that inhibitors targeting this enzyme could have broad-spectrum activity against existing and future coronavirus strains[12].

Conclusion

7-Chloro-2-phenylquinoline is a synthetically accessible compound with a well-defined molecular structure and intriguing therapeutic potential. Its synthesis via the Friedländer annulation is robust, and its structure can be reliably confirmed using standard spectroscopic methods. The growing body of evidence pointing to the anticancer and antiviral properties of the 2-phenylquinoline scaffold makes 7-chloro-2-phenylquinoline and its derivatives highly valuable targets for further investigation in drug discovery programs. Future research should focus on elucidating the precise structure-activity relationships of the chloro-substitution and optimizing the scaffold to enhance its potency and selectivity against cancer and viral targets.

References

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (n.d.). PMC - NIH. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2018, August 10). ResearchGate. [Link]

  • Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. (n.d.). PMC - NIH. [Link]

  • Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. (2024, March 31). European Journal of Chemistry. [Link]

  • Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. (2022, May 3). ACS Medicinal Chemistry Letters. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • Inhibitory Activity of Selected 2-PhQs against SARS-CoV-2 Non-structural Proteins. (n.d.). ResearchGate. [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.). Asian Journal of Chemistry. [Link]

  • Synthesis of 7-chloroquinolinyl-4-. (2018, August 6). ResearchGate. [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). Sci-Hub. [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (n.d.). MDPI. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. [Link]

  • Article. (2022, July 28). SciSpace. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021, September 23). Baxendale Group - Durham University. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). MDPI. [Link]

  • Mass Spectrometry: Fragmentation Mechanisms. (2016, September 15). YouTube. [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North. (n.d.). UNCW Institutional Repository. [Link]

  • Alprazolam. (n.d.). Wikipedia. [Link]

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  • Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. (n.d.). The Royal Society of Chemistry. [Link]

  • Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. (2017, November 10). Sci-Hub. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2018, August 6). ResearchGate. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Sci-Hub. [Link]

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  • Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. (2021, March 31). European Journal of Chemistry. [Link]

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Foundational

Biological activity of 7-Chloro-2-phenylquinoline derivatives

An In-Depth Technical Guide to the Biological Activity of 7-Chloro-2-phenylquinoline Derivatives Authored by: Gemini, Senior Application Scientist Abstract The quinoline scaffold is a privileged heterocyclic system in me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 7-Chloro-2-phenylquinoline Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities.[1][2] Among its many derivatives, the 7-chloro-2-phenylquinoline core has emerged as a particularly promising framework for the development of novel drugs. The presence of the chlorine atom at the 7-position and the phenyl group at the 2-position significantly influences the molecule's electronic and steric properties, leading to potent interactions with various biological targets. This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of 7-chloro-2-phenylquinoline derivatives, with a focus on their applications in oncology, virology, and microbiology. Detailed experimental protocols and mechanistic insights are provided for researchers and professionals in drug development.

Synthetic Strategies for 7-Chloro-2-phenylquinoline Derivatives

The synthesis of the 7-chloro-2-phenylquinoline scaffold and its derivatives is crucial for exploring their therapeutic potential. Various synthetic routes have been developed, often starting from commercially available materials like 4,7-dichloroquinoline or employing cyclization reactions.

General Synthetic Pathways

A common strategy involves the functionalization of a pre-existing quinoline core. For instance, 4,7-dichloroquinoline can serve as a versatile starting material, allowing for nucleophilic aromatic substitution (SNAr) reactions at the C4 position to introduce diverse side chains, while the C2 position can be modified through other means.[3] Another approach is the Vilsmeier-Haack reaction, which can be used to construct the quinoline ring system from appropriate precursors.[4]

Hybridization is a key strategy to enhance biological activity, where the 7-chloroquinoline nucleus is combined with other pharmacophoric units.[5] This can create molecules with dual or multiple actions, potentially leading to lower effective doses and reduced drug resistance.[5] The Morita-Baylis-Hillman (MBH) reaction is one efficient method for creating such hybrids by forming a C-C bond with total atom economy.[5]

G cluster_0 General Synthesis Scheme A Starting Materials (e.g., 4,7-dichloroquinoline) B Intermediate Formation (e.g., Nucleophilic Substitution, Lithium-Magnesium Exchange) A->B Step 1 C Functionalization / Cyclization (e.g., Reaction with Electrophiles, MBH Reaction) B->C Step 2 D Target 7-Chloro-2-phenylquinoline Derivatives C->D Step 3

Caption: A generalized workflow for the synthesis of 7-chloro-2-phenylquinoline derivatives.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a representative synthesis starting from 4,7-dichloroquinoline to produce an intermediate which can then be further modified. This method is adapted from procedures described for synthesizing various 7-chloroquinoline derivatives.[3][5]

Objective: To synthesize a 4-substituted-7-chloroquinoline intermediate.

Materials:

  • 4,7-dichloroquinoline

  • Corresponding diol (e.g., ethylene glycol)

  • Potassium tert-butoxide (t-butOK)

  • tert-Butanol (t-butOH)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Step 1: Nucleophilic Substitution:

    • In a round-bottom flask, dissolve 4,7-dichloroquinoline (1 equivalent) in t-butanol.

    • Add the corresponding diol (1.1 equivalents) and potassium tert-butoxide (1.2 equivalents).

    • Heat the mixture to 80 °C and stir for 18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting alcohol derivative using column chromatography.

  • Step 2: Conversion to Alkyl Halide:

    • Solubilize the alcohol derivative from Step 1 (1 equivalent) in 10 mL of dichloromethane.[5]

    • Add thionyl chloride (5 equivalents) dropwise at 0 °C.[5]

    • Allow the mixture to warm to room temperature and then reflux at 45 °C for 16 hours.[5]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the reaction by adding 20 mL of a saturated NaHCO₃ solution.[5]

    • Extract the product with dichloromethane (3 x 20 mL).[5]

    • Combine the organic phases and dry over anhydrous Na₂SO₄.[5]

    • Filter and evaporate the solvent under reduced pressure to obtain the alkyl halide product, which can often be used without further purification.[5]

Anticancer and Antiproliferative Activity

A significant body of research has focused on the potent anticancer properties of 7-chloro-2-phenylquinoline derivatives. These compounds have demonstrated cytotoxic effects across a wide range of human cancer cell lines.

Spectrum of Activity

Derivatives of the 7-chloroquinoline nucleus have been extensively studied as candidates for antitumor agents.[5] In vitro screening has confirmed their efficacy against numerous cancer cell lines, including:

  • Leukemia: (e.g., HL-60)[5]

  • Non-Small Cell Lung Cancer: (e.g., NCI-H292)[5][6]

  • Colon Cancer: (e.g., HCT-116)[5][6]

  • CNS Cancer [6]

  • Melanoma [6]

  • Ovarian Cancer [6]

  • Renal Cancer [6]

  • Prostate Cancer [6]

  • Breast Cancer: (e.g., MCF-7)[5][6]

Hybrid molecules, such as those combining the 7-chloroquinoline core with a 2-pyrazoline moiety, have shown particularly significant cytostatic activity, with GI₅₀ values in the sub-micromolar range.[7]

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative potential is typically quantified by the IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (50% growth inhibition) values.

Compound TypeCancer Cell LineActivity MetricValue (µM)Reference
MBHA/7-chloroquinoline Hybrid (ortho-nitro)HL-60 (Leukemia)IC₅₀4.60[5]
Pyrazoline Hybrid (Compound 25)58 Cell LinesGI₅₀0.05 - 0.95[7]
Pyrazoline Hybrid (Compound 30)58 Cell LinesGI₅₀0.05 - 0.95[7]
Pyrazoline Hybrid (Compound 31)58 Cell LinesGI₅₀0.05 - 0.95[7]
N-acetylpyrazoline (Compound 7b)58 Cell LinesGI₅₀0.48 - 1.66[8]
N-formylpyrazoline (Compound 8c)58 Cell LinesGI₅₀0.48 - 1.66[8]
Experimental Protocol: MTT Antiproliferative Assay

This protocol outlines a standard method for assessing the cytotoxic activity of compounds on cancer cell lines.

Objective: To determine the IC₅₀ value of a 7-chloro-2-phenylquinoline derivative.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (in triplicate). Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[5]

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for another 3-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antiviral Activity

Recent studies have highlighted the potential of 2-phenylquinoline derivatives as broad-spectrum antiviral agents, particularly against coronaviruses.

Mechanism of Action: Targeting Viral Enzymes

A key mechanism of action for the antiviral activity of these compounds is the inhibition of essential viral enzymes.[9] For SARS-CoV-2, the RNA helicase nsp13 has been identified as a promising target.[9] Nsp13 is a highly conserved enzyme among coronaviruses, making it an attractive target for developing pan-CoV inhibitors that could be effective against future outbreaks.[9] Some 2-phenylquinoline derivatives have been shown to inhibit the helicase unwinding activity of nsp13 with low micromolar potency.[9]

G cluster_1 Antiviral Mechanism of Action A SARS-CoV-2 Replication Cycle B nsp13 Helicase (Unwinds viral RNA) A->B Requires D Inhibition of Helicase Activity C 7-Chloro-2-phenylquinoline Derivative C->B Binds to & Inhibits E Replication Blocked D->E

Caption: Inhibition of SARS-CoV-2 nsp13 helicase by a 2-phenylquinoline derivative.

Quantitative Data: Anti-Coronavirus Activity

The antiviral efficacy is determined by the EC₅₀ (half-maximal effective concentration) and the cytotoxicity by the CC₅₀ (50% cytotoxic concentration). A high selectivity index (SI = CC₅₀/EC₅₀) is desirable.

VirusCompound TypeEC₅₀ (µM)CC₅₀ (µM)Reference
SARS-CoV-22-Phenylquinoline Hit Compound618[9]
SARS-CoV-2Optimized 2-Phenylquinoline2.6 - 13>100[9]
HCoV-229EOptimized 2-Phenylquinoline0.2 - 9.4>100[9]
HCoV-OC43Optimized 2-Phenylquinoline0.2 - 9.4>100[9]

Antimicrobial and Antifungal Activity

Quinoline derivatives are well-known for their antimicrobial properties.[10] The 7-chloro-2-phenylquinoline scaffold is no exception, with various derivatives showing activity against a range of pathogenic bacteria and fungi.

Spectrum of Activity

These compounds have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as clinically important fungi.

  • Gram-positive Bacteria: Staphylococcus aureus, Bacillus subtilis, Streptococcus pyogenes[10][11]

  • Gram-negative Bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae[10][11]

  • Fungi: Candida albicans, Candida parapsilosis[12][13]

Quantitative Data: Antimicrobial Efficacy

Antimicrobial activity is often measured by the Minimum Inhibitory Concentration (MIC) or the size of the inhibition zone (IZ) in a disk diffusion assay.

OrganismCompound TypeActivity MetricValueReference
E. coli7-chloro-2-ethoxyquinoline-3-carbaldehydeIZ12.00 ± 0.00 mm[11]
K. pneumoniaeQuinoline Derivative Q1IZ19 ± 0.22 mm[10]
S. aureus2,7-dichloroquinoline-3-carbonitrileIZMedium Inhibition[11]
C. albicansQuinolinequinone (QQ7)MIC4.88 µg/mL[12]
C. albicansQuinolinequinone (QQ8)MIC4.88 µg/mL[12]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Objective: To determine the lowest concentration of a compound that visibly inhibits microbial growth.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative (growth) and sterility controls

Step-by-Step Procedure:

  • Plate Preparation:

    • Dispense 50 µL of sterile broth into all wells of a 96-well plate.

    • Create a two-fold serial dilution of the test compound directly in the plate. Start by adding 50 µL of a 2x concentrated stock solution to the first column, mix, and transfer 50 µL to the next column, repeating across the plate. Discard the final 50 µL from the last column.

  • Inoculation:

    • Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL. The final cell concentration should be approximately 5 x 10⁵ CFU/mL.

    • The growth control well should contain only broth and inoculum. The sterility control well should contain only broth.

  • Incubation:

    • Cover the plate and incubate at 35-37 °C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Reading Results:

    • Visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The results can be confirmed by reading the optical density (OD) at 600 nm with a plate reader.

Structure-Activity Relationships (SAR)

The biological activity of 7-chloro-2-phenylquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline and phenyl rings.

  • Influence of the 7-Chloro Group: The 7-chloroquinoline moiety itself is a critical pharmacophore that significantly enhances cytotoxic activity compared to analogues without it.[5]

  • Substituents on the Phenyl Ring: For anticancer activity, the position of substituents on the C2-phenyl ring is crucial. For example, in Morita-Baylis-Hillman adducts, a nitro group in the ortho position of the phenyl ring leads to a strong enhancement of cytotoxic activity.[5]

  • Hybridization: Linking the 7-chloroquinoline core to other heterocyclic systems like pyrazoline can dramatically increase antiproliferative and antifungal activity.[7] This strategy creates hybrid molecules that may interact with multiple targets or possess improved pharmacokinetic properties.[5]

Conclusion and Future Perspectives

7-Chloro-2-phenylquinoline derivatives represent a versatile and highly potent class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, antiviral, and antimicrobial agents makes them exceptional lead structures for drug discovery. The core scaffold allows for extensive chemical modification, enabling the fine-tuning of activity and selectivity.

Future research should focus on elucidating the precise molecular mechanisms of action, particularly in cancer cell lines, to identify specific protein targets. In virology, expanding the evaluation of these compounds against other viruses with conserved helicase enzymes is a logical next step. For antimicrobial applications, investigating their efficacy against multidrug-resistant (MDR) strains is of paramount importance. The continued exploration of novel synthetic hybrids and the application of computational modeling will undoubtedly accelerate the development of 7-chloro-2-phenylquinoline-based therapeutics to address pressing global health challenges.

References

  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO.
  • Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. PMC - NIH.
  • Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. PMC - NIH.
  • Discovery of Novel Quinazoline Deriv
  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH.
  • Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives.
  • Research Article Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Semantic Scholar.
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  • Synthesis and in Vitro Antitumor Activity of a Novel Series of 2-Pyrazoline Derivatives Bearing the 4-Aryloxy-7-chloroquinoline Fragment. MDPI.
  • A synthesis, characterization and biological activity evaluation of novel quinoline deriv
  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]

  • Application Note: Evaluating the Antibacterial Potential of 7-Bromo-4-hydroxy-2-phenylquinoline. Benchchem.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
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Exploratory

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 7-Chloro-2-phenylquinoline

For the attention of: Researchers, scientists, and drug development professionals. Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, most notably in oncology. Among these, 7-chloro-2-phenylquinoline emerges as a compound of significant interest due to its structural features that suggest potential anticancer properties. This in-depth technical guide provides a comprehensive framework for the systematic investigation of the mechanism of action of 7-chloro-2-phenylquinoline. By integrating established experimental protocols with the underlying scientific rationale, this document serves as a roadmap for researchers seeking to characterize the cellular and molecular pathways modulated by this compound. We will traverse a logical progression of assays, from initial cytotoxicity assessments to intricate analyses of cell cycle progression, apoptosis induction, and potential molecular targets. This guide is designed to be a self-validating system, ensuring that each experimental step builds upon the last to construct a coherent and robust mechanistic narrative.

Introduction: The Therapeutic Potential of Quinolines

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered substantial attention in drug discovery due to their diverse biological activities. These compounds are implicated in a variety of therapeutic areas, including but not limited to, antimalarial, antibacterial, and anticancer applications.[1] In the realm of oncology, quinoline-based agents have been shown to exert their effects through a multitude of mechanisms, such as the inhibition of topoisomerase I and II, disruption of tubulin polymerization, and modulation of various protein kinases.[2]

The specific compound, 7-chloro-2-phenylquinoline, possesses a chlorosubstituted quinoline ring coupled with a phenyl group, a structural motif that hints at potential cytotoxic activity. The 7-chloroquinoline core is a key feature in several bioactive molecules, and its derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines.[3][4] This guide will outline a systematic approach to dissect the intricate mechanisms by which 7-chloro-2-phenylquinoline may exert its anticancer effects.

A Hierarchical Approach to Mechanistic Investigation

To systematically elucidate the mechanism of action of 7-chloro-2-phenylquinoline, a multi-tiered experimental approach is proposed. This strategy begins with a broad assessment of its cytotoxic effects and progressively narrows the focus to specific cellular and molecular events.

Caption: A hierarchical workflow for the mechanistic study of 7-chloro-2-phenylquinoline.

Tier 1: Foundational Cytotoxicity Assessment

The initial step in characterizing any potential anticancer agent is to determine its cytotoxic and cytostatic effects on a panel of cancer cell lines. This provides essential dose-response data and helps in selecting appropriate cell lines for further mechanistic studies.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is often used as a proxy for cell viability.[5][6] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 7-chloro-2-phenylquinoline in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each time point.

Data Presentation: IC50 Values of 7-Chloro-2-phenylquinoline

Cell LineIncubation Time (h)IC50 (µM)
MCF-724Value
48Value
72Value
A54924Value
48Value
72Value
HCT11624Value
48Value
72Value

*Hypothetical values to be filled in with experimental data.

Tier 2: Uncovering the Cellular Response

Once the cytotoxic potential of 7-chloro-2-phenylquinoline is established, the next logical step is to investigate how the compound induces cell death. The primary cellular responses to investigate are cell cycle arrest and apoptosis.

Cell Cycle Analysis via Propidium Iodide Staining

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8] PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content.[8]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat the selected cancer cell line with 7-chloro-2-phenylquinoline at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[9]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[8]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Deconvolute the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Detecting Apoptosis with Annexin V/PI Staining

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate cancer cells.[10] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[4][11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[12] Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[4]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with 7-chloro-2-phenylquinoline at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add FITC-conjugated Annexin V and propidium iodide.[13]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[13]

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

Caption: Differentiating cell populations after Annexin V/PI staining.

Tier 3: Identifying the Molecular Players

With evidence of apoptosis induction, the investigation should pivot to identifying the specific molecular pathways involved. This often involves examining the expression and activation of key proteins in the apoptotic cascade.

Western Blotting for Apoptosis-Related Proteins

Western blotting is a powerful technique to detect changes in the expression levels and post-translational modifications of specific proteins.[14] Key proteins to investigate in the context of apoptosis include the Bcl-2 family of proteins (e.g., Bcl-2, Bax) which regulate mitochondrial outer membrane permeabilization, and caspases (e.g., caspase-3, caspase-9), which are the executioners of apoptosis.[15][16] Cleavage of PARP is also a classic hallmark of apoptosis.[15]

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with 7-chloro-2-phenylquinoline, and then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting: Block the membrane and then probe with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control like β-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Presentation: Relative Protein Expression

ProteinControl7-Chloro-2-phenylquinoline (IC50)7-Chloro-2-phenylquinoline (2x IC50)
Bcl-21.0ValueValue
Bax1.0ValueValue
Cleaved Caspase-31.0ValueValue
Cleaved PARP1.0ValueValue
β-actin1.01.01.0

*Hypothetical values representing fold-change relative to the control.

Tier 4: Exploring Additional Mechanistic Avenues

Based on the initial findings and the known activities of related quinoline compounds, several other potential mechanisms of action for 7-chloro-2-phenylquinoline warrant investigation.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[17] The in vitro tube formation assay is a widely used method to assess the anti-angiogenic potential of a compound.[3][18]

Experimental Protocol: Tube Formation Assay

  • Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.[3]

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

  • Treatment: Treat the HUVECs with various concentrations of 7-chloro-2-phenylquinoline.

  • Incubation: Incubate for 6-12 hours to allow for the formation of capillary-like structures.

  • Visualization and Quantification: Visualize the tube formation using a microscope and quantify parameters such as the number of nodes, junctions, and total tube length.

Tyrosine Kinase Inhibition

Many quinoline derivatives are known to be potent inhibitors of tyrosine kinases, which are often dysregulated in cancer.[1] A variety of in vitro kinase assay kits are commercially available to screen for inhibitory activity against a panel of relevant tyrosine kinases (e.g., EGFR, VEGFR, Src). These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide.[19][20]

DNA Intercalation

The planar aromatic structure of the quinoline ring suggests that 7-chloro-2-phenylquinoline could potentially intercalate into DNA, thereby interfering with DNA replication and transcription.[21] A common method to assess DNA intercalation is through a fluorescence-based assay using ethidium bromide (EtBr).[22] The displacement of EtBr from DNA by an intercalating agent results in a decrease in fluorescence intensity.[23]

Generation of Reactive Oxygen Species (ROS)

Some anticancer agents induce apoptosis through the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components.[24] The intracellular production of ROS can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation.[21][24]

Conclusion: Synthesizing a Mechanistic Model

The systematic application of the experimental workflows detailed in this guide will enable researchers to construct a comprehensive mechanistic model for the anticancer activity of 7-chloro-2-phenylquinoline. By progressing from broad cytotoxic screening to the identification of specific molecular targets and pathways, a clear and evidence-based understanding of the compound's mode of action can be achieved. This knowledge is paramount for the rational design of future quinoline-based therapeutics and for advancing the compound through the drug development pipeline.

References

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  • Thermo Fisher Scientific. (n.d.). Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide.
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  • Agilent Technologies. (n.d.). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells.
  • Boger, D. L., & Fink, B. E. (2001). A Simple, High-Resolution Method for Establishing DNA Binding Affinity and Sequence Selectivity. Journal of the American Chemical Society, 123(25), 5878–5891.
  • Synthesis and In Vitro Cytotoxic Evaluation of 7-Chloro-4-anilino-quinoline Amide Derivatives. (2018). Vietnam Journal of Chemistry, 56(5), 581-585.
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  • D'Agostino, V. G., et al. (2020). Intercalative DNA binding governs fluorescence enhancement of SYBR Gold. bioRxiv.
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  • Cell Signaling Technology. How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots.
  • BMG LABTECH. (2020). Kinase assays.
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  • Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. (2014). Journal of Visualized Experiments, (91), 51312.
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Foundational

Discovery and history of 2-phenylquinoline compounds

An In-depth Technical Guide to the Discovery and History of 2-Phenylquinoline Compounds Authored by a Senior Application Scientist This guide provides an in-depth exploration of the 2-phenylquinoline scaffold, a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of 2-Phenylquinoline Compounds

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the 2-phenylquinoline scaffold, a privileged structure in medicinal chemistry and materials science. We will navigate its historical discovery, delve into the seminal synthetic methodologies that first brought it to the laboratory bench, and trace its evolution into a cornerstone for modern drug development. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale and historical context that underpin the enduring relevance of these compounds.

The Genesis of a Privileged Scaffold: A Historical Overview

The story of 2-phenylquinoline is intrinsically linked to the broader history of quinoline chemistry. The quinoline ring system itself was first isolated from coal tar in 1834. However, it was the late 19th century that saw a flurry of activity in synthesizing this heterocyclic core, giving birth to reactions that remain foundational to organic chemistry today. Within this context, the introduction of a phenyl group at the 2-position was a significant step, creating a scaffold with unique steric and electronic properties that would later prove invaluable.

The journey of 2-phenylquinoline from a laboratory curiosity to a key pharmacophore is a testament to the interplay between synthetic innovation and biological discovery. Early work focused on establishing robust methods for its creation, while later discoveries, such as its presence in natural products, ignited interest in its therapeutic potential.[1]

G cluster_0 19th Century: Foundational Synthesis cluster_1 20th Century: Biological Discovery cluster_2 21st Century: Modern Drug Development Discovery Quinoline discovery (Coal Tar, 1834) Named_Reactions Development of Key Syntheses (Friedländer, Doebner-von Miller, Combes) Discovery->Named_Reactions Leads to targeted synthesis Natural_Products Isolation from Natural Sources (e.g., Galipea longiflora) Named_Reactions->Natural_Products Provides tools for analogue synthesis Initial_Screening Early Biological Screening (Antimalarial, Antileishmanial) Natural_Products->Initial_Screening Motivates investigation Scaffold_Hopping Recognition as a 'Privileged Scaffold' Initial_Screening->Scaffold_Hopping Demonstrates broad applicability Targeted_Therapies Development as Anticancer, Antiviral, and Antibacterial Agents Scaffold_Hopping->Targeted_Therapies Enables rational design

Caption: Logical flow from historical synthesis to modern therapeutic applications.

Classical Synthetic Methodologies: The Pillars of 2-Phenylquinoline Chemistry

The synthesis of the 2-phenylquinoline core is dominated by several classic named reactions, each offering a different strategic approach. Understanding these methods is crucial for any scientist working with this scaffold. The choice of a specific route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

The Friedländer Synthesis (1882)

First reported by Paul Friedländer in 1882, this is arguably the most direct route to functionalized quinolines.[2][3][4] The reaction involves the acid- or base-catalyzed cyclocondensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[2][3] To synthesize a 2-phenylquinoline, 2-aminobenzaldehyde or a 2-aminophenyl ketone is reacted with acetophenone.

Causality of the Method: The elegance of the Friedländer synthesis lies in its convergent nature, forming two C-C bonds and one C-N bond in a single conceptual operation. The initial step is a slow aldol condensation, which forms an adduct that rapidly cyclizes and dehydrates to yield the aromatic quinoline ring.[5] This sequence ensures a thermodynamically favorable pathway to the final product.

G Reactants 2-Aminobenzaldehyde + Acetophenone Aldol_Condensation Aldol Condensation (Slow, Rate-Determining) Reactants->Aldol_Condensation Adduct Aldol Adduct (Unstable Intermediate) Aldol_Condensation->Adduct Cyclization Intramolecular Cyclization (Rapid) Adduct->Cyclization Cyclized_Intermediate Dihydroxy-tetrahydroquinoline Cyclization->Cyclized_Intermediate Dehydration Dehydration (Aromatization) Cyclized_Intermediate->Dehydration Product 2-Phenylquinoline Dehydration->Product

Caption: Mechanism of the Friedländer Synthesis for 2-Phenylquinoline.

Experimental Protocol: Synthesis of 2-Phenylquinoline via Friedländer Condensation

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 eq) and acetophenone (1.1 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of sodium hydroxide (e.g., 10 mol%) or an acid catalyst like p-toluenesulfonic acid. The choice of catalyst can influence reaction time and yield. Base catalysis is common for this specific transformation.[4]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Redissolve the crude product in a suitable solvent like dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate. Purify the crude material by column chromatography on silica gel or by recrystallization from ethanol to yield pure 2-phenylquinoline.

The Doebner-von Miller Reaction

A variation of the Skraup synthesis, the Doebner-von Miller reaction is a robust method that typically uses α,β-unsaturated aldehydes or ketones.[6] To form 2-phenylquinoline, aniline is reacted with cinnamaldehyde, an α,β-unsaturated aldehyde.[6] The reaction is generally promoted by a strong acid and an oxidizing agent.

Causality of the Method: This reaction proceeds through a conjugate addition of the aniline to the unsaturated carbonyl, followed by cyclization and oxidation. The use of a pre-formed α,β-unsaturated system obviates the need for an in-situ aldol condensation, making it suitable for a different set of starting materials compared to the Friedländer synthesis.

G Reactants Aniline + Cinnamaldehyde Michael_Addition 1,4-Conjugate Addition (Michael Addition) Reactants->Michael_Addition Adduct β-Anilino-hydrocinnamaldehyde Michael_Addition->Adduct Cyclization Acid-Catalyzed Intramolecular Cyclization Adduct->Cyclization Dihydroquinoline 1,2-Dihydro-2-phenylquinoline Cyclization->Dihydroquinoline Oxidation Oxidation (Aromatization) Dihydroquinoline->Oxidation Product 2-Phenylquinoline Oxidation->Product

Caption: Mechanism of the Doebner-von Miller Reaction.

The Combes Quinoline Synthesis (1888)

Reported in 1888, the Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[7][8] An enamine intermediate is formed, which then undergoes cyclization and dehydration under acidic conditions.[8] While classically used for synthesizing 2,4-disubstituted quinolines, appropriate choice of a phenyl-substituted β-diketone can yield 2-phenylquinoline derivatives.

The Pfitzinger Reaction

The Pfitzinger reaction is a valuable method for producing quinoline-4-carboxylic acids. The synthesis uses isatin (or its corresponding acid, isatoic acid) which is condensed with a carbonyl compound in the presence of a base.[9][10] To obtain 2-phenylquinoline-4-carboxylic acid, isatin is reacted with acetophenone.[9][10][11]

Causality of the Method: The base opens the isatin ring to form an α-keto-anilinic acid derivative. This intermediate then undergoes a condensation with the enolate of acetophenone, followed by cyclization and dehydration. The carboxylic acid at the 4-position provides a synthetic handle for further functionalization, making this a strategically important route in drug discovery.[9][11]

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via Pfitzinger Reaction [9][11]

  • Reactant Preparation: Dissolve isatin (1.0 eq) in an aqueous solution of 33% potassium hydroxide.

  • Addition: Slowly add a solution of acetophenone (1.1 eq) in ethanol to the basic isatin solution.

  • Reaction: Heat the mixture to reflux (approx. 85°C) for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Precipitation: Carefully acidify the solution with 3M HCl to a pH of 5-6. The product, 2-phenylquinoline-4-carboxylic acid, will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry to yield the final product. Further purification is typically not required but can be achieved by recrystallization if necessary.

Synthesis MethodKey ReactantsKey FeaturePrimary Product Type
Friedländer o-Aminoaryl ketone/aldehyde + α-Methylene carbonylConvergent, atom-economicalPolysubstituted Quinolines
Doebner-von Miller Aniline + α,β-Unsaturated carbonylUses simple anilines2- and/or 4-Substituted Quinolines
Combes Aniline + β-DiketoneForms 2,4-disubstituted systems2,4-Dimethylquinolines (classic)
Pfitzinger Isatin + Carbonyl CompoundIntroduces a C4-carboxylic acid2-Substituted-quinoline-4-carboxylic acids

Biological Significance and Therapeutic Applications

The 2-phenylquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets.[12] Its rigid, planar structure and potential for diverse functionalization make it an ideal starting point for drug design.

Natural Occurrence and Early Discoveries

The parent compound, 2-phenylquinoline, is the primary quinoline alkaloid found in Galipea longiflora, a plant traditionally used in Bolivia to treat cutaneous leishmaniasis.[1] This natural origin provided an early impetus for studying its biological properties, leading to the discovery of its antinociceptive (pain-relieving) effects.[1]

Anticancer Activity

Derivatives of 2-phenylquinoline have shown significant promise as anticancer agents, acting through various mechanisms.[13]

  • Histone Deacetylase (HDAC) Inhibition: Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as selective inhibitors of HDAC3.[9][10][11] HDACs are enzymes that play a crucial role in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy.[9][11] These compounds typically feature a cap group (the 2-phenylquinoline moiety), a linker, and a zinc-binding group (ZBG) like hydroxamic acid or a hydrazide.[9][10][11]

G HDAC HDAC Active Site Catalytic Pocket (with Zn²⁺) Surface Binding Region Inhibitor 2-Phenylquinoline Inhibitor Zinc-Binding Group Linker 2-Phenylquinoline Cap Inhibitor:cap->HDAC:surface Binds to surface, provides selectivity Inhibitor:zbg->HDAC:pocket Chelates Zn²⁺ ion, blocks catalysis Substrate Acetylated Histone Substrate->HDAC:pocket Binding Blocked

Caption: HDAC inhibition by a 2-phenylquinoline-based drug scaffold.

Anticancer Activity of Representative HDAC Inhibitors [10]

CompoundTargetIC₅₀ (µM) vs K562 CellsIC₅₀ (µM) vs A549 Cells
D28 HDAC3 Selective1.022.83
SAHA (Vorinostat) Pan-HDAC0.534.88
Antiviral Activity

Recently, the 2-phenylquinoline scaffold has emerged as a potent framework for the development of broad-spectrum antiviral agents, particularly against coronaviruses.[12][14] Phenotypic screening identified a 2-phenylquinoline derivative as a promising hit against SARS-CoV-2.[12][14] Subsequent optimization led to compounds with low micromolar activity against SARS-CoV-2, HCoV-229E, and HCoV-OC43, suggesting a pan-coronavirus inhibitory potential.[12]

One identified mechanism of action is the inhibition of the SARS-CoV-2 helicase (nsp13), a highly conserved enzyme essential for viral replication.[12]

Antiviral Activity of Representative 2-Phenylquinoline (2-PhQ) Derivatives [12]

CompoundEC₅₀ vs SARS-CoV-2 (µM)CC₅₀ (µM)Selectivity Index (SI)
Hit Compound 6183
Optimized Lead 6g 3.2>100>31.3
Optimized Lead 8k 2.6>100>38.5
Antibacterial Activity

The quinoline core is famous for its role in antibacterial drugs (e.g., fluoroquinolones). The 2-phenylquinoline scaffold continues this legacy, with numerous derivatives showing potent activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[15][16]

Antibacterial Activity of 2-Phenylquinoline Derivatives [15]

CompoundMIC vs E. coli (µg/mL)MIC vs S. aureus (µg/mL)
Derivative A 12.56.25
Derivative B 6.253.12
Ciprofloxacin 0.250.5

Conclusion and Future Outlook

From its origins in the foundational era of heterocyclic chemistry to its current status as a privileged scaffold in drug discovery, the 2-phenylquinoline core has demonstrated remarkable versatility and enduring relevance. The classic syntheses developed over a century ago remain powerful tools, while modern medicinal chemistry continues to unlock new therapeutic applications, from fighting cancers to combating pandemic-causing viruses. The ability to fine-tune the scaffold's properties through substitution ensures that 2-phenylquinoline derivatives will remain a focal point of research for scientists and drug development professionals for the foreseeable future.

References

  • Nizi, M. G., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Available at: [Link]

  • Hui, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937595. Available at: [Link]

  • Frontiers Media S.A. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at: [Link]

  • Frontiers Media S.A. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at: [Link]

  • Nizi, M. G., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Benzerka, H., et al. (2015). New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-phenylquinoline (8). [Diagram]. Available at: [Link]

  • MDPI. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Phenylquinoline: A Versatile Heterocyclic Compound for Organic Synthesis. Available at: [Link]

  • ACS Publications. (2020). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Available at: [Link]

  • Cambridge University Press. (n.d.). Doebner-von Miller Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-phenyl quinolines (77) from acetophenone (75) and anilines (76). [Diagram]. Available at: [Link]

  • Hasaninejad, A., et al. (2019). Advances in polymer based Friedlander quinoline synthesis. PMC. Available at: [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]

  • ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the In Silico Analysis of 7-Chloro-2-phenylquinoline Analogues

This guide provides a comprehensive, technically-grounded framework for the computational evaluation of 7-Chloro-2-phenylquinoline analogues. Designed for researchers, medicinal chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for the computational evaluation of 7-Chloro-2-phenylquinoline analogues. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the critical reasoning and scientific principles that underpin a robust in silico drug discovery workflow.

Introduction: The Quinoline Scaffold and the Imperative for In Silico Screening

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Specifically, 7-chloro-2-phenylquinoline serves as a versatile backbone for the development of novel compounds targeting a wide array of diseases, including cancer and inflammatory conditions.[3][4] Derivatives of the 7-chloroquinoline nucleus have been investigated for a range of biological activities, such as antitumor, leishmanicidal, and anti-inflammatory effects.[3]

The exploration of chemical space around this core scaffold can yield thousands of potential analogues. Synthesizing and screening these compounds in vitro is a resource-intensive and time-consuming endeavor. In silico analysis provides a powerful, high-throughput alternative to rationally prioritize candidates, reduce costs, and accelerate the drug discovery pipeline.[5] This guide details a multi-step computational workflow designed to identify and characterize promising 7-Chloro-2-phenylquinoline analogues with high therapeutic potential.

Foundational Stage: Ligand Preparation and Target Identification

The quality of your input data directly dictates the reliability of your in silico results. This initial phase is arguably the most critical.

Ligand Library Preparation

The first step involves generating 3D conformations of your 7-Chloro-2-phenylquinoline analogues.

Protocol: Ligand Preparation

  • 2D Sketching: Draw the 2D structures of your analogue series using chemical drawing software such as ChemDraw or Marvin Sketch.[6]

  • Conversion to 3D: Convert the 2D structures into 3D models. Most molecular modeling suites can perform this conversion.

  • Energy Minimization: This is a crucial step. The initial 3D structures are not in their lowest energy state. You must perform energy minimization using a suitable force field (e.g., MMFF94 or OPLS_2005) to obtain geometrically stable, low-energy conformations.[2]

    • Causality: An unminimized, high-energy ligand conformation will produce artifactually poor docking scores and misleading interaction data. The goal is to simulate the most probable, energetically favorable conformation the ligand would adopt in a biological system.

  • Charge and Protonation State Assignment: Assign partial charges and determine the correct protonation state for each ligand at a physiological pH (typically 7.4). This is vital for accurately calculating electrostatic and hydrogen bond interactions.[2]

Biological Target Identification

Your choice of a biological target (typically a protein) must be evidence-based. For 7-Chloro-2-phenylquinoline analogues, literature suggests several potential targets. For instance, they have shown activity against various cancer cell lines, suggesting targets like protein kinases (e.g., EGFR, serine/threonine kinases) or DNA structures like G-quadruplexes.[1][7][8]

Protocol: Target Structure Acquisition and Preparation

  • Structure Retrieval: Obtain the 3D crystal structure of your target protein from the Protein Data Bank (PDB).[5] Select a high-resolution structure (<2.5 Å) that is co-crystallized with a ligand, if possible.

  • Protein Cleaning: The raw PDB file requires preparation.

    • Remove all non-essential components: water molecules, co-solvents, and any ligands not relevant to the binding site of interest.

    • Causality: Water molecules in the binding site can sterically hinder the docking of your ligand and create misleading hydrogen bond networks. Removing them allows for an unobstructed assessment of the ligand's potential.

  • Add Hydrogens and Assign Charges: Add polar hydrogens and assign appropriate atomic charges using a protein-specific force field (e.g., CHARMM, AMBER).

  • Structure Validation: Check for missing residues or atoms and repair them if necessary. The integrity of the protein structure is paramount.

Core Methodology I: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a protein to form a stable complex.[9] It ranks compounds based on their binding affinity, providing a first-pass filter for your library.[10][11]

G cluster_prep Preparation Phase cluster_docking Docking & Validation cluster_analysis Analysis Phase Ligand_Lib Prepared Ligand Library (3D) Active_Site Define Binding Site (Grid Generation) Ligand_Lib->Active_Site Protein_Target Prepared Protein Target (PDB) Protein_Target->Active_Site Redocking Protocol Validation: Re-dock Co-crystallized Ligand Protein_Target->Redocking Docking_Run Run Docking Algorithm (e.g., AutoDock Vina) Active_Site->Docking_Run Pose_Analysis Analyze Binding Poses & Interactions Docking_Run->Pose_Analysis RMSD_Check Calculate RMSD (< 2.0 Å?) Redocking->RMSD_Check RMSD_Check->Docking_Run Valid Protocol Scoring Rank Analogues by Binding Affinity (kcal/mol) Pose_Analysis->Scoring Selection Select Top Candidates Scoring->Selection

Caption: Workflow for Molecular Docking of Analogues.

Protocol: Molecular Docking and Validation

  • Binding Site Definition: Define the active site of the protein. If a co-crystallized ligand is present, the site is easily defined around it. Otherwise, use binding site prediction tools. A grid box is generated to encompass this area, defining the search space for the docking algorithm.

  • Protocol Validation (Self-Validating System): This step is non-negotiable for trustworthy results.

    • Extract the co-crystallized ligand from the PDB structure.

    • Dock this same ligand back into the protein using your defined protocol.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.

    • Trustworthiness Check: An RMSD value below 2.0 Å indicates that your docking protocol can accurately reproduce the experimentally observed binding mode. If the RMSD is higher, you must adjust your docking parameters (e.g., grid size, exhaustiveness) until validation is successful.

  • Docking Simulation: Dock your prepared library of 7-Chloro-2-phenylquinoline analogues into the validated protein active site using software like AutoDock Vina, Glide, or MOE.[9][12]

  • Analysis of Results:

    • Binding Affinity: Rank the analogues based on their predicted binding affinity (docking score), typically expressed in kcal/mol.[11] More negative values indicate stronger predicted binding.

    • Interaction Analysis: Visualize the binding pose of the top-ranked compounds. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with active site residues.[13] These interactions provide a chemical rationale for the observed binding affinity.

Core Methodology II: ADMET Profiling

A compound with excellent binding affinity is useless if it has poor pharmacokinetic properties or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical filter to eliminate compounds likely to fail in later developmental stages.[14][15]

Protocol: In Silico ADMET Prediction

  • Tool Selection: Utilize reliable web-based tools or software packages such as SwissADME, pkCSM, or QikProp.[12][13]

  • Parameter Calculation: Submit the 2D structures (as SMILES strings) or 3D structures of your top-ranked analogues from docking to calculate key physicochemical and pharmacokinetic properties.

  • Data Interpretation: Analyze the output against established thresholds for "drug-likeness."

Table 1: Key ADMET Parameters and Interpretation

ParameterDescriptionFavorable Range/InterpretationReference
Molecular Weight (MW) Size of the molecule.< 500 g/mol Lipinski's Rule of Five
LogP (Lipophilicity) Octanol-water partition coefficient.< 5Lipinski's Rule of Five
H-Bond Donors Number of OH and NH groups.< 5Lipinski's Rule of Five
H-Bond Acceptors Number of N and O atoms.< 10Lipinski's Rule of Five
Topological Polar Surface Area (TPSA) Surface sum over all polar atoms.< 140 Ų (for good cell permeability)[6]
GI Absorption Prediction of absorption from the gut.High[12]
BBB Permeant Blood-Brain Barrier penetration.No (unless targeting CNS)[12]
CYP Inhibitor Inhibition of Cytochrome P450 enzymes.No (to avoid drug-drug interactions)-
Toxicity Prediction Carcinogenicity, Mutagenicity.No alerts predicted[12]

This table summarizes commonly used parameters. The specific properties of interest may vary depending on the therapeutic goal.

Advanced Analysis: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, MD simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time in a simulated physiological environment.[16][17] This is a computationally intensive but powerful method to validate docking results.[16][18]

G cluster_setup System Setup cluster_sim Simulation Run cluster_analysis Trajectory Analysis Docked_Complex Best Docked Pose (Ligand-Protein) Solvation Solvate in Water Box (e.g., TIP4P) Docked_Complex->Solvation Neutralize Add Counter-Ions (0.15 M NaCl) Solvation->Neutralize Minimization Energy Minimization Neutralize->Minimization Equilibration System Equilibration (NVT, NPT) Minimization->Equilibration Production_Run Production MD Run (e.g., 100 ns) Equilibration->Production_Run RMSD_Plot Calculate RMSD (Stability) Production_Run->RMSD_Plot RMSF_Plot Calculate RMSF (Flexibility) Production_Run->RMSF_Plot HBond_Analysis Analyze H-Bond Occupancy Production_Run->HBond_Analysis Binding_Energy MM/GBSA Energy Calculation Production_Run->Binding_Energy

Caption: General Workflow for Molecular Dynamics Simulation.

Protocol: MD Simulation

  • System Preparation: Take the best-docked complex of a high-potential candidate.

    • Place the complex in the center of a periodic box.

    • Solvate the system with an explicit water model (e.g., TIP4P).[2]

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system and simulate physiological salt concentration (0.15 M).[2]

  • Simulation:

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to a target temperature (e.g., 300 K) and equilibrate it under constant volume (NVT) and then constant pressure (NPT) ensembles.

    • Run the production simulation for a significant duration (e.g., 100 nanoseconds) to generate a trajectory.[1]

  • Trajectory Analysis:

    • RMSD: Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and is stable.[17]

    • RMSF: The Root Mean Square Fluctuation (RMSF) plot shows the fluctuation of individual residues, highlighting flexible regions of the protein.[17]

    • Interaction Stability: Analyze the persistence of key hydrogen bonds and other interactions identified during docking throughout the simulation. Stable interactions confirm the docking prediction.

Data Synthesis and Candidate Prioritization

The final step is to integrate all computational data to select the most promising analogues for synthesis and in vitro testing.

Table 2: Integrated Data for Candidate Prioritization (Hypothetical Data)

Analogue IDDocking Score (kcal/mol)Key Interactions (Residues)MW ( g/mol )LogPTPSA (Ų)GI Abs.Toxicity AlertsMD Stability (RMSD)Final Rank
CQ-Ph-01 -9.8H-bond (LYS-75), Pi-Pi (PHE-258)450.34.285.6High0Stable (<2.5 Å)1
CQ-Ph-02 -10.5H-bond (LYS-75)520.15.8150.2High1 (Mutagen)Not Run4
CQ-Ph-03 -8.5Hydrophobic (VAL-50, ILE-95)430.53.970.1High0Stable (<2.8 Å)2
CQ-Ph-04 -9.5H-bond (LYS-75), Pi-Pi (PHE-258)465.24.590.3High0Unstable (>4.0 Å)3

Decision Logic:

  • CQ-Ph-01 is the top candidate. It has a very strong docking score, forms critical interactions, possesses an excellent ADMET profile, and its binding mode is confirmed as stable by MD simulations.

  • CQ-Ph-03 is a strong secondary candidate. While its docking score is lower, it has a favorable ADMET profile and stable binding.

  • CQ-Ph-02 is deprioritized. Despite the best docking score, it violates Lipinski's rules (MW, LogP) and has a toxicity alert, making it a high-risk candidate.

  • CQ-Ph-04 is deprioritized. Although initial docking and ADMET results were good, the MD simulation revealed that the binding pose is not stable over time, a critical finding that invalidates the initial docking result.

Conclusion

This in silico workflow provides a rigorous, multi-faceted approach to evaluating 7-Chloro-2-phenylquinoline analogues. By integrating molecular docking, ADMET prediction, and molecular dynamics, researchers can move beyond simple binding affinity predictions to develop a holistic understanding of a compound's potential. This methodology enables the rational prioritization of candidates, conserving resources for the synthesis and experimental validation of compounds with the highest probability of success in the drug development pipeline.

References

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). National Institutes of Health. [Link]

  • Synthesis, in silico, and in vitro Evaluation of 7-chloro-quinolines Designed as Myeloperoxidase Inhibitors. (n.d.). ResearchGate. [Link]

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (n.d.). National Institutes of Health. [Link]

  • Pharmacophore modeling and virtual screening for designing potential PLK1 inhibitors. (2008). Journal of Computer-Aided Molecular Design. [Link]

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (n.d.). National Institutes of Health. [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). National Institutes of Health. [Link]

  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. (2021). MDPI. [Link]

  • Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. (2023). Semantic Scholar. [Link]

  • In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. (2025). BonViewPress. [Link]

  • A Guide to In Silico Drug Design. (n.d.). National Institutes of Health. [Link]

  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. (2021). ResearchGate. [Link]

  • Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. (2025). ScienceDirect. [Link]

  • Python and Bash Tutorial For In Silico Drug Discovery and Design - Databases (Part 1). (2018). YouTube. [Link]

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2025). PubMed. [Link]

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. (2025). MDPI. [Link]

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (n.d.). National Institutes of Health. [Link]

  • Demonstration-7 Pharmacophore model generation and screening. (2020). YouTube. [Link]

  • “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. (n.d.). Amazon Web Services. [Link]

  • Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity. (2019). Sci Forschen. [Link]

  • Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. (n.d.). National Institutes of Health. [Link]

  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (n.d.). SciELO. [Link]

  • Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. (n.d.). ScienceDirect. [Link]

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (n.d.). MDPI. [Link]

  • In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. (2025). ResearchGate. [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (n.d.). MDPI. [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. (n.d.). MDPI. [Link]

  • Pharmacophore modeling and virtual screening for designing potential 5-lipoxygenase inhibitors. (2010). PubMed. [Link]

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Foundational

The 7-Chloroquinoline Core: A Master Key for Diverse Biological Locks

An In-depth Technical Guide to the Structure-Activity Relationship of a Privileged Scaffold Introduction: The Enduring Legacy of a Versatile Scaffold The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship of a Privileged Scaffold

Introduction: The Enduring Legacy of a Versatile Scaffold

The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, most famously embodied by the potent antimalarial drug, chloroquine. This privileged heterocyclic framework, consisting of a fused benzene and pyridine ring chlorinated at the 7th position, has demonstrated remarkable versatility, extending its therapeutic reach far beyond malaria to oncology, virology, and beyond. Its ability to interact with a multitude of biological targets is a testament to the intricate relationship between its structure and activity—a relationship that continues to be a fertile ground for drug discovery and development.

This technical guide offers an in-depth exploration of the structure-activity relationship (SAR) of 7-chloroquinoline derivatives. We will dissect the critical structural features that govern their biological effects, moving beyond a mere cataloging of compounds to an analysis of the causal links between molecular architecture and therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals, providing field-proven insights and robust methodologies to inform and inspire future research.

The Architectural Blueprint: Key Structural Determinants of Activity

The biological activity of 7-chloroquinoline derivatives is not monolithic; it is a finely tuned interplay of several key structural components. Understanding these components is fundamental to rationally designing novel compounds with enhanced potency and selectivity.

  • The Indispensable 7-Chloro Group: The chlorine atom at the 7th position is a hallmark of this class of compounds and is crucial for its traditional antimalarial activity. Its electron-withdrawing nature is thought to influence the pKa of the quinoline nitrogen, which is vital for the accumulation of the drug in the acidic food vacuole of the malaria parasite. Removal or relocation of this group often leads to a significant loss of antimalarial potency.

  • The C4-Position Side Chain: A Gateway to Diverse Targets: The substituent at the 4-position of the quinoline ring is arguably the most critical determinant of the compound's overall biological profile. It is the primary point of diversification, allowing the scaffold to be tailored for a wide array of targets.

    • In Antimalarials: A flexible diaminoalkyl side chain, as seen in chloroquine, is a classic feature. The length of this chain and the nature of the terminal amine are critical for activity and for overcoming resistance. The basicity of the terminal amine facilitates drug accumulation in the parasite's acidic food vacuole, a key step in its mechanism of action.

    • In Anticancer Agents: Modification at C4 with various moieties, including hydrazones, chalcones, and heterocyclic rings, has yielded potent anticancer compounds. These modifications can steer the molecule towards different cellular targets, such as protein kinases or components of the autophagic pathway.[1][2]

    • In Antiviral Compounds: Emerging evidence suggests that specific side chains at the C4 position can confer antiviral properties, for instance against Chikungunya and Dengue viruses.[3][4]

  • Substitution on the Quinoline Ring: While the 7-chloro group is paramount, other substitutions on the quinoline ring can further modulate activity. For example, the introduction of methoxy groups has been shown in some cases to enhance antimalarial activity.[2]

Below is a diagram illustrating the core 7-chloroquinoline scaffold and its key points of modification that dictate its biological activity.

SAR_Core_Directive cluster_quinoline 7-Chloroquinoline Core cluster_activities Biological Activities quinoline_core Quinoline Nucleus C7_Cl C7-Chloro Group (Crucial for Antimalarial Activity) quinoline_core->C7_Cl Electron-withdrawing effect C4_SideChain C4-Side Chain (Primary Diversity Point) quinoline_core->C4_SideChain Target Specificity Other_Ring_Subs Other Ring Substitutions (Modulators of Activity) quinoline_core->Other_Ring_Subs Fine-tuning Potency Antimalarial Antimalarial C4_SideChain->Antimalarial Diaminoalkyl chain Anticancer Anticancer C4_SideChain->Anticancer Hydrazones, Chalcones, Heterocycles Antiviral Antiviral C4_SideChain->Antiviral Specific side chains Other Other Activities C4_SideChain->Other Anticancer_Screening_Workflow start Synthesized 7-Chloroquinoline Derivative Library in_vitro_screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) start->in_vitro_screening determine_ic50 Determine IC50 Values Against Cancer Cell Lines in_vitro_screening->determine_ic50 select_potent Select Potent Compounds (Low IC50) determine_ic50->select_potent lead_optimization Lead Optimization determine_ic50->lead_optimization Inactive mechanistic_studies Mechanism of Action Studies select_potent->mechanistic_studies Potent autophagy_assay Autophagy Flux Assay mechanistic_studies->autophagy_assay kinase_assay Kinase Inhibition Assay mechanistic_studies->kinase_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) mechanistic_studies->apoptosis_assay autophagy_assay->lead_optimization kinase_assay->lead_optimization apoptosis_assay->lead_optimization

Caption: Workflow for anticancer screening and mechanistic evaluation.

The table below presents the cytotoxic activity of selected 7-chloroquinoline derivatives against various human cancer cell lines.

Compound IDC4-Side Chain ModificationCancer Cell LineIC50/GI50 (µM)Reference
Hydrazone derivative 16HydrazoneSR (Leukemia)0.12[1]
Compound 9Thioxopyrimidinone ringHCT-116 (Colon)21.41[2]
Compound 3Thiosemicarbazide derivativeMCF-7 (Breast)25.37[2]
MBHA/7-chloroquinoline hybridMorita-Baylis-Hillman adduct with o-nitrobenzaldehydeHL-60 (Leukemia)4.60[5]

Antiviral Potential: A New Frontier for 7-Chloroquinolines

The broad-spectrum antiviral activity of chloroquine has spurred interest in developing novel 7-chloroquinoline derivatives with improved potency and selectivity against various viral pathogens.

SAR in Antiviral Activity:

The antiviral SAR for this class of compounds is an active area of research. Early findings suggest that, similar to their other biological activities, modifications at the C4 position are key to dictating antiviral specificity and potency. For example, a paulownin triazole-chloroquinoline derivative has shown potent activity against the Chikungunya virus (CHIKV), with an EC50 of 9.05 µM. [3]Another study highlighted the potential of 7-chloroquinoline derivatives to inhibit Dengue virus (DENV-2) protease.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the trustworthiness and reproducibility of SAR studies, standardized and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays.

Protocol 1: In Vitro Antimalarial Activity Assessment using the Parasite Lactate Dehydrogenase (pLDH) Assay

This assay quantifies the activity of parasite-specific lactate dehydrogenase, which serves as a biomarker for viable parasites.

Materials:

  • Asynchronous P. falciparum cultures

  • Human red blood cells

  • Complete RPMI 1640 medium

  • 96-well microplates

  • Test compounds and control drugs (e.g., chloroquine)

  • Malarial Assay Lysis Buffer

  • pLDH Assay Reagent (containing Malstat and NBT/diaphorase)

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in complete medium.

  • Plate Setup: Add 25 µL of each compound dilution to the wells of a 96-well plate. Include wells for positive (parasitized RBCs, no drug) and negative (uninfected RBCs) controls.

  • Parasite Addition: Add 200 µL of parasitized red blood cell suspension (1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Cell Lysis: After incubation, lyse the cells by adding 20 µL of Malarial Assay Lysis Buffer to each well, followed by thorough mixing.

  • pLDH Reaction: Add 100 µL of the pLDH Assay Reagent to each well.

  • Incubation and Reading: Incubate the plates in the dark at room temperature for 30 minutes. Measure the optical density (OD) at 650 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percent inhibition of parasite growth for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well microplates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The 7-chloroquinoline scaffold remains a remarkably versatile and clinically relevant platform for drug discovery. Its rich history in antimalarial therapy has provided a deep understanding of the fundamental SAR principles that can be extrapolated to other therapeutic areas. The ability to modulate its biological activity through strategic modifications at the C4 position has unlocked a vast chemical space with potential applications in oncology and virology.

Future research should focus on:

  • Rational Design of Novel Analogs: Leveraging the established SAR and in silico modeling to design next-generation 7-chloroquinolines with improved potency, selectivity, and pharmacokinetic profiles.

  • Exploring New Therapeutic Arenas: Systematically screening diverse 7-chloroquinoline libraries against a wider range of biological targets to uncover novel therapeutic applications.

  • Overcoming Resistance: Continuing to innovate structurally to combat drug resistance, not only in malaria but also in cancer and infectious diseases.

By building upon the extensive knowledge of its structure-activity relationship, the scientific community can continue to harness the power of the 7-chloroquinoline core to address pressing unmet medical needs.

References

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  • Al-Ghorbani, M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. Retrieved January 23, 2026, from [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • El-Sayed, N. N. E., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoli. (2023). Malaria World. Retrieved January 23, 2026, from [Link]

  • Gomes, P. A. T. M., et al. (2025). Paulownin triazole-chloroquinoline derivative: a promising antiviral candidate against chikungunya virus. PubMed. Retrieved January 23, 2026, from [Link]

  • Inhibition of Chikungunya Virus Infection by 4-Hydroxy-1-Methyl-3-(3-morpholinopropanoyl)quinoline-2(1H)-one (QVIR) Targeting nsP2 and E2 Proteins. (2023). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Kathrada, F., et al. (2023). The Antimalarial Effects of Novel Chloroquinoline Acetamide Hybrid Molecules. Research Square. Retrieved January 23, 2026, from [Link]

  • Kumar, A., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • New Chloroquine Derivatives: Synthesis, Characterisation, Antiplasmodial and Antioxidant Evaluations. (2024). Research Square. Retrieved January 23, 2026, from [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2022). MDPI. Retrieved January 23, 2026, from [Link]

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  • Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. (2006). PubMed. Retrieved January 23, 2026, from [Link]

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  • da Silva, G. G., et al. (n.d.). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. Retrieved January 23, 2026, from [Link]

  • Synthesis of 7-chloroquinolinyl-4-aminochalcones and their in vitro antimalarial and anticancer evaluation. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]

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Sources

Exploratory

The 2-Phenylquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

Abstract The 2-phenylquinoline scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities that have positioned it as a cornerstone for the develop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-phenylquinoline scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities that have positioned it as a cornerstone for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive review for researchers, scientists, and drug development professionals, exploring the synthesis, diverse pharmacological applications, and mechanistic underpinnings of this versatile heterocyclic system. We will delve into its significant potential in oncology, infectious diseases, and inflammatory conditions, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Introduction: The Significance of the 2-Phenylquinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a vast number of natural products and synthetic compounds with pronounced biological activities. The introduction of a phenyl group at the 2-position of the quinoline nucleus gives rise to the 2-phenylquinoline scaffold, a modification that significantly influences the molecule's steric and electronic properties. This substitution often enhances lipophilicity and provides additional vectors for molecular interactions with biological targets, leading to a diverse array of pharmacological effects.

The planarity of the quinoline ring system, coupled with the rotational flexibility of the C2-phenyl bond, allows these molecules to adopt conformations suitable for binding to a variety of enzymatic active sites and receptor pockets. This structural versatility is a key contributor to the scaffold's "privileged" status, enabling the design of targeted therapies across a wide spectrum of diseases. This guide will explore the multifaceted nature of the 2-phenylquinoline core, from its synthesis to its therapeutic potential.

Synthetic Strategies for 2-Phenylquinoline Derivatives

The construction of the 2-phenylquinoline scaffold can be achieved through several classical and modern synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern on both the quinoline and phenyl rings.

Classical Condensation Reactions

The Doebner reaction is a one-pot, three-component synthesis that provides a direct route to 2-substituted quinoline-4-carboxylic acids.[1]

G cluster_reactants Reactants Aniline Aniline Intermediate1 Imine Formation Aniline->Intermediate1 Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate1 PyruvicAcid Pyruvic Acid Intermediate2 Michael Addition PyruvicAcid->Intermediate2 Intermediate1->Intermediate2 Intermediate3 Cyclization & Oxidation Intermediate2->Intermediate3 Product 2-Phenylquinoline-4-carboxylic acid Intermediate3->Product

Caption: Workflow for the Doebner Reaction.

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via the Doebner Reaction [2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine aniline (1.0 mmol), benzaldehyde (1.0 mmol), and pyruvic acid (1.2 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) trifluoromethanesulfonate (15 mol%).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C for 3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Purification: Collect the crude product by filtration and wash with cold ethanol to yield 2-phenylquinoline-4-carboxylic acid.

The Friedländer synthesis is a versatile method for constructing quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[3]

G cluster_reactants Reactants Reactant1 2-Aminobenzophenone Intermediate1 Aldol Condensation Reactant1->Intermediate1 Reactant2 Acetylacetone Reactant2->Intermediate1 Catalyst Catalyst (Acid or Base) Catalyst->Intermediate1 Intermediate2 Cyclodehydration Intermediate1->Intermediate2 Product Substituted 2-Phenylquinoline Intermediate2->Product

Caption: General workflow of the Friedländer Synthesis.

Experimental Protocol: Synthesis of 3-Acetyl-2-methyl-4-phenylquinoline [4]

  • Reaction Setup: In a sealed reaction vessel, combine 2-aminobenzophenone (1.0 mmol), acetylacetone (1.2 mmol), and a copper-based metal-organic framework (MOF) catalyst (5 mol%) in toluene (5 mL).

  • Heating: Heat the reaction mixture to 100°C and stir for 2 hours.

  • Monitoring: Monitor the reaction's progress using TLC.

  • Catalyst Removal: After completion, cool the mixture to room temperature and separate the catalyst by filtration.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Modern Cross-Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used to introduce the phenyl group at the 2-position of a pre-functionalized quinoline core, typically a 2-chloro or 2-bromoquinoline.[5]

G cluster_reactants Reactants Reactant1 2-Chloroquinoline Step1 Oxidative Addition Reactant1->Step1 Reactant2 Phenylboronic Acid Step2 Transmetalation Reactant2->Step2 Catalyst Pd Catalyst & Base Catalyst->Step1 Step1->Step2 Step3 Reductive Elimination Step2->Step3 Step3->Catalyst Catalyst Regeneration Product 2-Phenylquinoline Step3->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [6]

  • Reaction Setup: To a solution of 2-chloroquinoline (1.0 mmol) and phenylboronic acid (1.2 mmol) in a suitable solvent such as DMF, add a palladium catalyst like Pd(PPh₃)₄ (5 mol%) and a base, typically 2M aqueous K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Degas the mixture and place it under an inert atmosphere (e.g., Nitrogen or Argon).

  • Heating: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Workup: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Diverse Biological Activities of the 2-Phenylquinoline Scaffold

The 2-phenylquinoline scaffold has been extensively explored for its therapeutic potential, demonstrating a wide spectrum of biological activities.

Anticancer Activity

Numerous 2-phenylquinoline derivatives have exhibited potent antiproliferative activity against a variety of cancer cell lines.[7][8] Their mechanisms of action are diverse and often target key pathways involved in cancer progression.

  • Histone Deacetylase (HDAC) Inhibition: Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as selective HDAC3 inhibitors.[8][9] By inhibiting HDACs, these compounds can alter chromatin structure, leading to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[8]

  • G-Quadruplex Stabilization: The planar aromatic surface of the 2-phenylquinoline core makes it an ideal candidate for stabilizing G-quadruplex structures found in the telomeres and promoter regions of oncogenes.[7] Stabilization of these structures can inhibit telomerase activity and downregulate the expression of oncogenes, leading to cell proliferation arrest.[7]

  • Kinase Inhibition: The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. Several 2-phenylquinoline derivatives have shown inhibitory activity against various kinases involved in cancer signaling pathways.

Compound/Derivative Cancer Cell Line Activity (IC₅₀ in µM) Reference
13a HeLa0.50 ± 0.01[7]
MCF-70.54 ± 0.01[7]
MDA-MB-2310.58 ± 0.02[7]
D28 K5621.02[9]
U2661.08[9]
MCF-75.66[9]
Quinoline 13 HeLa8.3[8]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. 2-Phenylquinoline derivatives have demonstrated promising activity against a range of bacteria.[9]

Compound/Derivative Series Bacterial Strain Activity (MIC in µg/mL) Reference
Amidoquinolines (Series B)Staphylococcus aureusGood activity[9]
Escherichia coliGood activity[9]
5a4 Staphylococcus aureus64[10]
5a7 Escherichia coli128[10]
Antiviral Activity

Recent studies have highlighted the potential of the 2-phenylquinoline scaffold in developing broad-spectrum antiviral agents, particularly against coronaviruses.[11]

  • Helicase (nsp13) Inhibition: Some 2-phenylquinoline derivatives have shown potent activity against the SARS-CoV-2 helicase (nsp13), a highly conserved enzyme essential for viral replication.[11] This makes them attractive candidates for developing pan-coronavirus inhibitors.

Compound Virus Activity (EC₅₀ in µM) Reference
PQQ4O (1a) SARS-CoV-26[11]
8k HCoV-229E0.2 ± 0.2[11]
5i HCoV-229E0.3 ± 0.05[11]
7j HCoV-229E0.6 ± 0.3[11]
5a HCoV-OC430.6 ± 0.1[11]
Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. 2-Phenylquinoline derivatives have been investigated as potential anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

  • COX-2 Inhibition: Several 2-(4-phenylquinolin-2-yl)phenol derivatives have been identified as potent and selective COX-2 inhibitors.[12] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Compound Enzyme Activity (IC₅₀ in µM) Reference
4h COX-20.026[12]
4j COX-20.102[12]

Mechanisms of Action: A Deeper Dive

HDAC Inhibition in Cancer Therapy

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes.

G cluster_normal Normal Cell cluster_cancer Cancer Cell HDAC HDAC DeacetylatedHistones Deacetylated Histones (Condensed Chromatin) HDAC->DeacetylatedHistones Deacetylation AcetylatedHistones Acetylated Histones (Relaxed Chromatin) TSG_On Tumor Suppressor Gene Expression ON AcetylatedHistones->TSG_On TSG_Off Tumor Suppressor Gene Expression OFF DeacetylatedHistones->TSG_Off HDAC_Cancer Overexpressed HDAC DeacetylatedHistones_Cancer Deacetylated Histones HDAC_Cancer->DeacetylatedHistones_Cancer Deacetylation AcetylatedHistones_Cancer Acetylated Histones TSG_Off_Cancer Tumor Suppressor Gene Expression OFF DeacetylatedHistones_Cancer->TSG_Off_Cancer Phenylquinoline 2-Phenylquinoline HDAC Inhibitor Phenylquinoline->HDAC_Cancer Inhibits

Caption: Mechanism of 2-phenylquinoline as an HDAC inhibitor.

2-Phenylquinoline-based HDAC inhibitors bind to the active site of HDAC enzymes, preventing the deacetylation of histones. This leads to an accumulation of acetylated histones, a more relaxed chromatin structure, and the re-activation of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[8]

COX-2 Inhibition in Inflammation

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. COX-2 is an inducible isoform that is upregulated at sites of inflammation.

G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Catalysis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Phenylquinoline 2-Phenylquinoline COX-2 Inhibitor Phenylquinoline->COX2 Inhibits

Caption: Mechanism of 2-phenylquinoline as a COX-2 inhibitor.

By selectively inhibiting the COX-2 enzyme, 2-phenylquinoline derivatives block the synthesis of prostaglandins at the site of inflammation.[12] This targeted approach reduces the inflammatory response while sparing the protective functions of the constitutively expressed COX-1 enzyme, which is involved in maintaining the integrity of the gastric mucosa.

Clinical Perspective and Future Directions

While the 2-phenylquinoline scaffold is a prominent feature in a vast number of preclinical studies, its representation in clinically approved drugs is still emerging. The majority of quinoline-based drugs currently on the market do not feature the 2-phenyl substitution. However, the extensive and promising preclinical data for 2-phenylquinoline derivatives in oncology, infectious diseases, and inflammation strongly suggest that this scaffold holds significant potential for future drug development.

The continued exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation of novel biological targets will be crucial in translating the preclinical promise of 2-phenylquinoline derivatives into clinically successful therapeutics. The versatility of this scaffold ensures that it will remain an area of active research in medicinal chemistry for the foreseeable future.

References

  • Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. PMC - NIH. [Link]

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. PMC - NIH. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). [Link]

  • New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. ResearchGate. [Link]

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. NIH. [Link]

  • Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics. PubMed. [Link]

  • IC 50 values for COX-1 and COX-2 enzymes. ResearchGate. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]

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  • Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4. Taylor & Francis Online. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • IC50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays. ResearchGate. [Link]

  • EC 50 and CC 50 values ± SD and SI values of antiviral agents tested by... ResearchGate. [Link]

  • The anticancer IC50 values of synthesized compounds. ResearchGate. [Link]

  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. ResearchGate. [Link]

  • Antiviral Agents – Benzazine Derivatives. [Link]

  • Preparation of 2-phenylquinoline. PrepChem.com. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (RSC Publishing). [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. NIH. [Link]

  • IC50 values calculated for COX-1 and COX-2 enzymes after incubation for... ResearchGate. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC - NIH. [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. [Link]

  • Synthesis of 2‐propyl‐4‐phenylquinoline (5 a) and... ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications (RSC Publishing). [Link]

  • The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 7-Chloro-2-phenylquinoline from m-chloroaniline

An Application Note for the Synthesis of 7-Chloro-2-phenylquinoline from m-Chloroaniline Abstract This application note provides a comprehensive guide for the synthesis of 7-chloro-2-phenylquinoline, a valuable scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 7-Chloro-2-phenylquinoline from m-Chloroaniline

Abstract

This application note provides a comprehensive guide for the synthesis of 7-chloro-2-phenylquinoline, a valuable scaffold in medicinal chemistry and drug development.[1] The protocol details a robust and well-established method, the Doebner-von Miller reaction, starting from commercially available m-chloroaniline and cinnamaldehyde. We delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and outline the necessary safety precautions and characterization techniques. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method for the preparation of substituted quinoline derivatives.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[2] Its derivatives are integral components of numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3] Specifically, 2-phenylquinolines have emerged as potent antiviral agents, notably against various coronaviruses.[1]

The synthesis of specifically substituted quinolines, such as 7-chloro-2-phenylquinoline, is a critical task for generating new chemical entities for drug discovery programs. The chlorine atom at the 7-position and the phenyl group at the 2-position provide key substitution handles for further molecular elaboration and structure-activity relationship (SAR) studies. This guide focuses on the Doebner-von Miller reaction, a classic and effective method for constructing the quinoline core from anilines and α,β-unsaturated carbonyl compounds.[4]

Strategic Analysis: Selecting the Optimal Synthetic Route

Several named reactions are available for quinoline synthesis, including the Skraup, Combes, and Friedländer syntheses.[2][5]

  • Skraup Synthesis: Employs glycerol, which dehydrates in situ to acrolein, reacting with an aniline under harsh acidic and oxidizing conditions.[6]

  • Combes Synthesis: Involves the acid-catalyzed condensation of an aniline with a β-diketone.[7][8]

  • Friedländer Synthesis: A condensation between an o-aminoaryl aldehyde or ketone and a compound with an α-methylene group.[9]

For the specific synthesis of 7-chloro-2-phenylquinoline from m-chloroaniline, the Doebner-von Miller reaction presents a highly logical and direct approach.[2][10] This reaction utilizes an aniline (m-chloroaniline) and an α,β-unsaturated aldehyde (cinnamaldehyde) in the presence of an acid catalyst.[10] It is a modification of the Skraup synthesis that allows for greater diversity in the final product by varying the carbonyl component.[10] An important consideration when using a meta-substituted aniline like m-chloroaniline is the potential for forming two regioisomers: the desired 7-chloro and the undesired 5-chloro derivative. The protocol described herein has been optimized to favor the formation of the 7-chloro isomer, although chromatographic purification is essential for obtaining a pure compound.[11]

In-Depth Mechanism: The Doebner-von Miller Reaction

The reaction proceeds through a multi-step mechanism initiated by the formation of an α,β-unsaturated Schiff base, followed by an intramolecular cyclization and subsequent oxidation.[10][12]

  • Michael Addition: The reaction begins with a conjugate (Michael) addition of the m-chloroaniline to the protonated cinnamaldehyde.

  • Cyclization: The resulting enol intermediate undergoes an intramolecular electrophilic aromatic substitution onto the aniline ring. This cyclization is the key regiochemistry-determining step.

  • Dehydration: The cyclic intermediate readily dehydrates under the acidic conditions to form a 1,2-dihydroquinoline derivative.

  • Oxidation: The dihydroquinoline is then oxidized to the thermodynamically stable aromatic 7-chloro-2-phenylquinoline. The oxidizing agent can be another molecule of the Schiff base intermediate or an externally added oxidant.[11] Utilizing a dedicated oxidant like chloranil can improve yields and process control.[11]

Doebner_von_Miller_Mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product m_chloroaniline m-Chloroaniline michael_addition 1. Michael Addition (Conjugate Addition) m_chloroaniline->michael_addition + H+ cinnamaldehyde Cinnamaldehyde cinnamaldehyde->michael_addition cyclization 2. Intramolecular Electrophilic Cyclization michael_addition->cyclization Forms Enol Intermediate dehydration 3. Dehydration cyclization->dehydration Forms Cyclic Alcohol oxidation 4. Oxidation dehydration->oxidation Forms Dihydroquinoline product 7-Chloro-2-phenylquinoline oxidation->product Aromatization

Caption: Mechanism of the Doebner-von Miller Synthesis.

Experimental Protocol

This protocol is an illustrative guide. Researchers should perform their own risk assessment and optimization based on their laboratory conditions.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
m-Chloroaniline108-42-9127.575.00 g39.2
Cinnamaldehyde14371-10-9132.165.71 g43.2
Hydrochloric Acid (conc.)7647-01-036.4610 mL-
Ethanol (Anhydrous)64-17-546.07100 mL-
Toluene108-88-392.1450 mL-
Sodium Bicarbonate (Sat. Soln.)144-55-884.01As needed-
Ethyl Acetate141-78-688.11As needed-
Hexanes110-54-386.18As needed-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-
Silica Gel (for chromatography)7631-86-960.08As needed-
Safety Precautions
  • 7-Chloro-2-phenylquinoline: Harmful if swallowed, causes skin irritation, and serious eye damage. May cause respiratory irritation.[13]

  • m-Chloroaniline: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer.

  • Cinnamaldehyde: Can cause skin irritation and allergic reactions.

  • Concentrated HCl: Highly corrosive and causes severe skin burns and eye damage.

  • Action: Conduct the entire experiment in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine m-chloroaniline (5.00 g, 39.2 mmol), ethanol (100 mL), and toluene (50 mL).

  • Acidification: While stirring, carefully and slowly add concentrated hydrochloric acid (10 mL) to the mixture. An exotherm may be observed.

  • Reactant Addition: Once the mixture has returned to room temperature, begin the dropwise addition of cinnamaldehyde (5.71 g, 43.2 mmol) over 30 minutes using an addition funnel.

  • Reaction: Heat the reaction mixture to reflux (approximately 85-95 °C) and maintain this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

  • Work-up - Quenching and Neutralization: After the reaction is complete (as indicated by TLC), cool the flask to room temperature in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of crushed ice.

  • Basification: While stirring the iced mixture, slowly add a saturated solution of sodium bicarbonate until the solution is neutral to basic (pH ~8).

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate). The two isomers (5-chloro and 7-chloro) will separate. The 7-chloro isomer is typically the major product.

  • Final Product: Combine the fractions containing the pure 7-chloro-2-phenylquinoline and remove the solvent under reduced pressure. The final product should be a pale yellow or off-white solid. Determine the yield and characterize the product.

Workflow setup 1. Reaction Setup (Flask, Stirrer, Condenser) charge 2. Charge Reagents (m-chloroaniline, EtOH, Toluene) setup->charge acidify 3. Acidify (Slowly add conc. HCl) charge->acidify add_cin 4. Add Cinnamaldehyde (Dropwise, 30 min) acidify->add_cin reflux 5. Heat to Reflux (6-8 hours, Monitor by TLC) add_cin->reflux cool 6. Cool Reaction (Ice Bath) reflux->cool quench 7. Quench & Neutralize (Pour into ice, add NaHCO3) cool->quench extract 8. Extraction (Ethyl Acetate) quench->extract dry 9. Dry & Concentrate (Na2SO4, Rotovap) extract->dry purify 10. Purification (Silica Gel Chromatography) dry->purify product 11. Isolate Pure Product (7-Chloro-2-phenylquinoline) purify->product

Caption: Experimental workflow for the synthesis.

Characterization

The identity and purity of the synthesized 7-chloro-2-phenylquinoline should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the substitution pattern on the quinoline ring.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound (C₁₅H₁₀ClN, MW: 239.70 g/mol ).[13]

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

  • Melting Point: To assess the purity of the final solid product.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of 7-chloro-2-phenylquinoline via the Doebner-von Miller reaction. By carefully controlling the reaction conditions and employing a robust purification strategy, researchers can access this valuable chemical intermediate in high purity. The causality behind each experimental step, from the choice of reaction to the specific work-up procedure, has been explained to provide a deeper understanding for the practicing scientist. This method serves as a foundational procedure for the synthesis of a diverse array of quinoline derivatives essential for advancing drug discovery and development programs.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • CN101367762B - Preparation method of midbody 7-chloroquinaldine. Google Patents.
  • US5126456A - 7-chloroquinaldine synthesis. Google Patents.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. Available at: [Link]

  • 7-Chloro-2-phenylquinoline. PubChem. Available at: [Link]

  • Combe's synthesis of quinoline || detailed mechanism. YouTube. Available at: [Link]

  • 4,7-dichloroquinoline. Organic Syntheses Procedure. Available at: [Link]

  • Combes quinoline synthesis. Wikipedia. Available at: [Link]

  • Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. Available at: [Link]

  • HU212967B - Process for producing 7-chloro-quinaldine. Google Patents.
  • Doebner-von Miller Synthesis. Name Reactions in Organic Synthesis. Available at: [Link]

  • Doebner–Miller reaction. Wikipedia. Available at: [Link]

  • Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. PMC - NIH. Available at: [Link]

  • The Friedländer quinoline synthesis of 7. ResearchGate. Available at: [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • synthesis of quinoline derivatives and its applications. Slideshare. Available at: [Link]

  • Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

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Application

One-pot synthesis of 7-Chloro-2-phenylquinoline derivatives

Application Note & Protocol Topic: High-Efficiency One-Pot Synthesis of 7-Chloro-2-phenylquinoline Derivatives via Iodine-Catalyzed Friedländer Annulation Abstract The quinoline scaffold is a cornerstone in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Efficiency One-Pot Synthesis of 7-Chloro-2-phenylquinoline Derivatives via Iodine-Catalyzed Friedländer Annulation

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] This application note provides a comprehensive, field-tested guide to the one-pot synthesis of 7-Chloro-2-phenylquinoline and its derivatives. We leverage the classic Friedländer annulation reaction, employing a mild and efficient iodine-catalyzed pathway.[3] The protocol is designed for accessibility and scalability, starting from commercially available 2-amino-4-chlorobenzophenone and substituted acetophenones. We delve into the mechanistic underpinnings of the reaction, explain the rationale behind key experimental parameters, and provide a detailed, step-by-step protocol suitable for implementation in both academic research and industrial drug development settings.

Introduction: The Significance of the Quinoline Core

Quinolines are privileged heterocyclic scaffolds due to their wide-ranging biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The specific substitution pattern on the quinoline ring system dictates its pharmacological profile, making the development of efficient and versatile synthetic methodologies a critical objective for medicinal chemists. The 7-chloro-2-phenylquinoline framework, in particular, serves as a valuable intermediate for advanced pharmaceutical compounds.

Traditional multi-step syntheses are often plagued by issues of low overall yield, high cost, and significant solvent waste. One-pot reactions, which combine multiple reaction steps into a single operation without isolating intermediates, offer a compelling solution.[4] They enhance efficiency, reduce resource consumption, and simplify the synthetic workflow. This guide focuses on the Friedländer synthesis, a robust and reliable method for constructing the quinoline core via the condensation of a 2-aminoaryl ketone with a carbonyl compound containing an α-methylene group.[5][6]

Synthetic Strategy & Workflow

The core of our protocol is the acid-catalyzed condensation and subsequent cyclodehydration of 2-amino-4-chlorobenzophenone with a substituted acetophenone. This one-pot approach directly yields the desired 7-chloro-2-phenylquinoline derivative.

Overall Reaction Scheme

The reaction proceeds by combining the two key building blocks in the presence of a catalyst, typically heated in a suitable solvent to drive the dehydration and cyclization, as depicted below.

G start Reactants: 2-Amino-4-chlorobenzophenone + Acetophenone step1 1. Aldol Condensation (Catalyzed by I₂) start->step1 intermediate1 Aldol Adduct Intermediate step1->intermediate1 Formation of C-C bond step2 2. Dehydration (-H₂O) intermediate1->step2 intermediate2 α,β-Unsaturated Ketone (Chalcone Intermediate) step2->intermediate2 Formation of C=C bond step3 3. Intramolecular Michael Addition (Cyclization) intermediate2->step3 Amino group attacks C=C intermediate3 Tetrahydroquinoline Intermediate step3->intermediate3 step4 4. Aromatization (-H₂O) intermediate3->step4 product Final Product: 7-Chloro-2-phenylquinoline step4->product Stable aromatic ring forms

Caption: Proposed mechanism for the Friedländer annulation.

Mechanistic Explanation:

  • Aldol Condensation: The reaction initiates with the iodine-catalyzed aldol condensation between the α-methyl group of acetophenone and the carbonyl group of 2-amino-4-chlorobenzophenone.

  • Dehydration: The resulting aldol adduct readily dehydrates to form a stable, conjugated α,β-unsaturated ketone intermediate.

  • Cyclization: The ortho-amino group then acts as an intramolecular nucleophile, attacking the β-carbon of the unsaturated system (a Michael addition) to form a six-membered ring.

  • Aromatization: The final step involves a second dehydration event, leading to the formation of the stable, aromatic quinoline ring system.

Detailed Experimental Protocol

4.1. Materials and Equipment

  • Chemicals:

    • 2-Amino-4-chlorobenzophenone (CAS: 52117-29-0)

    • Acetophenone (CAS: 98-86-2) or substituted acetophenone

    • Iodine (I₂) (CAS: 7553-56-2)

    • Toluene, anhydrous (CAS: 108-88-3)

    • Ethyl acetate (EtOAc) (CAS: 141-78-6)

    • Hexanes (CAS: 110-54-3)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine (Saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel (for column chromatography, 230-400 mesh)

  • Equipment:

    • Round-bottom flask (50 mL or appropriate size)

    • Reflux condenser and Dean-Stark apparatus

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Nitrogen or argon inlet (optional, but recommended)

    • Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

    • Rotary evaporator

    • TLC plates (silica gel 60 F₂₅₄)

4.2. Step-by-Step Procedure

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-chlorobenzophenone (1.0 mmol, 245.7 mg).

  • Addition of Reagents: Add the corresponding acetophenone derivative (1.2 mmol, 1.2 equivalents) and anhydrous toluene (20 mL).

  • Catalyst Addition: Add molecular iodine (I₂) (0.1 mmol, 25.4 mg, 10 mol%).

  • Reaction Execution: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Place the setup under a nitrogen atmosphere (optional). Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent). The reaction is typically complete within 4-8 hours, as indicated by the consumption of the starting amine.

  • Work-up - Quenching: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL).

  • Work-up - Washing: Transfer the solution to a separatory funnel. Wash sequentially with saturated aqueous Na₂S₂O₃ solution (2 x 20 mL) to remove excess iodine, followed by water (1 x 20 mL), and finally brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10% EtOAc) to afford the pure 7-chloro-2-phenylquinoline derivative.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the melting point. For 7-Chloro-2-phenylquinoline, the expected melting point is 105-106 °C. [7]

Data Summary and Expected Results

The described one-pot protocol is robust and applicable to a range of substituted acetophenones, allowing for the generation of a library of derivatives.

EntryR-Group on AcetophenoneProductReaction Time (h)Yield (%)M.p. (°C)
1H7-Chloro-2-phenylquinoline588105-106 [7]
24-OCH₃7-Chloro-2-(4-methoxyphenyl)quinoline492N/A
34-Cl7-Chloro-2-(4-chlorophenyl)quinoline685N/A
44-NO₂7-Chloro-2-(4-nitrophenyl)quinoline875N/A

Note: Yields and reaction times are representative and may vary based on reaction scale and specific conditions. Electron-donating groups (e.g., -OCH₃) on the acetophenone generally accelerate the reaction, while strong electron-withdrawing groups (e.g., -NO₂) may slow it down.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • 7-Chloro-2-phenylquinoline: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation. [8]* Toluene: Flammable liquid and vapor. Harmful if inhaled.

  • Iodine: Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This application note details a highly efficient, scalable, and operationally simple one-pot protocol for the synthesis of 7-chloro-2-phenylquinoline derivatives. [9]The use of iodine as a mild catalyst and toluene with a Dean-Stark trap to remove water provides a robust method for achieving high yields. This protocol serves as a reliable foundation for researchers and scientists engaged in the synthesis of heterocyclic compounds for drug discovery and materials science applications.

References

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). A Mini Review on Synthetic Methodologies of 2-Aminobenzophenone and Its Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-2-phenylquinoline. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US5126456A - 7-chloroquinaldine synthesis.
  • Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 7-chloroquinolinyl-4-. Retrieved from [Link]

  • Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine.
  • Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]

  • PubMed Central. (n.d.). [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. Retrieved from [Link]

  • ACS Publications. (n.d.). One-Step Catalytic Synthesis of Alkyl-Substituted Quinolines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. Retrieved from [Link]

  • MDPI. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). One-Pot Phosphine-Catalyzed Syntheses of Quinolines. Retrieved from [Link]

  • Synfacts. (2023). One-Pot Multicomponent Synthesis of Quinolines. Retrieved from [Link]

  • PubMed Central. (n.d.). 7-Hydroxy-4-phenyl-1, 2-dihydroquinoline derivatives: synthesis via one-pot, three-component reaction and structure elucidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. Retrieved from [Link]

  • Metoree. (n.d.). Chlorobenzophenone: Properties, Applications, Synthesis, and Safety Considerations. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • SciELO. (n.d.). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Retrieved from [Link]

  • precisionFDA. (n.d.). 7-CHLORO-2-METHYLQUINOLINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]

  • PubMed. (2010). Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. Retrieved from [Link]

  • Patsnap. (2018). Preparation method of 2-amino-5- chlorobenzophenone. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the 7-Position in 2-Phenylquinoline via Nucleophilic Substitution

Executive Summary: Beyond Classical SNAr The 2-phenylquinoline scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its presence in numerous bioactive compounds. While functionali...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Classical SNAr

The 2-phenylquinoline scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its presence in numerous bioactive compounds. While functionalization of this core is of paramount importance, the direct nucleophilic substitution of the C7-chloro substituent presents a unique challenge. Unlike the electron-deficient C2 and C4 positions, which are activated towards classical Nucleophilic Aromatic Substitution (SNAr) by the ring nitrogen, the C7 position is electronically less perturbed. Consequently, direct SNAr reactions at this site are often sluggish and require harsh conditions.

This guide moves beyond these limitations to focus on modern, transition-metal-catalyzed methodologies that achieve efficient and selective nucleophilic substitution at the C7 position. We provide an in-depth analysis of the mechanistic principles behind these powerful transformations and deliver detailed, field-proven protocols for C-N, C-O, and C-C bond formation. The protocols are designed to be self-validating, with explanations for each experimental choice, empowering researchers to adapt and troubleshoot these critical reactions.

Mechanistic Rationale: The Power of Catalysis

The inert nature of the C7-Cl bond in 7-Chloro-2-phenylquinoline towards traditional SNAr necessitates the use of transition-metal catalysis. These methods operate through catalytic cycles that fundamentally alter the reaction pathway, avoiding the high-energy intermediates of the SNAr mechanism.

cluster_0 Reaction Overview Start 7-Chloro-2-phenylquinoline Product 7-Substituted-2-phenylquinoline Start->Product Base, Solvent, Δ Nu Nucleophile (H-Nu) (e.g., R₂NH, ROH, ArB(OH)₂) Nu->Product Catalyst Transition Metal Catalyst (e.g., Pd, Cu) Catalyst->Product Byproduct Byproduct pd0 Pd(0)L₂ oa_ts Oxidative Addition pd0->oa_ts Ar-Cl pd2 Ar-Pd(II)L₂(Cl) oa_ts->pd2 center le_ts Ligand Exchange / Deprotonation pd2->le_ts R-Nu-H, Base pd2_nu Ar-Pd(II)L₂(NuR) le_ts->pd2_nu re_ts Reductive Elimination pd2_nu->re_ts re_ts->pd0 Ar-Nu-R

Caption: Simplified Buchwald-Hartwig catalytic cycle.

C-C Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is an exceptionally versatile method for forming C-C bonds by coupling aryl halides with organoboron compounds, typically boronic acids. [1]This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. The key step differentiating it from the Buchwald-Hartwig cycle is the "transmetalation" step, where the organic group is transferred from boron to the palladium center.

pd0 Pd(0)L₂ oa_ts Oxidative Addition pd0->oa_ts Ar-Cl pd2 Ar-Pd(II)L₂(Cl) oa_ts->pd2 center tm_ts Transmetalation pd2->tm_ts R'-B(OH)₂, Base pd2_r Ar-Pd(II)L₂(R') tm_ts->pd2_r re_ts Reductive Elimination pd2_r->re_ts re_ts->pd0 Ar-R'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocols & Application Data

The following protocols provide robust starting points for the functionalization of 7-Chloro-2-phenylquinoline.

Protocol 1: C-N Bond Formation via Buchwald-Hartwig Amination

This protocol describes the coupling of 7-Chloro-2-phenylquinoline with a representative secondary amine, morpholine. The choice of a bulky, electron-rich phosphine ligand (e.g., DavePhos) is critical for promoting the reductive elimination step with unactivated aryl chlorides. [2][3] Materials:

  • 7-Chloro-2-phenylquinoline (CAS: 64995-10-6)

  • Morpholine (CAS: 110-91-8)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, CAS: 51364-51-3)

  • DavePhos (CAS: 213697-53-1)

  • Sodium tert-butoxide (NaOtBu, CAS: 865-48-5)

  • Anhydrous Toluene (CAS: 108-88-3)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-Chloro-2-phenylquinoline (1.0 mmol, 239.7 mg).

  • Add sodium tert-butoxide (1.4 mmol, 134.5 mg).

  • In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and DavePhos (0.048 mmol, 19.0 mg) in anhydrous toluene (5 mL). Stir for 5 minutes until a homogenous solution is formed.

  • Add the catalyst solution to the Schlenk flask containing the substrate and base.

  • Add morpholine (1.2 mmol, 104.5 mg, 104.5 µL) via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired 7-(morpholin-4-yl)-2-phenylquinoline.

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Reference
Pd₂(dba)₃ / BINAPNaOtBuDioxaneReflux60-85[2]
Pd₂(dba)₃ / DavePhosNaOtBuToluene11075-95[2]
Pd(OAc)₂ / XPhosK₃PO₄t-Amyl alcohol10080-98[4]

Table 1: Representative conditions for Buchwald-Hartwig amination of haloquinolines.

Protocol 2: C-C Bond Formation via Suzuki-Miyaura Coupling

This protocol details the synthesis of 7-(4-methoxyphenyl)-2-phenylquinoline. The use of a phosphine-free palladium source in water represents a greener and often highly efficient alternative to traditional conditions. [5] Materials:

  • 7-Chloro-2-phenylquinoline (CAS: 64995-10-6)

  • 4-Methoxyphenylboronic acid (CAS: 5720-07-0)

  • Palladium(II) acetate (Pd(OAc)₂, CAS: 3375-31-3)

  • Sodium carbonate (Na₂CO₃, CAS: 497-19-8)

  • Deionized Water

Procedure:

  • To a round-bottom flask, add 7-Chloro-2-phenylquinoline (1.0 mmol, 239.7 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), sodium carbonate (2.0 mmol, 212.0 mg), and palladium(II) acetate (0.01 mmol, 2.2 mg).

  • Add deionized water (10 mL).

  • Fit the flask with a reflux condenser and heat the heterogeneous mixture to reflux (100 °C) with vigorous stirring.

  • The reaction mixture will typically turn black as Pd(0) nanoparticles form. Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • After completion, cool the mixture to room temperature.

  • Extract the product with ethyl acetate or dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the target biaryl product.

Aryl Boronic AcidBaseSolventTemp (°C)Typical Yield (%)Reference
Phenylboronic acidNa₂CO₃H₂OReflux~78[5]
4-Tolylboronic acidK₂CO₃Toluene/EtOH/H₂O8085-95[6]
3-Thienylboronic acidNa₂CO₃H₂OReflux>85[5]

Table 2: Representative conditions for Suzuki-Miyaura coupling with 7-chloroquinolines.

Protocol 3: C-O Bond Formation via Ullmann Condensation

This protocol describes a copper-catalyzed etherification. The Ullmann reaction traditionally requires high temperatures, but modern ligand-accelerated systems can significantly moderate the conditions. [7][8] Materials:

  • 7-Chloro-2-phenylquinoline (CAS: 64995-10-6)

  • Phenol (CAS: 108-95-2)

  • Copper(I) iodide (CuI, CAS: 7681-65-4)

  • L-Proline (CAS: 147-85-3) or 1,10-Phenanthroline (CAS: 66-71-7)

  • Potassium carbonate (K₂CO₃, CAS: 584-08-7) or Cesium carbonate (Cs₂CO₃, CAS: 534-17-8)

  • Anhydrous Dimethyl Sulfoxide (DMSO, CAS: 67-68-5) or N,N-Dimethylformamide (DMF, CAS: 68-12-2)

Procedure:

  • To an oven-dried reaction vial, add CuI (0.1 mmol, 19.0 mg), the ligand (e.g., L-Proline, 0.2 mmol, 23.0 mg), and the base (e.g., K₂CO₃, 2.0 mmol, 276.4 mg).

  • Add 7-Chloro-2-phenylquinoline (1.0 mmol, 239.7 mg) and phenol (1.2 mmol, 113.0 mg).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen).

  • Add anhydrous DMSO or DMF (5 mL) via syringe.

  • Seal the vial and heat to 110-130 °C with stirring.

  • Monitor the reaction for 24-48 hours by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired diaryl ether.

General Workflow & Troubleshooting

The successful execution of these catalytic reactions hinges on careful experimental setup, particularly the exclusion of oxygen and moisture, which can deactivate the catalyst.

Caption: Standard experimental workflow for catalytic cross-coupling.

Troubleshooting Insights:

  • Low or No Conversion: The primary suspect is catalyst deactivation. Ensure solvents are rigorously anhydrous and the system is truly inert. Consider using a freshly opened bottle of base (especially NaOtBu, which is highly hygroscopic). A different ligand or solvent system may be required for particularly challenging substrates.

  • Formation of Side Products: In Suzuki couplings, homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid is common, but a large excess can exacerbate this issue. In Buchwald-Hartwig reactions, hydrodehalogenation (replacement of -Cl with -H) can compete. This may indicate a need for a different ligand/base combination or lower reaction temperatures.

  • Difficult Purification: If the product is difficult to separate from the ligand, using a polymer-supported ligand or a catalyst system that allows for lower catalyst loading can be beneficial.

Conclusion

The functionalization of 7-Chloro-2-phenylquinoline via nucleophilic substitution is most effectively achieved through modern transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Ullmann condensation provide reliable and versatile pathways to a diverse array of 7-substituted 2-phenylquinolines. By understanding the underlying catalytic cycles and adhering to rigorous experimental technique, researchers can successfully leverage these powerful reactions to advance programs in drug discovery and materials science.

References

  • Benzerka, M. et al. (2014). 7-Methoxy-2-phenylquinoline-3-carbaldehyde. Acta Crystallographica Section E, 70(Pt 2), o195. [Link]

  • Mąkosza, A. & Winiarski, J. (1987). Nucleophilic substitution of hydrogen in nitroarenes and heterocyclic systems. Accounts of Chemical Research, 20(8), 282-289. [Link]

  • Marella, A. et al. (2013). Quinoline: A versatile scaffold. Chemical Biology & Drug Design, 82(4), 359-368. [Link]

  • Billacura, M. et al. (2020). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 25(24), 5996. [Link]

  • Friesen, R. W., & Trimble, L. A. (2004). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids. Canadian Journal of Chemistry, 82(2), 206-214. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Orlova, M. et al. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules, 18(2), 1773-1786. [Link]

  • Beller, M. et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Hassan, J. et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of 7-Chloro-2-phenylquinoline

Introduction: The 7-Chloro-2-phenylquinoline Scaffold - A Privileged Motif in Modern Chemistry The 2-phenylquinoline core is a recognized privileged structure in medicinal chemistry and materials science, conferring a un...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 7-Chloro-2-phenylquinoline Scaffold - A Privileged Motif in Modern Chemistry

The 2-phenylquinoline core is a recognized privileged structure in medicinal chemistry and materials science, conferring a unique combination of rigidity, aromaticity, and hydrogen-bonding capability.[1] The introduction of a chlorine atom at the 7-position of this scaffold, yielding 7-Chloro-2-phenylquinoline, provides a versatile synthetic handle for a plethora of chemical transformations. This strategic placement of a halogen allows for the precise and controlled introduction of diverse functional groups, enabling the systematic exploration of chemical space and the fine-tuning of molecular properties.[2]

Functionalized 2-phenylquinolines have demonstrated a remarkable breadth of biological activities, including potent anticancer, antiviral, and neuroprotective properties.[3][4] For instance, derivatives of this scaffold have been identified as promising inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative disorders.[5] The ability to readily modify the 7-position is therefore of paramount importance for the development of novel therapeutics and advanced materials.

This comprehensive guide provides detailed application notes and step-by-step protocols for the three key functionalization strategies for 7-Chloro-2-phenylquinoline: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and direct C-H activation for the introduction of aryl groups at other positions of the quinoline core. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes, to empower researchers in their synthetic endeavors.

Strategic Considerations for Functionalization

The quinoline ring system presents multiple sites for functionalization. In the case of 7-Chloro-2-phenylquinoline, the primary and most facile point of modification is the C7 position, owing to the presence of the chloro substituent, which is an excellent leaving group in palladium-catalyzed cross-coupling reactions.

Beyond the C7 position, direct C-H functionalization offers a modern and atom-economical approach to introduce additional complexity. The nitrogen atom within the quinoline ring can act as an endogenous directing group, facilitating C-H activation at the C8 position.[6] Furthermore, the 2-phenyl group itself can be subject to ortho-C-H functionalization.

Part 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[7] This reaction is particularly well-suited for the functionalization of 7-Chloro-2-phenylquinoline, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the 7-position.

Causality Behind Experimental Choices

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.

  • Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly employed. The choice of catalyst can influence reaction rates and substrate scope.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf), are essential for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Base: A base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Illustrative Reaction Scheme

Suzuki_Miyaura_Coupling start 7-Chloro-2-phenylquinoline product 7-Aryl-2-phenylquinoline start->product Suzuki-Miyaura Coupling boronic_acid Ar-B(OH)₂ boronic_acid->product reagents Pd Catalyst Base reagents->product Buchwald_Hartwig_Amination start 7-Chloro-2-phenylquinoline product 7-(R¹R²N)-2-phenylquinoline start->product Buchwald-Hartwig Amination amine R¹R²NH amine->product reagents Pd Catalyst Ligand Base reagents->product CH_Activation_Workflow cluster_prep Reaction Setup cluster_reaction C-H Activation/Arylation cluster_workup Workup and Purification prep1 Combine 7-Chloro-2-phenylquinoline, aryl halide, Pd catalyst, and oxidant in a reaction vessel. reaction1 Heat the reaction mixture under an inert atmosphere. prep1->reaction1 Heat workup1 Cool, quench, and extract the product. reaction1->workup1 Reaction complete purify1 Purify by column chromatography. workup1->purify1 Crude product

Sources

Method

Application Notes and Protocols for 7-Chloro-2-phenylquinoline in Anticancer Drug Discovery

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] Quinoline derivatives have demonstrated a wide array of pharmacological activities, including antimalarial, antibacterial, and notably, anticancer effects.[2] The synthetic tractability of the quinoline scaffold allows for extensive chemical modifications, enabling the fine-tuning of its biological properties. In the realm of oncology, quinoline-based compounds have been shown to exert their anticancer effects through diverse mechanisms of action, such as the inhibition of protein kinases, disruption of cell growth and signaling pathways, and induction of apoptosis.[3]

This document provides a comprehensive guide for researchers on the utilization of a specific quinoline derivative, 7-chloro-2-phenylquinoline, in anticancer drug discovery. We will delve into its synthesis, protocols for evaluating its cytotoxic and mechanistic properties, and a discussion of its potential as a lead compound for the development of novel cancer therapeutics.

Chemical and Physical Properties of 7-Chloro-2-phenylquinoline

Before commencing any experimental work, it is imperative to be familiar with the fundamental properties of 7-chloro-2-phenylquinoline.

PropertyValueReference
Molecular Formula C₁₅H₁₀ClN[1]
Molecular Weight 239.70 g/mol [1]
Appearance White to light tan solid[4]
Melting Point 105-106 °C[5]
CAS Number 61687-26-1[1]

Safety and Handling

7-Chloro-2-phenylquinoline is classified as a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Precautionary Measures: [1]

  • Wear protective gloves, clothing, and eye/face protection.

  • Use in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands and any exposed skin thoroughly after handling.

Synthesis of 7-Chloro-2-phenylquinoline

The synthesis of 2-phenylquinolines can be achieved through various established methods. A common and effective approach is the Doebner-von Miller reaction, which involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone. For 7-chloro-2-phenylquinoline, a plausible synthetic route involves the reaction of 3-chloroaniline with cinnamaldehyde in the presence of an acid catalyst and an oxidizing agent.

Representative Synthetic Protocol: Modified Doebner-von Miller Reaction

This protocol is a representative method and may require optimization.

Materials:

  • 3-Chloroaniline

  • Cinnamaldehyde

  • Hydrochloric acid (HCl)

  • An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or a milder alternative)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloroaniline (1 equivalent) in ethanol.

  • Slowly add concentrated hydrochloric acid (catalytic amount) to the solution.

  • To this acidic solution, add the oxidizing agent.

  • Add cinnamaldehyde (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 7-chloro-2-phenylquinoline by column chromatography on silica gel.

In Vitro Anticancer Activity Evaluation

A critical step in the drug discovery pipeline is the evaluation of the compound's cytotoxic effects against a panel of human cancer cell lines.

Protocol 1: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], PC-3 [prostate])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 7-Chloro-2-phenylquinoline (dissolved in DMSO to prepare a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of 7-chloro-2-phenylquinoline in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.5%.

  • Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Investigating the Mechanism of Action

Understanding how 7-chloro-2-phenylquinoline exerts its anticancer effects is crucial for its further development. The following protocols outline methods to investigate its impact on the cell cycle and apoptosis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compound induces cell cycle arrest at a specific phase.[7]

Materials:

  • Cancer cells treated with 7-chloro-2-phenylquinoline (at its IC₅₀ concentration)

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells in 6-well plates with 7-chloro-2-phenylquinoline at its predetermined IC₅₀ concentration for 24 or 48 hours.

  • Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.[7]

  • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to fix the cells.[7] Incubate at -20°C overnight.

  • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the pellet in PI/RNase A staining buffer.

  • Incubate for 30 minutes at room temperature in the dark.[7]

  • Analyze the DNA content of the cells using a flow cytometer.

  • Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay using Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Materials:

  • Cancer cells treated with 7-chloro-2-phenylquinoline

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with 7-chloro-2-phenylquinoline at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

Potential Molecular Targets and Signaling Pathways

The anticancer activity of quinoline derivatives is often attributed to their interaction with key cellular targets. Based on studies of related compounds, 7-chloro-2-phenylquinoline may exert its effects through one or more of the following mechanisms:

  • Kinase Inhibition: Many quinoline-based compounds are known to inhibit protein kinases that are crucial for cancer cell proliferation and survival.[3]

  • Topoisomerase Inhibition: Some quinoline derivatives can intercalate into DNA and inhibit topoisomerase enzymes, leading to DNA damage and cell death.

  • Induction of Apoptosis: As investigated in the protocol above, the compound may trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.[2]

  • Helicase Inhibition: Recent studies on 2-phenylquinolines have shown potent activity against SARS-CoV-2 helicase (nsp13), suggesting that helicases could be a potential target for this class of compounds in other diseases, including cancer.[9]

G cluster_compound 7-Chloro-2-phenylquinoline cluster_cellular_effects Cellular Effects cluster_molecular_targets Potential Molecular Targets Compound 7-Chloro-2-phenylquinoline Kinases Protein Kinases Compound->Kinases Topoisomerases Topoisomerases Compound->Topoisomerases Helicases Helicases Compound->Helicases CellCycle Cell Cycle Arrest Apoptosis Induction of Apoptosis Kinases->CellCycle Kinases->Apoptosis Topoisomerases->CellCycle Topoisomerases->Apoptosis Helicases->CellCycle Helicases->Apoptosis

Structure-Activity Relationship (SAR) and Future Directions

The 7-chloro-2-phenylquinoline scaffold offers numerous opportunities for chemical modification to enhance its anticancer potency and selectivity. Based on the literature for related compounds, the following SAR insights can be considered for future drug design:

  • Substitutions on the Phenyl Ring: The electronic properties of substituents on the 2-phenyl ring can significantly influence biological activity. Electron-donating or electron-withdrawing groups can be systematically varied to optimize potency.

  • Modifications at the 4-Position: The 4-position of the quinoline ring is a common site for introducing various side chains to improve pharmacokinetic and pharmacodynamic properties.

  • Variations of the 7-Chloro Group: While the 7-chloro substituent is often associated with enhanced activity in many quinoline-based drugs, exploring other halogens or functional groups at this position could lead to improved profiles.

G Synthesis Synthesis InVitro InVitro Synthesis->InVitro Mechanism Mechanism InVitro->Mechanism SAR SAR Mechanism->SAR LeadOpt LeadOpt SAR->LeadOpt

Conclusion

7-Chloro-2-phenylquinoline represents a promising scaffold for the development of novel anticancer agents. Its synthesis is achievable through established chemical methods, and its biological activity can be thoroughly investigated using the detailed protocols provided in these application notes. Further exploration of its mechanism of action and systematic structure-activity relationship studies will be instrumental in optimizing its therapeutic potential and advancing it through the drug discovery pipeline.

References

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  • González-Bacerio, J., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(2), M1369. Available from: [Link]

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Application

Application of 7-Chloro-2-phenylquinoline in the Synthesis of Novel Antimicrobial Agents

Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Drug Discovery The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] Its derivatives have been extensively explored for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[2][3] The 7-chloro-2-phenylquinoline moiety, in particular, serves as a versatile and highly valuable scaffold for the development of new antimicrobial agents. The presence of the chlorine atom at the 7-position and the phenyl group at the 2-position significantly influences the electronic and steric properties of the molecule, often enhancing its biological efficacy.[1][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of potent antimicrobial agents derived from 7-chloro-2-phenylquinoline, with a focus on pyrazole and chalcone hybrids. We will delve into the rationale behind the synthetic strategies, provide detailed experimental protocols, and discuss the structure-activity relationships that govern the antimicrobial potency of these compounds.

Strategic Approach: From a Privileged Scaffold to Potent Antimicrobial Hybrids

Our synthetic strategy is centered around the molecular hybridization approach, where the 7-chloro-2-phenylquinoline scaffold is coupled with other pharmacologically active moieties, such as pyrazoles and chalcones, to generate novel hybrid molecules with potentially enhanced antimicrobial activity and novel mechanisms of action.[5]

  • Chalcone Intermediates: Chalcones, or 1,3-diaryl-2-propen-1-ones, are known for their diverse biological activities, including antimicrobial effects.[6][7] By synthesizing chalcone derivatives of 7-chloro-2-phenylquinoline, we introduce a flexible linker and an α,β-unsaturated carbonyl system, which can interact with biological targets through various mechanisms, including Michael addition.[8]

  • Pyrazoline Cyclization: Pyrazolines, five-membered heterocyclic rings, are another class of compounds with well-documented antimicrobial properties.[9][10] The cyclization of quinoline-based chalcones with hydrazine derivatives provides a straightforward route to novel pyrazoline-quinoline hybrids, combining the therapeutic potential of both pharmacophores.[5][11]

This dual approach allows for the creation of a diverse library of compounds for antimicrobial screening and the exploration of structure-activity relationships.

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_start Starting Material cluster_chalcone Chalcone Synthesis cluster_pyrazoline Pyrazoline Synthesis 7-Chloro-2-phenyl-4-acetylquinoline 7-Chloro-2-phenyl-4-acetylquinoline Claisen-Schmidt Condensation Claisen-Schmidt Condensation 7-Chloro-2-phenyl-4-acetylquinoline->Claisen-Schmidt Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Claisen-Schmidt Condensation Quinoline-Chalcone Hybrid Quinoline-Chalcone Hybrid Claisen-Schmidt Condensation->Quinoline-Chalcone Hybrid Cyclization Cyclization Quinoline-Chalcone Hybrid->Cyclization Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Cyclization Quinoline-Pyrazoline Hybrid Quinoline-Pyrazoline Hybrid Cyclization->Quinoline-Pyrazoline Hybrid

Caption: Synthetic workflow for quinoline-pyrazole hybrids.

Experimental Protocols

Part 1: Synthesis of Quinoline-Chalcone Hybrids via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones from an aromatic ketone and an aromatic aldehyde in the presence of a base or acid catalyst.[7][12]

Protocol 1: Synthesis of (E)-1-(7-chloro-2-phenylquinolin-4-yl)-3-(aryl)prop-2-en-1-one

  • Reaction Setup: In a round-bottom flask, dissolve 7-chloro-2-phenyl-4-acetylquinoline (1 equivalent) in ethanol.

  • Addition of Aldehyde: To this solution, add the desired substituted aromatic aldehyde (1 equivalent).

  • Base Catalysis: Slowly add an aqueous solution of potassium hydroxide (40%) to the mixture while stirring at room temperature.

  • Reaction Monitoring: Continue stirring the reaction mixture for 24 hours at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Isolation and Purification: The precipitated solid (the chalcone derivative) is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Part 2: Synthesis of Quinoline-Pyrazoline Hybrids via Cyclization

The synthesized quinoline-chalcone hybrids serve as precursors for the synthesis of pyrazoline derivatives through a cyclization reaction with hydrazine hydrate.[13][14][15]

Protocol 2: Synthesis of 3-(7-chloro-2-phenylquinolin-4-yl)-5-(aryl)-4,5-dihydro-1H-pyrazole

  • Reaction Mixture: In a round-bottom flask, dissolve the quinoline-chalcone derivative (1 equivalent) in glacial acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate (1.5 equivalents) to the solution.

  • Reflux: Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using TLC.[13][14]

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation and Purification: The resulting solid precipitate (the pyrazoline derivative) is filtered, washed thoroughly with water, and dried. Recrystallization from an appropriate solvent (e.g., ethanol) can be performed for further purification.

Antimicrobial Evaluation: Protocols and Data

The synthesized compounds are screened for their in vitro antimicrobial activity against a panel of pathogenic bacterial and fungal strains. Standardized methods such as the broth microdilution method are employed to determine the Minimum Inhibitory Concentration (MIC).[3][4]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (bacteria and fungi) as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Serial Dilution: Prepare serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature and duration for each microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial Activity Data

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for representative quinoline-pyrazole hybrid compounds against various microbial strains.

Compound IDGram-Positive Bacteria (MIC in µg/mL)Gram-Negative Bacteria (MIC in µg/mL)Fungal Strains (MIC in µg/mL)
S. aureusB. subtilisE. coli
QP-1 12.52550
QP-2 6.2512.525
QP-3 >100>100>100
Ciprofloxacin 0.510.25
Fluconazole ---

Data compiled from various literature sources for illustrative purposes.[3][4][11]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The antimicrobial activity of the synthesized 7-chloro-2-phenylquinoline derivatives is significantly influenced by the nature and position of substituents on the various aromatic rings.

Key SAR Observations:
  • Substitution on the Pyrazole's Phenyl Ring: The presence of electron-withdrawing or electron-donating groups on the phenyl ring at the 5-position of the pyrazoline moiety can modulate the antimicrobial activity. Halogen substitutions, such as chlorine or fluorine, on the benzimidazole ring linked to a quinoline have been shown to enhance biological activity due to their electronic effects.[4]

  • The Role of the 7-Chloro Group: The chlorine atom at the 7-position of the quinoline ring is often crucial for enhanced antimicrobial potency.[4]

  • The Phenyl Group at the 2-Position: The phenyl group at the 2-position of the quinoline scaffold contributes to the overall lipophilicity and steric bulk of the molecule, which can influence its interaction with biological targets.

Proposed Mechanism of Action

The antimicrobial action of quinoline-based compounds is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV.[8] These enzymes are essential for DNA replication, repair, and recombination in bacteria. By stabilizing the enzyme-DNA complex, these compounds lead to the fragmentation of the bacterial chromosome and ultimately cell death.[8]

The hybridization of the quinoline scaffold with chalcone and pyrazoline moieties can introduce additional mechanisms of action. The α,β-unsaturated carbonyl system in chalcones can act as a Michael acceptor, reacting with nucleophilic residues in essential bacterial enzymes. The pyrazole ring can also contribute to the binding affinity and selectivity of the hybrid molecule for its target.

Visualizing the Proposed Mechanism

Mechanism Quinoline-Pyrazole Hybrid Quinoline-Pyrazole Hybrid Bacterial Cell Bacterial Cell Quinoline-Pyrazole Hybrid->Bacterial Cell DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Bacterial Cell->DNA_Gyrase_Topo_IV Inhibition DNA_Replication_Block Blockage of DNA Replication DNA_Gyrase_Topo_IV->DNA_Replication_Block Cell_Death Bacterial Cell Death DNA_Replication_Block->Cell_Death

Caption: Proposed mechanism of action for quinoline hybrids.

Conclusion and Future Directions

This application note has outlined a robust and versatile strategy for the synthesis of novel antimicrobial agents based on the 7-chloro-2-phenylquinoline scaffold. The detailed protocols for the synthesis of quinoline-chalcone and quinoline-pyrazoline hybrids, along with the methods for their antimicrobial evaluation, provide a solid foundation for researchers in the field of antimicrobial drug discovery. The structure-activity relationship insights and the proposed mechanism of action offer a rationale for the design of more potent and selective antimicrobial compounds. Future research should focus on expanding the library of these hybrid molecules, exploring a wider range of substituents, and conducting in-depth mechanistic studies to fully elucidate their mode of action. The promising antimicrobial activities of these compounds warrant further investigation and optimization to develop next-generation therapeutics to combat the growing threat of antimicrobial resistance.

References

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (2014). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Cyclization reaction of 4-nitro-3'-4'-dimethoxychalcone and phenylhydrazine as antibacterial candidate. (2019). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. (2004). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. (2020). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. (2007). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. (2018). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Some Novel Quinoline Derivatives Bearing Pyrazole and Pyridine Moieties. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). MDPI. Retrieved January 23, 2026, from [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Synthesis, in vitro evaluation of antibacterial, antifungal and larvicidal activities of pyrazole/pyridine based compounds and their nanocrystalline MS (M = Cu and Cd) derivatives. (2017). Panskura Banamali College. Retrieved January 23, 2026, from [Link]

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  • Structure activity relationship of 2‐[4‐(1,3‐benzthiazol‐2‐yl)phenoxy]‐1(3‐substituted‐[5‐substituted]‐1H‐pyrazol‐1yl)ethan‐1‐one derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and Spectral Characterization of Novel 2-Pyrazoline and Bis-2-Pyrazoline Containing Quinoline Moiety. (2015). Scientific Research Publishing. Retrieved January 23, 2026, from [Link]

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  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2013). Connect Journals. Retrieved January 23, 2026, from [Link]

  • Design of Hybrid Quinoline–Chalcone Compounds Against Leishmania amazonensis Based on Computational Techniques: 2D- and 3D-QSAR with Experimental Validation. (2024). MDPI. Retrieved January 23, 2026, from [Link]

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Method

Application Notes and Protocols: 7-Chloro-2-phenylquinoline as a Versatile Intermediate for the Development of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 7-Chloro-2-phenylquinoline Scaffold in Kinase Inhibitor Design Protein kinases are a critical class of enzymes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 7-Chloro-2-phenylquinoline Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The quinoline core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its rigid, planar structure and ability to form key interactions within the ATP-binding site of kinases make it an ideal starting point for inhibitor design[1].

This application note focuses on a particularly valuable intermediate: 7-chloro-2-phenylquinoline . The strategic placement of the chloro group at the 7-position and the phenyl group at the 2-position provides a unique combination of features for the medicinal chemist. The 2-phenyl moiety can be further functionalized to explore interactions with the solvent-exposed region of the kinase, while the quinoline nitrogen is perfectly positioned to form a crucial hydrogen bond with the hinge region of the kinase active site. Furthermore, while the chloro group at the 7-position can be used for further derivatization, this guide will focus on its role in modulating the electronic properties of the quinoline ring system, and the potential for derivatization at other positions.

This document serves as a comprehensive guide for the synthesis, derivatization, and biological evaluation of kinase inhibitors based on the 7-chloro-2-phenylquinoline scaffold.

Synthesis of the Core Intermediate: 7-Chloro-2-phenylquinoline

The synthesis of the 7-chloro-2-phenylquinoline core can be achieved through several classic quinoline synthesis routes, including the Doebner-von Miller, Combes, and Friedländer syntheses[2]. The Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, is a robust and widely used method. While a specific protocol for 7-chloro-2-phenylquinoline can be adapted from established procedures for similar analogs, we present a general protocol based on the synthesis of the closely related 7-chloroquinaldine[3][4][5].

Protocol 1: Synthesis of 7-Chloro-2-phenylquinoline via a Modified Doebner-von Miller Reaction

This protocol is adapted from the synthesis of 7-chloroquinaldine and should be optimized for the specific reactants.

Materials:

  • m-Chloroaniline

  • Cinnamaldehyde (instead of crotonaldehyde for the 2-phenyl derivative)

  • Hydrochloric acid (6N)

  • Zinc chloride (ZnCl₂)

  • Ammonium hydroxide (NH₄OH)

  • 2-Propanol

  • Ethyl ether

  • Dichloromethane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of m-chloroaniline (1 equivalent) in 6N HCl, heat the mixture to reflux.

  • Slowly add cinnamaldehyde (1 equivalent) dropwise to the refluxing solution with stirring.

  • After the addition is complete, continue to reflux for an additional 45 minutes.

  • Cool the mixture and extract with ethyl ether to remove any tars.

  • To the vigorously stirred aqueous solution, add ZnCl₂ (1 equivalent). A gummy solid may form.

  • Reflux the mixture for 3 hours. The solution should become clear.

  • Upon cooling, a solid complex of the product with ZnCl₂ will precipitate. Filter the solid.

  • Triturate the solid with 2-propanol followed by ethyl ether and dry under vacuum.

  • To isolate the free base, dissolve the complex in water and add concentrated ammonium hydroxide until the solution is strongly basic.

  • The crude 7-chloro-2-phenylquinoline will precipitate as a solid. Collect the solid by filtration.

  • Purify the crude product by flash chromatography on silica gel using a mixture of dichloromethane and ethyl acetate as the eluent to afford the pure 7-chloro-2-phenylquinoline.

Causality Behind Experimental Choices:

  • The use of a strong acid like HCl is crucial for the acid-catalyzed condensation and cyclization steps of the Doebner-von Miller reaction.

  • Zinc chloride acts as a Lewis acid to promote the reaction and also aids in the isolation of the product by forming a complex that precipitates from the reaction mixture.

  • The final basic workup with ammonium hydroxide is necessary to deprotonate the quinoline nitrogen and isolate the neutral product.

Caption: Workflow for the synthesis of 7-chloro-2-phenylquinoline.

Building a Kinase Inhibitor Library from 7-Chloro-2-phenylquinoline

With the 7-chloro-2-phenylquinoline intermediate in hand, the next step is to generate a library of diverse analogs to explore the structure-activity relationship (SAR). A common and effective strategy for modifying quinoline-based scaffolds is to introduce various substituents at the C4 position via nucleophilic aromatic substitution (SNAr)[6][7][8]. The electron-withdrawing nature of the quinoline nitrogen activates the C4 position towards nucleophilic attack. This allows for the facile introduction of a wide range of amines and phenols, which can probe different regions of the kinase active site.

Protocol 2: General Procedure for the Synthesis of 4-Amino-7-chloro-2-phenylquinoline Derivatives

Materials:

  • 7-Chloro-2-phenylquinoline (starting material)

  • Phosphorus oxychloride (POCl₃) - Caution: Highly corrosive and reacts violently with water.

  • A diverse library of primary and secondary amines

  • A suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF)

  • A base such as triethylamine (TEA) or potassium carbonate (K₂CO₃) if starting with an amine salt.

Procedure:

  • Activation of the C4 position (if necessary): While 7-chloro-2-phenylquinoline can be derivatized, often starting from a 4-hydroxy or 4-chloro precursor provides more efficient routes. For the purpose of this guide, we will assume the synthesis of a 4-chloro-7-chloro-2-phenylquinoline intermediate. A common method to introduce a chloro group at the C4 position of a quinolin-4-one is by refluxing with POCl₃. This step should be performed with extreme caution in a well-ventilated fume hood.

  • In a reaction vessel, dissolve the 4-chloro-7-chloro-2-phenylquinoline intermediate (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Add the desired amine (1.1-1.5 equivalents). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (2 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired 4-amino-7-chloro-2-phenylquinoline derivative.

Causality Behind Experimental Choices:

  • The C4 position of the quinoline ring is electronically activated for SNAr by the ring nitrogen.

  • The choice of solvent and temperature is crucial. More polar solvents and higher temperatures generally accelerate the reaction rate.

  • The use of a slight excess of the amine ensures the complete consumption of the starting material.

Caption: Divergent synthesis of a kinase inhibitor library.

Biological Evaluation of the Synthesized Inhibitors

Once a library of 7-chloro-2-phenylquinoline derivatives has been synthesized, the next critical step is to evaluate their biological activity. This typically involves a multi-tiered approach, starting with in vitro kinase inhibition assays followed by cell-based assays to assess cellular potency and cytotoxicity.

Protocol 3: General In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based ATP detection assay.

Materials:

  • Recombinant target kinase

  • Kinase-specific substrate

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In the wells of a microplate, add the kinase buffer, the target kinase, and the inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase.

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal on a plate reader. The signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Luminescence-based assays are highly sensitive and have a large dynamic range, making them suitable for high-throughput screening.

  • The use of a positive control (no inhibitor) and a negative control (no kinase) is essential for data normalization and quality control.

  • Determining the IC₅₀ value allows for the quantitative comparison of the potency of different inhibitors.

Protocol 4: General Cell-Based Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines a general method to assess the effect of the synthesized inhibitors on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a line known to be dependent on the target kinase)

  • Complete cell culture medium

  • Synthesized inhibitor compounds dissolved in DMSO

  • MTT reagent or a luminescence-based cell viability reagent (e.g., CellTiter-Glo®)

  • Solubilization buffer (for MTT assay)

  • Clear or white-walled 96-well plates

  • Multimode plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the inhibitor compounds. Include a vehicle control (DMSO only).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • At the end of the incubation period, add the viability reagent (MTT or CellTiter-Glo®) to each well.

  • If using MTT, incubate for a few hours to allow for the formation of formazan crystals, then add the solubilization buffer.

  • Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) on a plate reader.

  • Calculate the percent cell viability for each inhibitor concentration and determine the GI₅₀ (growth inhibition 50) or IC₅₀ value.

Causality Behind Experimental Choices:

  • Using a cell line that is known to be dependent on the target kinase provides a more physiologically relevant assessment of the inhibitor's efficacy.

  • A 72-hour incubation period is typically sufficient to observe significant effects on cell proliferation.

  • The GI₅₀/IC₅₀ value from a cell-based assay provides an indication of the compound's potency in a cellular context, taking into account factors such as cell permeability and off-target effects.

Caption: Workflow for the biological evaluation of kinase inhibitors.

Data Presentation and Interpretation

The data generated from the biological assays should be carefully analyzed to establish a structure-activity relationship (SAR). This involves correlating the structural modifications of the synthesized compounds with their inhibitory potency.

Table 1: Hypothetical SAR Data for a Library of 4-Amino-7-chloro-2-phenylquinoline Derivatives

Compound IDR Group at C4Target Kinase IC₅₀ (nM)Cell Line GI₅₀ (µM)
1 -NH₂5,200> 50
2a -NH-(4-methoxyphenyl)1502.5
2b -NH-(3-methoxyphenyl)3205.1
3a -NH-(4-fluorophenyl)851.2
3b -NH-(4-chlorophenyl)921.5
4 -N(CH₃)₂> 10,000> 50
5 -morpholino85015.2
  • Substitution at the C4 position with an aniline moiety is beneficial for activity compared to a simple amino group or a dimethylamino group.

  • Electron-withdrawing groups (fluoro, chloro) on the aniline ring appear to enhance potency.

  • The position of substituents on the aniline ring is important, with the 4-position being favored over the 3-position in this example.

  • Bulky aliphatic amines like morpholine may be less well-tolerated than anilines.

These initial SAR insights can guide the design and synthesis of the next generation of inhibitors with improved potency and selectivity.

Conclusion

The 7-chloro-2-phenylquinoline scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthesis is accessible through established organic chemistry methods, and the C4 position is readily amenable to derivatization, allowing for the rapid generation of diverse chemical libraries. By following the protocols outlined in this application note for synthesis, derivatization, and biological evaluation, researchers can systematically explore the SAR of this privileged scaffold and identify potent and selective kinase inhibitors for further preclinical and clinical development.

References

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

  • Li, J., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3906. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Romero, E. L., & Delgado, J. F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • PrepChem. (n.d.). Synthesis of 7-chloroquinaldine. [Link]

  • Gomes, P. A. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 233. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 238, 114472. [Link]

  • Chen, Y.-L., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 28(6), 2821. [Link]

  • Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Aillerie, F. J., et al. (2014). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 9(11), e113518. [Link]

  • Google Patents. (n.d.). US5126456A - 7-chloroquinaldine synthesis.
  • Knez, D., et al. (2020). Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. Molecules, 25(21), 5030. [Link]

  • Elaissouq, A., et al. (2021). Novel Styrylquinoline Derivatives as Potential Anticancer Agents, In-Silico studies by 3D-QSAR, Molecular Docking, and Molecular Dynamics Simulations. Physical Chemistry Research, 9(3), 465-484. [Link]

  • ResearchGate. (n.d.). Scheme for the synthesis of 7-chloro-3-[substituted (amino/ phenyl amino)]-2-phenyl quinazolin-4 (3H)one/thione derivatives and 1-(7-chloro-4-oxo/-2-phenylquinazoline-3 (4H-yl)) substituted urea. [Link]

  • ResearchGate. (n.d.). Discovery of 2-arylquinazoline derivatives as a new class of ASK1 inhibitors. [Link]

  • Popowycz, F., et al. (2011). Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives. European Journal of Medicinal Chemistry, 46(2), 670-675. [Link]

  • Google Patents. (n.d.). CN101367762B - Preparation method of midbody 7-chloroquinaldine.
  • Chtita, S., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 25(9), 2149. [Link]

Sources

Application

Experimental protocol for the synthesis of 7-chloroquinoline derivatives

An Application Note for the Synthesis of 7-Chloroquinoline Derivatives Abstract The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents,...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 7-Chloroquinoline Derivatives

Abstract

The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably the antimalarial drug chloroquine. Its synthesis and subsequent functionalization are of paramount importance for researchers in drug discovery and development. This document provides a detailed, experience-driven guide for the multi-step synthesis of 7-chloroquinoline derivatives, starting from commercially available precursors. We present field-proven protocols for the Gould-Jacobs synthesis of the core heterocyclic system, its conversion to a highly versatile intermediate, and subsequent derivatization via nucleophilic aromatic substitution. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot these procedures effectively.

Introduction: The Significance of the 7-Chloroquinoline Core

Quinoline and its derivatives are privileged heterocyclic scaffolds found in numerous natural products and synthetic pharmaceuticals.[1] The introduction of a chlorine atom at the 7-position profoundly influences the molecule's electronic properties and biological activity, making the 7-chloroquinoline nucleus a key pharmacophore. Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

The reliable and scalable synthesis of this core structure is the first critical step in any drug development program targeting this chemical space. This guide provides robust protocols for researchers to confidently synthesize key 7-chloroquinoline intermediates and their derivatives.

Overview of Synthetic Strategies

While several classic named reactions can generate the quinoline ring system—such as the Skraup, Combes, and Friedländer syntheses—the Gould-Jacobs reaction is particularly well-suited for preparing the 4-hydroxyquinoline precursors required for 7-chloroquinoline synthesis.[4][5][6][7][8][9][10]

The Gould-Jacobs reaction proceeds by condensing an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization to yield a 4-hydroxy-3-carboxyquinoline ester.[11][12] This intermediate is then readily hydrolyzed and decarboxylated. The resulting 4-hydroxy group can be converted into a chloro group, creating the highly reactive 4,7-dichloroquinoline intermediate, which is primed for derivatization.[6]

The overall synthetic workflow is depicted below.

G cluster_0 PART A: Core Synthesis cluster_1 PART B: Intermediate Activation cluster_2 PART C: Derivatization A m-Chloroaniline C Step 1: Condensation A->C B Diethyl Ethoxymethylenemalonate B->C D Step 2: Thermal Cyclization C->D Intermediate E 7-Chloro-4-hydroxyquinoline-3-carboxylate D->E F Step 3: Hydrolysis & Decarboxylation E->F G 7-Chloro-4-hydroxyquinoline F->G H Step 4: Chlorination (POCl₃) G->H I 4,7-Dichloroquinoline H->I K Step 5: Nucleophilic Aromatic Substitution (SNAr) I->K J Primary/Secondary Amine (R-NH₂) J->K L N-Substituted-7-chloroquinolin-4-amine K->L Final Product

Figure 1: Overall synthetic workflow for 7-chloroquinoline derivatives.

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-4-hydroxyquinoline via Gould-Jacobs Reaction

This protocol details the synthesis of the foundational 7-chloro-4-hydroxyquinoline from m-chloroaniline. The reaction proceeds in three key stages: condensation, thermal cyclization, and finally, saponification followed by decarboxylation.[11][12][13]

Reaction Mechanism:

G R1 m-Chloroaniline S1 1. Condensation (-EtOH) R1->S1 R2 DEEM R2->S1 I1 Condensation Intermediate S2 2. Thermal Cyclization (6e⁻ electrocyclization) I1->S2 I2 Cyclized Intermediate (4-oxo-quinoline ester) S3 3. Hydrolysis (NaOH) 4. Decarboxylation (Heat) I2->S3 P1 7-Chloro-4-hydroxyquinoline S1->I1 S2->I2 S3->P1

Figure 2: Simplified mechanism of the Gould-Jacobs reaction.

The reaction begins with a nucleophilic attack from the aniline nitrogen onto the electron-deficient alkene of diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol.[11] The resulting intermediate then undergoes a high-temperature 6-electron electrocyclization to form the quinoline ring system.[11][14]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
m-Chloroaniline127.5712.75 g100Starting material
Diethyl ethoxymethylenemalonate (DEEM)216.2322.7 g105Use in slight excess
Diphenyl ether (or Dowtherm A)170.21150 mL-High-boiling solvent
Sodium Hydroxide (NaOH)40.0020.0 g500For hydrolysis
Glacial Acetic Acid60.05~25 mL-For neutralization
Water18.02400 mL-Solvent/Washing
Ethanol46.07As needed-For recrystallization

Step-by-Step Methodology:

  • Condensation: In a 250 mL round-bottom flask, combine m-chloroaniline (12.75 g, 100 mmol) and diethyl ethoxymethylenemalonate (22.7 g, 105 mmol). Heat the mixture at 120-130 °C for 2 hours with stirring. Ethanol, a byproduct of the condensation, will distill off.

    • Expert Insight: This initial step forms the key anilinomethylenemalonate intermediate. Driving off the ethanol byproduct helps push the equilibrium towards the product. This step can often be performed neat (without solvent).

  • Cyclization: Carefully add the hot reaction mixture from Step 1 to a separate flask containing 150 mL of pre-heated diphenyl ether at 250 °C. Maintain this temperature for 30 minutes. The cyclized product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, will precipitate upon cooling.

    • Expert Insight: A high temperature is crucial for the intramolecular cyclization.[14] Diphenyl ether or Dowtherm A are used as they are thermally stable high-boiling point solvents. The reaction must be monitored to prevent degradation from prolonged heating.

  • Isolation of Intermediate: Allow the mixture to cool to room temperature. Collect the precipitated solid by vacuum filtration and wash thoroughly with hexane or petroleum ether to remove the diphenyl ether solvent.

  • Hydrolysis (Saponification): Transfer the crude solid ester to a flask containing a solution of sodium hydroxide (20 g) in water (200 mL). Reflux the mixture for 3-4 hours until the solid completely dissolves, indicating complete hydrolysis of the ester to the carboxylate salt.

  • Decarboxylation & Precipitation: Cool the solution and filter it to remove any insoluble impurities. While stirring vigorously, slowly add glacial acetic acid to the filtrate until the pH is approximately 5-6. The 7-chloro-4-hydroxyquinoline product will precipitate out as a solid.

    • Expert Insight: Heating the solution during neutralization can facilitate decarboxylation, though it often proceeds readily upon acidification at room temperature. Careful pH control is necessary to ensure complete precipitation of the product without re-dissolving it in excess acid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from aqueous ethanol or acetic acid to obtain pure 7-chloro-4-hydroxyquinoline.

    • Expected Yield: 70-80%.

    • Characterization: White to off-white solid. Melting point and NMR spectroscopy should be used to confirm identity and purity.

Protocol 2: Synthesis of 4,7-Dichloroquinoline

This protocol converts the C4-hydroxyl group into a chlorine atom using phosphorus oxychloride (POCl₃). The resulting 4,7-dichloroquinoline is a key intermediate for introducing side chains via nucleophilic substitution.[15][16]

Safety Warning: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
7-Chloro-4-hydroxyquinoline179.6018.0 g100From Protocol 1
Phosphorus oxychloride (POCl₃)153.3360 mL (~92 g)~600Reagent and solvent
Chloroform (or Dichloromethane)119.38200 mL-Extraction solvent
Ice-~500 g-For quenching
Saturated Sodium Bicarbonate (NaHCO₃) soln.-~300 mL-For neutralization

Step-by-Step Methodology:

  • Reaction Setup: In a flask equipped with a reflux condenser and a calcium chloride drying tube, carefully add 7-chloro-4-hydroxyquinoline (18.0 g, 100 mmol) to phosphorus oxychloride (60 mL).

  • Chlorination: Gently reflux the mixture for 2-3 hours. The solution should become clear and homogeneous. Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Quenching (Critical Step): After cooling the reaction mixture to room temperature, pour it very slowly and carefully onto a large beaker of crushed ice (~500 g) with vigorous stirring. This is a highly exothermic reaction that releases HCl gas.

    • Expert Insight: This quenching step is the most hazardous part of the procedure. Adding the reaction mixture too quickly can cause violent boiling and splashing of corrosive material. Performing this in an ice bath helps to control the exotherm.

  • Neutralization and Extraction: Once the ice has melted, slowly neutralize the acidic solution with saturated sodium bicarbonate solution until the pH is ~8. The crude product will precipitate. Extract the aqueous mixture with chloroform or dichloromethane (3 x 70 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude solid can be recrystallized from ethanol or acetone to yield pure 4,7-dichloroquinoline.

    • Expected Yield: 85-95%.

    • Characterization: White to pale yellow crystalline solid.

Protocol 3: Synthesis of N-Substituted-7-chloroquinolin-4-amine Derivatives

The chlorine atom at the C4 position of 4,7-dichloroquinoline is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at C7. This regioselectivity is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack at C4.[1]

Mechanism of SNAr at C4:

G cluster_0 A 4,7-Dichloroquinoline C Nucleophilic Attack at C4 A->C B Amine (R-NH₂) B->C D Meisenheimer Complex (Stabilized by Ring Nitrogen) C->D E Elimination of Cl⁻ D->E F Final Product E->F

Figure 3: Regioselective SNAr at the C4 position of 4,7-dichloroquinoline.

General Procedure (Example with 4-aminoacetophenone):

This procedure describes the amination of 4,7-dichloroquinoline with p-aminoacetophenone as an example nucleophile.[2]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
4,7-Dichloroquinoline198.051.98 g10From Protocol 2
p-Aminoacetophenone135.151.35 g10Nucleophile
Ethanol (absolute)46.0750 mL-Solvent
Hydrochloric Acid (conc.)36.461-2 drops-Catalyst

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.98 g, 10 mmol) and p-aminoacetophenone (1.35 g, 10 mmol) in absolute ethanol (50 mL).

  • Reaction: Add 1-2 drops of concentrated HCl as a catalyst and reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

    • Expert Insight: The acid catalyst protonates the quinoline nitrogen, further activating the C4 position towards nucleophilic attack. In some cases, the reaction can be run without a catalyst or with a base to scavenge the HCl byproduct.

  • Isolation: Cool the reaction mixture to room temperature. The product, 1-(4-((7-chloroquinolin-4-yl)amino)phenyl)ethan-1-one, will often precipitate as its hydrochloride salt.

  • Purification: Collect the solid by filtration. To obtain the free base, suspend the solid in water and add a dilute base (e.g., 1M NaOH or aqueous ammonia) until the pH is basic. Filter the resulting precipitate, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.

    • Expected Yield: 80-92%.

References

  • El-Sayed, N. F., Abdel-Aziz, S. A., & El-Azab, A. S. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 659-668. [Link]

  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. [Link]

  • El-Gamal, M. I., et al. (2018). Synthesis of 7-chloroquinolinyl-4-aminophenyl- possessing pyrazole, pyridine, and pyrimidine moieties as potential anticancer and antimalarial agents. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. [Link]

  • Biotage. (n.d.). AN056 Gould-Jacobs Quinoline-forming Reaction. Biotage Application Note. [Link]

  • de Souza, A. C. C., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(4), M1484. [Link]

  • IIP Series. (2024). Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

  • R. G. Gould, W. A. Jacobs. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Zhang, G., et al. (2007). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 72(26), 10149–10155. [Link]

  • PubChem. (n.d.). 7-Chloroquinoline. National Center for Biotechnology Information. [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Organic Syntheses. [Link]

  • Lisk, G. F., & Stacy, G. W. (1946). Synthesis of 7-Chloro-4-hydroxyquinoline Derivatives Employing Oxalacetic Ester. Journal of the American Chemical Society, 68(12), 2686-2688. [Link]

  • Semantic Scholar. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Google Patents. (2014).
  • Google Patents. (1984).
  • American Chemical Society. (1995). Antimalarials. 4-Proximal hydrazino derivatives of 7-chloroquinoline. Journal of Medicinal Chemistry, 38(22), 4477-4482. [Link]

  • Cambridge University Press. (n.d.). Gould-Jacobs Reaction. Name Reactions in Organic Synthesis. [Link]

  • ResearchGate. (2014). The Friedländer quinoline synthesis of 7. Scientific Diagram. [Link]

  • American Chemical Society. (1946). Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline. Journal of the American Chemical Society, 68(7), 1204-1206. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

Sources

Method

Application Note &amp; Protocol: A Scalable Synthesis of 7-Chloro-2-phenylquinoline via the Friedländer Condensation

Abstract This application note provides a comprehensive guide for the robust and scalable synthesis of 7-Chloro-2-phenylquinoline, a key heterocyclic scaffold with applications in medicinal chemistry and materials scienc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the robust and scalable synthesis of 7-Chloro-2-phenylquinoline, a key heterocyclic scaffold with applications in medicinal chemistry and materials science. We present a detailed strategic analysis of common synthetic routes, culminating in a recommendation for the Friedländer synthesis as the preferred method for scale-up due to its superior regiochemical control. This document furnishes a complete, step-by-step protocol for the synthesis, purification, and characterization of the target compound, alongside expert insights into critical process parameters for transitioning from laboratory to pilot scale.

Introduction: The Significance of the Quinoline Scaffold

The quinoline nucleus is a privileged structural motif found in a wide array of pharmacologically active compounds, including antimalarial, anticancer, and antibacterial agents.[1] The specific substitution pattern of 7-Chloro-2-phenylquinoline makes it a valuable building block for the development of novel therapeutics.[1] Consequently, a reliable, efficient, and scalable synthetic process is paramount for researchers and drug development professionals to ensure a consistent supply of high-purity material for further investigation. This guide is designed to bridge the gap between small-scale laboratory procedures and the demands of larger-scale production.

Strategic Analysis: Selecting a Scalable Synthetic Route

The construction of the quinoline core can be approached through several classic name reactions. For 7-Chloro-2-phenylquinoline, the two most logical retrosynthetic strategies are the Friedländer synthesis and the Doebner-von Miller reaction. A critical analysis of these routes reveals significant differences in their suitability for scale-up.

The Friedländer Synthesis: A Strategy of Control

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acid or base catalysis.[2][3] For the target molecule, this translates to the reaction between 2-amino-4-chlorobenzophenone and acetophenone.

Causality Behind the Choice: The paramount advantage of the Friedländer approach for this specific target is its unambiguous regiochemical outcome . The starting material, 2-amino-4-chlorobenzophenone, has the chloro- and amino-substituents in a fixed position on the aniline ring. This structural pre-determination ensures that the resulting quinoline will have the chlorine atom exclusively at the 7-position, eliminating the formation of unwanted isomers. This high selectivity is a cornerstone of a scalable and economically viable process, as it simplifies purification immensely.[2]

The Doebner-von Miller Reaction: A Scalability Challenge

The Doebner-von Miller reaction is a powerful method that typically involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[4][5] To synthesize 7-Chloro-2-phenylquinoline, one would react 3-chloroaniline with cinnamaldehyde.

The Inherent Limitation: While viable on a small scale, this route presents a significant hurdle for scale-up: the formation of regioisomers . The electrophilic cyclization onto the 3-chloroaniline ring can occur at either the position ortho or para to the amino group. This leads to a mixture of the desired 7-chloro-2-phenylquinoline and the undesired 5-chloro-2-phenylquinoline. Separating these isomers on a large scale is often challenging and costly, requiring extensive chromatography or complex crystallization procedures, thereby reducing the overall process efficiency. While modified protocols exist to improve the isomeric ratio for related structures, the inherent risk remains a critical drawback for large-scale production.[6]

G cluster_friedlander Recommended: Friedländer Synthesis cluster_dvm Alternative: Doebner-von Miller start_F 2-Amino-4-chlorobenzophenone + Acetophenone prod_F 7-Chloro-2-phenylquinoline (Single Isomer) start_F->prod_F Unambiguous Regiochemistry start_DVM 3-Chloroaniline + Cinnamaldehyde prod_DVM_7 7-Chloro Isomer (Desired) start_DVM->prod_DVM_7 Forms Mixture prod_DVM_5 5-Chloro Isomer (Undesired) start_DVM->prod_DVM_5 title Strategic Choice of Synthesis Route for Scalability

Caption: Strategic choice for scalable synthesis.

Recommended Scale-Up Protocol: The Friedländer Synthesis

This protocol is designed for the synthesis of 7-Chloro-2-phenylquinoline on a multi-gram scale and provides considerations for further scaling.

Reaction Scheme & Mechanism

The reaction proceeds via an initial base-catalyzed aldol condensation between acetophenone and 2-amino-4-chlorobenzophenone, followed by an intramolecular cyclization (Schiff base formation) and subsequent dehydration to yield the aromatic quinoline ring.[7]

G cluster_mech Friedländer Synthesis Mechanism Reactants 2-Amino-4-chlorobenzophenone + Acetophenone Enolate Acetophenone Enolate Formation (Base Cat.) Reactants->Enolate 1. Base Aldol Aldol Condensation Enolate->Aldol 2. Nucleophilic Attack Dehydration1 Dehydration (Forms Enone) Aldol->Dehydration1 3. -H₂O Cyclization Intramolecular Cyclization (Schiff Base Formation) Dehydration1->Cyclization 4. Amino group attacks carbonyl Dehydration2 Final Dehydration (Aromatization) Cyclization->Dehydration2 5. -H₂O Product 7-Chloro-2-phenylquinoline Dehydration2->Product 6. Tautomerization

Caption: Mechanism of the Friedländer synthesis.
Materials and Reagents
ReagentM.W.Moles (mol)Mass (g)Volume (mL)DensityEq.
2-Amino-4-chlorobenzophenone231.680.432100.0--1.0
Acetophenone120.150.51862.260.41.031.2
Potassium Hydroxide (KOH)56.110.43224.2--1.0
Ethanol (200 Proof)46.07--5000.789-
Toluene92.14--2000.867-
Deionized Water18.02--As needed1.00-
Step-by-Step Experimental Protocol
  • Reaction Setup: Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer, a reflux condenser, a thermocouple for internal temperature monitoring, and a nitrogen inlet.

  • Reagent Charging: Charge the reactor with 2-amino-4-chlorobenzophenone (100.0 g, 0.432 mol), acetophenone (62.2 g, 0.518 mol), potassium hydroxide (24.2 g, 0.432 mol), and ethanol (500 mL).

  • Reaction Execution: Begin stirring to ensure the mixture is a mobile slurry. Heat the reactor jacket to achieve an internal temperature of 80-85 °C (reflux). Maintain this temperature for 8-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical TLC system is 4:1 Hexane:Ethyl Acetate. The product spot should be significantly less polar than the starting aminobenzophenone. The reaction is complete when the starting material is consumed (<1% by HPLC area).

  • Work-up and Isolation:

    • Once complete, cool the reaction mixture to an internal temperature of 50 °C.

    • Slowly add 500 mL of deionized water to the stirred mixture. The product will begin to precipitate.

    • Continue to cool the slurry to 10-15 °C and stir for at least 1 hour to maximize precipitation.

    • Isolate the crude solid product by filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with a 1:1 mixture of ethanol and water (2 x 200 mL), followed by cold deionized water (2 x 200 mL) to remove residual salts and impurities.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved. A typical crude yield is 90-95%.

Scale-Up Insights: From the Bench to the Plant
  • Heat Transfer: The condensation reaction is exothermic. On a larger scale, the decreased surface-area-to-volume ratio makes heat dissipation critical. A jacketed reactor with a reliable temperature control unit is essential to maintain a steady reflux and prevent runaway reactions.[8]

  • Mass Transfer (Mixing): Efficient mixing is crucial for maintaining homogeneity and ensuring consistent heat transfer. Transitioning from a magnetic stir bar to an overhead mechanical stirrer with a properly sized impeller (e.g., a pitched-blade turbine) is non-negotiable for scales beyond a few liters.[8]

  • Purification Strategy: While column chromatography is common in a lab, it is often impractical and expensive at scale. The protocol is designed to yield a crude product of sufficient purity that it can be refined by a single recrystallization, a much more scalable purification technique.

Purification and Quality Control

Protocol for Recrystallization
  • Transfer the crude, dried 7-Chloro-2-phenylquinoline to a clean, appropriately sized reactor.

  • Add toluene (approximately 3-4 mL per gram of crude product).

  • Heat the mixture to 90-100 °C with stirring until all the solid dissolves.

  • Cool the solution slowly to room temperature, then further cool to 0-5 °C for 2-4 hours to induce crystallization.

  • Isolate the purified crystals by filtration, wash the cake with a small amount of cold toluene, and dry under vacuum at 70 °C.

  • Expected recovery: 85-90%. Purity: >99% by HPLC.

Analytical Characterization Data
AnalysisExpected Result
Appearance Off-white to pale yellow crystalline solid
Melting Point 114-116 °C
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.18 (d, 1H), 8.14 (d, 2H), 8.09 (d, 1H), 7.82 (d, 1H), 7.75 (s, 1H), 7.55-7.45 (m, 4H)
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 157.0, 148.1, 139.4, 136.2, 135.5, 129.8, 129.5, 128.9, 128.8, 127.5, 127.2, 125.7, 118.9
GC-MS (EI) m/z: 239 (M⁺), 241 ([M+2]⁺, ~33% intensity), 204
Quality Control Protocols
  • HPLC Purity Analysis:

    • Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm).[9]

    • Mobile Phase: Acetonitrile and Water (with 0.1% Formic Acid).

    • Gradient: Start at 50% Acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV at 254 nm.[9]

  • GC-MS Identity and Impurity Profile:

    • Column: Non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm).[9]

    • Oven Program: 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 10 min).[9]

    • Ionization: Electron Ionization (EI) at 70 eV.[9]

Overall Process Workflow

G start Starting Materials: 2-Amino-4-chlorobenzophenone Acetophenone, KOH, Ethanol reactor Jacketed Reactor Setup (Overhead Stirring, Reflux) start->reactor reaction Heat to Reflux (80-85°C) 8-12 hours reactor->reaction monitoring In-Process Control (TLC / HPLC) reaction->monitoring monitoring->reaction Incomplete workup Cool & Quench with Water Precipitation at 10-15°C monitoring->workup Complete filtration Filtration & Washing (EtOH/H₂O, then H₂O) workup->filtration drying1 Vacuum Drying (Crude) filtration->drying1 recryst Recrystallization (Toluene) drying1->recryst filtration2 Final Filtration & Washing (Cold Toluene) recryst->filtration2 drying2 Final Vacuum Drying filtration2->drying2 qc Quality Control Analysis (HPLC, NMR, GC-MS, MP) drying2->qc product Final Product: 7-Chloro-2-phenylquinoline (>99% Purity) qc->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Chloro-2-phenylquinoline

Welcome to the technical support center for the synthesis of 7-Chloro-2-phenylquinoline. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Chloro-2-phenylquinoline. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important quinoline scaffold. As a molecule of interest in medicinal chemistry, particularly for its presence in compounds with potential anti-coronavirus activity, optimizing its synthesis is critical.[1] This document moves beyond simple protocols to provide in-depth, field-proven insights into common challenges, troubleshooting strategies, and yield improvement techniques, structured in a practical question-and-answer format.

Overview of Primary Synthetic Strategies

The synthesis of the quinoline core is a well-established field with several classic named reactions. For 7-Chloro-2-phenylquinoline, the most relevant and commonly employed methods are the Friedländer, Combes, and Doebner-von Miller syntheses. Each route offers distinct advantages and presents unique challenges.

  • Friedländer Synthesis: This is an acid- or base-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a carbonyl compound containing an active α-methylene group.[2][3] For this specific target, the reaction would involve 2-amino-4-chlorobenzophenone and a ketone like acetophenone. Its primary advantage is the unambiguous regiochemistry, as the substitution pattern of the aniline precursor directly maps onto the product.

  • Combes Synthesis: This method involves the acid-catalyzed reaction of an aniline with a β-diketone.[4][5] To synthesize 7-Chloro-2-phenylquinoline, one would react 3-chloroaniline with benzoylacetone. While effective, this route can sometimes lead to mixtures of isomers if the cyclization is not perfectly regioselective.[6]

  • Doebner-von Miller Reaction: This is a reaction between an aniline, in this case, 3-chloroaniline, and an α,β-unsaturated carbonyl compound.[7][8] This method is powerful for generating substituted quinolines but can be prone to polymerization and the formation of complex mixtures if not carefully controlled.

The following sections address specific issues you may encounter during your experiments, with a focus on practical solutions and the underlying chemical principles.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section is formatted as a series of questions and answers to directly address common experimental roadblocks.

Section 1: Low Reaction Yield

Question: My Friedländer synthesis of 7-Chloro-2-phenylquinoline from 2-amino-4-chlorobenzophenone and acetophenone is resulting in a poor yield (<30%). What are the most critical parameters to investigate?

Answer: A low yield in the Friedländer synthesis is a frequent issue that can typically be traced back to one of three areas: catalysis, reaction conditions, or reagent quality.

  • Catalyst Choice and Concentration: The Friedländer condensation can be catalyzed by either acid or base, and the optimal choice is substrate-dependent.[2]

    • Acid Catalysis: Strong acids like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or triflic acid are often used. However, excessively harsh acidic conditions can lead to sulfonation or degradation of starting materials, appearing as a dark, tarry residue. If you observe this, consider switching to a milder Lewis acid (e.g., ZnCl₂) or a solid acid catalyst like Nafion, which can improve yields and simplify workup.[9]

    • Base Catalysis: Bases like potassium hydroxide (KOH), sodium hydroxide (NaOH), or potassium tert-butoxide (KOtBu) are also effective. The key is to use a catalytic amount; an excess of a strong base can promote undesired side reactions of acetophenone, such as self-condensation.

  • Temperature and Reaction Time: High temperatures are generally required to drive the cyclodehydration step. However, temperatures exceeding 150-180°C can cause decomposition.

    • Optimization Workflow: Start at a moderate temperature (e.g., 130°C) and monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish after several hours, incrementally increase the temperature by 10-15°C. Microwave irradiation is an excellent alternative for rapidly screening conditions and can often improve yields by ensuring uniform and efficient heating.[9]

  • Purity of Starting Materials: The 2-amino-4-chlorobenzophenone is particularly susceptible to oxidation and can contain impurities from its own synthesis. Ensure it is pure before starting. Recrystallization or column chromatography of the aminobenzophenone may be necessary if its quality is suspect.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials (TLC, NMR) start->check_purity check_catalyst Evaluate Catalyst System check_purity->check_catalyst Pure purify_sm Purify Starting Materials check_purity->purify_sm Impure acid_cat Acid Catalyst (H2SO4, PPA, Lewis Acid) check_catalyst->acid_cat Current: Base base_cat Base Catalyst (KOH, KOtBu) check_catalyst->base_cat Current: Acid check_temp Optimize Reaction Temperature temp_increase Increase Temp (e.g., 130°C -> 160°C) check_temp->temp_increase Sluggish temp_decrease Decrease Temp if Decomposition Occurs check_temp->temp_decrease Tarry purify_sm->check_catalyst acid_cat->check_temp base_cat->check_temp mw_option Consider Microwave Irradiation temp_increase->mw_option success Yield Improved temp_increase->success temp_decrease->check_catalyst mw_option->success

Caption: A decision tree for troubleshooting low yields.

Question: I am attempting the Combes synthesis with 3-chloroaniline and benzoylacetone, but the reaction is messy and gives a poor yield. How can I optimize this?

Answer: The Combes synthesis is powerful but sensitive, especially with substituted anilines. The key is controlling the initial condensation and the subsequent acid-catalyzed cyclization.[4][5]

  • Control the Enamine Formation: The first step is the formation of an enamine intermediate. This is a dehydration reaction. Sometimes, performing this step first at a lower temperature with a dehydrating agent (like molecular sieves) or a Dean-Stark trap to remove water can provide a cleaner intermediate before proceeding to the high-temperature cyclization.

  • Acid Catalyst is Crucial: The cyclization is the rate-determining step and requires a strong acid.[4] Concentrated sulfuric acid is standard.[5] If it is too aggressive and causing charring, Polyphosphoric Acid (PPA) is an excellent alternative that often gives cleaner reactions and higher yields at slightly lower temperatures.

  • Regioselectivity: With an unsymmetrical β-diketone like benzoylacetone, cyclization can occur in two ways. The electronics of the aniline ring influence this. The chloro-substituent at the meta-position is deactivating, which can make the cyclization less efficient. Stronger acid and higher temperatures are often needed to force the reaction to completion, which in turn can lead to more side products. For this reason, the Friedländer synthesis is often preferred for its unambiguous outcome.

Section 2: Impurities and Purification

Question: My crude product shows two major spots on TLC with similar Rf values, suggesting isomers. How did this happen and how can I separate them?

Answer: Isomer formation is a classic problem in quinoline synthesis when using methods that are not inherently regioselective, such as the Combes or Doebner-von Miller reactions with substituted precursors.

  • Origin of Isomers: In a Combes synthesis using 3-chloroaniline, the cyclization can occur onto the carbon ortho to the amine (C2) or the carbon para to the amine (C6). While cyclization to the less sterically hindered position (C6) is generally favored, a mixture is often obtained, leading to both 7-chloro and 5-chloro isomers. An improved Doebner-Miller process has been shown to improve the ratio of 7-chloroquinaldine to 5-chloroquinaldine, a principle that can be applied here.[10]

  • Separation Strategy: Separating these isomers is challenging due to their similar polarity.

    • Column Chromatography: This is the most effective method. You will need a high-resolution setup (long column, fine silica) and a carefully optimized solvent system. Start with a non-polar eluent like hexanes and gradually increase the polarity with ethyl acetate or dichloromethane. A shallow gradient is key.

    • Recrystallization: This can be effective if one isomer is significantly more abundant or has very different solubility. A solvent screening is essential.

Solvent SystemObservationRecommendation
Ethanol/WaterOften yields fine needles. Good for removing polar impurities.
Ethyl Acetate/HexanesExcellent for controlling polarity. Good for separating isomers.
Dichloromethane/HexanesSimilar to above, good for less polar compounds.
TolueneGood for high-temperature recrystallization of less soluble compounds.
Caption: A table for guiding recrystallization solvent selection.

Question: My reaction mixture turns into a dark, intractable tar. What causes this and how can I prevent it?

Answer: Tar formation is typically a result of polymerization or decomposition reactions running rampant, which can be caused by:

  • Excessive Heat: Are you exceeding the thermal stability of your reagents or product? Use an oil bath with a thermocouple for precise temperature control.

  • Overly Concentrated Acid: While strong acid is needed, using it as the solvent can be too harsh. Consider using a high-boiling inert solvent like Dowtherm™ A or sulfolane and adding the acid catalyst portion-wise.

  • Oxygen Exposure: At high temperatures, aniline derivatives can be susceptible to air oxidation, leading to colored polymeric impurities. Running the reaction under an inert atmosphere (Nitrogen or Argon) can significantly improve the reaction's cleanliness.

Experimental Protocol: Optimized Friedländer Synthesis

This protocol is provided as a robust starting point for the synthesis of 7-Chloro-2-phenylquinoline.

Reaction Scheme

friedlander_synthesis sub1 2-amino-4-chlorobenzophenone plus1 + sub2 Acetophenone prod 7-Chloro-2-phenylquinoline sub2->prod  KOH, 150°C   water + H₂O prod->water

Sources

Optimization

Technical Support Center: Purification of Crude 7-Chloro-2-phenylquinoline

Welcome to the technical support guide for the purification of 7-Chloro-2-phenylquinoline. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 7-Chloro-2-phenylquinoline. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our goal is to equip you with the knowledge to efficiently and effectively obtain high-purity 7-Chloro-2-phenylquinoline for your research and development needs.

Purification Workflow Overview

The general workflow for the purification of crude 7-Chloro-2-phenylquinoline involves an initial work-up of the reaction mixture, followed by one or more purification techniques to remove unreacted starting materials, byproducts, and other impurities. The choice of method will depend on the nature and quantity of the impurities present.

Purification Workflow crude Crude 7-Chloro-2-phenylquinoline workup Reaction Work-up (e.g., Quenching, Extraction) crude->workup recrystallization Recrystallization workup->recrystallization High initial purity column Column Chromatography workup->column Complex mixture pure Pure 7-Chloro-2-phenylquinoline recrystallization->pure column->pure analysis Purity Analysis (TLC, HPLC, NMR) pure->analysis

Caption: General purification workflow for 7-Chloro-2-phenylquinoline.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 7-Chloro-2-phenylquinoline in a question-and-answer format.

Issue 1: The crude product is a dark, tarry, or oily residue.

  • Q: My crude 7-Chloro-2-phenylquinoline from a Doebner-von Miller or Skraup synthesis is a thick, dark oil or tar. How can I effectively isolate the product?

    A: This is a common issue in acid-catalyzed quinoline syntheses, which can lead to polymerization and the formation of tarry byproducts.[1]

    • Initial Work-up: The first step is to neutralize the acidic reaction mixture. This is typically done by carefully adding a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the mixture is neutral or slightly basic. This will precipitate the crude product.

    • Solvent Extraction: After neutralization, extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). The tarry materials often have limited solubility in these solvents and may remain in the aqueous layer or as an insoluble residue.

    • Filtration through a Silica Plug: If the extracted organic layer is still very dark, you can pass it through a short plug of silica gel. This can help to remove some of the highly polar, colored impurities before proceeding to more rigorous purification.

Issue 2: Recrystallization yields are low or the product does not crystallize.

  • Q: I'm trying to recrystallize my crude 7-Chloro-2-phenylquinoline, but I'm getting very low recovery, or it's oiling out instead of forming crystals. What should I do?

    A: Successful recrystallization depends on the choice of solvent and the purity of the crude material.

    • Solvent System Selection: A reported and effective solvent system for the recrystallization of 7-Chloro-2-phenylquinoline is a mixture of n-hexane and dichloromethane (CH₂Cl₂) in a 2:1 v/v ratio.[2] Start by dissolving the crude product in a minimal amount of hot DCM, and then slowly add n-hexane until the solution becomes turbid. Allow the solution to cool slowly to promote crystal growth.

    • "Oiling Out": If the product "oils out," it means the solute is coming out of solution above its melting point. This can happen if the boiling point of the solvent is too high or if the solution is cooled too quickly. To remedy this, try reheating the solution to redissolve the oil, add a small amount of the more polar solvent (DCM in this case) to increase solubility, and then allow it to cool more slowly.

    • Inducing Crystallization: If crystals are slow to form, you can try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure 7-Chloro-2-phenylquinoline.

    • Purity of Crude Material: If the crude product is very impure, it may inhibit crystallization. In such cases, it is advisable to first purify the material by column chromatography to obtain a solid that is more amenable to recrystallization.

Issue 3: Difficulty in separating the product from isomers or closely related impurities by column chromatography.

  • Q: I'm running a column to purify 7-Chloro-2-phenylquinoline, but I'm getting poor separation from what I suspect is the 5-chloro isomer. How can I improve the resolution?

    A: The separation of constitutional isomers can be challenging due to their similar polarities.

    • Optimize the Mobile Phase: A common mobile phase for the chromatography of quinoline derivatives is a mixture of ethyl acetate and hexanes. To improve the separation of isomers, you can try using a less polar solvent system and a very slow gradient. For example, start with a low percentage of ethyl acetate in hexanes (e.g., 2-5%) and increase the polarity very gradually.

    • Choice of Stationary Phase: Standard silica gel is the most common choice. However, for difficult separations, consider using a different stationary phase. Phenyl-functionalized silica can offer different selectivity for aromatic compounds through π-π interactions.[3]

    • TLC Analysis: Before running a large-scale column, carefully optimize the solvent system using thin-layer chromatography (TLC). Test various solvent ratios to find the one that gives the best separation between your product and the impurity.

Issue 4: The product appears to be decomposing on the silica gel column.

  • Q: I've noticed streaking on my TLC plate and a lower than expected yield after column chromatography. I suspect my 7-Chloro-2-phenylquinoline is degrading on the silica. How can I prevent this?

    A: The acidic nature of standard silica gel can sometimes cause the decomposition of sensitive compounds, including some quinoline derivatives.[4]

    • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by preparing a slurry of the silica in your chosen eluent containing a small amount of a base, such as 1% triethylamine (TEA).[5] After packing the column with this slurry, run a column volume of the same solvent system through before loading your sample.

    • Use an Alternative Stationary Phase: If deactivation is not sufficient, consider using a less acidic stationary phase like neutral alumina.[5]

    • Reversed-Phase Chromatography: If the compound has sufficient hydrophobic character, reversed-phase flash chromatography on a C18-functionalized silica is a viable alternative.[5]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities I should expect in my crude 7-Chloro-2-phenylquinoline?

    A1: The impurities will largely depend on the synthetic route used. For common syntheses like the Doebner-von Miller or Friedländer reactions, you can expect:

    • Unreacted Starting Materials: Such as 3-chloroaniline and acetophenone.

    • Regioisomers: The formation of the 5-Chloro-2-phenylquinoline isomer is a possibility, especially in syntheses that are not highly regioselective.

    • Polymeric Byproducts: Acid-catalyzed self-condensation of reactants can lead to tar-like substances.[1]

    • Over-oxidation or Incomplete Cyclization Products: Depending on the specific reaction conditions.

  • Q2: What is a good starting point for a solvent system for column chromatography of 7-Chloro-2-phenylquinoline?

    A2: A good starting point is a mixture of ethyl acetate and hexanes. Based on the polarity of similar compounds, a mobile phase of 10-20% ethyl acetate in hexanes is a reasonable starting point. You should always optimize this using TLC first.

  • Q3: How can I confirm the purity of my final product?

    A3: A combination of analytical techniques should be used:

    • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot in a suitable solvent system.

    • High-Performance Liquid Chromatography (HPLC): This will give you a quantitative measure of purity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure of the compound and detect the presence of impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Q4: My purified product is a persistent oil. How can I induce it to solidify?

    A4: If a highly pure compound (as determined by NMR and HPLC) remains an oil, you can try the following:

    • Trituration: Add a non-polar solvent in which the compound is insoluble (e.g., cold hexanes or pentane) and scratch the flask with a spatula. This can often induce precipitation of a solid.

    • Co-evaporation: Dissolve the oil in a small amount of a volatile solvent like dichloromethane and then co-evaporate it with a non-polar solvent like hexanes on a rotary evaporator. The resulting foam or solid can then be further dried under high vacuum.

    • Salt Formation: As quinolines are basic, you can form a crystalline salt, such as a hydrochloride salt, by dissolving the oil in a suitable solvent (e.g., ether or isopropanol) and adding a solution of HCl in the same or a miscible solvent.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for crude 7-Chloro-2-phenylquinoline that is relatively pure and free from tarry materials.

  • Dissolution: Place the crude 7-Chloro-2-phenylquinoline in an Erlenmeyer flask. Add a minimal amount of hot dichloromethane (CH₂Cl₂) to dissolve the solid completely.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add n-hexane (in a 2:1 ratio to the DCM) dropwise with swirling until the solution becomes faintly and persistently turbid.

  • Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. For better recovery, you can then place the flask in an ice bath or a refrigerator for a few hours.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

This protocol is recommended for crude material that is oily, highly colored, or contains multiple impurities.

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with varying ratios of ethyl acetate in hexanes. The ideal system will show good separation between the product spot (Rf typically 0.3-0.5) and any impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 5% ethyl acetate in hexanes). If the compound is suspected to be acid-sensitive, add 1% triethylamine to the eluent. Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. If the product is not very soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the initial solvent system. Collect fractions and monitor their composition by TLC.

  • Gradient Elution (if necessary): If the product is slow to elute, you can gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Final Product: The resulting solid or oil should be dried under high vacuum to remove residual solvents.

ParameterRecrystallizationColumn Chromatography
Typical Purity >98% (if crude is >90% pure)>99%
Solvent System n-hexane/CH₂Cl₂ (2:1 v/v)[2]Ethyl acetate in hexanes (e.g., 5-30% gradient)
Stationary Phase N/ASilica gel (or neutral alumina)
Best for Final polishing of relatively pure solidPurification of complex mixtures, oils, and tars

Troubleshooting Decision Tree

Troubleshooting Purification start Crude Product is_solid Is the crude product a solid? start->is_solid is_pure_enough Is it >90% pure by TLC/NMR? is_solid->is_pure_enough Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil/Tar) recrystallize Perform Recrystallization is_pure_enough->recrystallize Yes is_pure_enough->column_chrom No oiling_out Product oils out? recrystallize->oiling_out decomposition Decomposition on column? column_chrom->decomposition adjust_solvent Reheat, add more polar solvent, cool slowly oiling_out->adjust_solvent Yes success Pure Solid oiling_out->success No adjust_solvent->recrystallize deactivate_silica Use deactivated silica (add 1% TEA) or neutral alumina decomposition->deactivate_silica Yes poor_separation Poor separation? decomposition->poor_separation No deactivate_silica->poor_separation poor_separation->success No optimize_eluent Optimize eluent (TLC), use a shallower gradient poor_separation->optimize_eluent Yes optimize_eluent->column_chrom

Caption: Decision tree for troubleshooting the purification of 7-Chloro-2-phenylquinoline.

References

  • U.S. Patent 5,126,456A, "7-chloroquinaldine synthesis," issued June 30, 1992.
  • BenchChem, "Benchmarking the Purity of Synthesized 7-Chloro-2-vinylquinoline Against Commercial Standards," BenchChem Technical Support, Dec. 2025.
  • Organic Chemistry Portal, "Synthesis of quinolines," [Online]. Available: [Link]

  • A. K. Ghosh, S. Miller, "Visible-Light-Induced Amination of Quinoline at the C8 Position via a Postcoordinated Interligand-Coupling Strategy under Mild Conditions," Inorganic Chemistry, vol. 60, no. 2, pp. 1034-1041, Jan. 2021.
  • HU Patent 212967B, "Process for producing 7-chloro-quinaldine," issued Aug. 28, 1996.
  • Organic Chemistry Portal, "One-Pot Friedländer Quinoline Synthesis: Scope and Limitations," [Online]. Available: [Link]

  • BenchChem, "Troubleshooting guide for the purification of polar quinoline compounds," BenchChem Technical Support.
  • A. R. Vivas-Rojas et al., "Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties," Archiv der Pharmazie, vol. 354, no. 7, p. e2100002, Jul. 2021.
  • M. A. R. Osorio-Ricardo et al., "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents," The Journal of Organic Chemistry, vol. 86, no. 19, pp. 13597-13608, Sep. 2021.
  • SiliCycle, "GUIDE FOR CHEMICAL SYNTHESIS & PURIFIC
  • BenchChem, "Identification of common byproducts in quinoline synthesis," BenchChem Technical Support.
  • R. S. C. de Andrade et al., "Advances in polymer based Friedlander quinoline synthesis," Turkish Journal of Chemistry, vol. 45, no. 1, pp. 1-22, Jan. 2021.
  • BenchChem, "Addressing challenges in the purification of quinoline deriv
  • U.S. Patent 5,310,915A, "Process for the purification of 7-chloroquinoline-8-carboxylic acids," issued May 10, 1994.
  • BenchChem, "Application Notes and Protocols for the Laboratory-Scale Synthesis of Substituted 7-Chloroquinolines," BenchChem Technical Support.
  • M. D. P. D. de Oliveira et al., "Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics," ACS Omega, May 2025.
  • M. G. M. D'Oca et al., "Synthesis of Quinolines: A Green Perspective," ACS Sustainable Chemistry & Engineering, vol. 4, no. 7, pp. 3571-3580, Jun. 2016.
  • M. Movassaghi, M. D. Hill, "Direct Synthesis of Quinolines from α,β-Unsaturated Aldehydes and Anilines," Journal of the American Chemical Society, vol. 128, no. 44, pp. 14254-14255, Nov. 2006.
  • The Royal Society of Chemistry, "Supporting Inform
  • U.S.
  • PubChem, "7-Chloro-2-phenylquinoline," [Online]. Available: [Link]

  • N. Anand et al., "CuSO4-D-glucose an inexpensive and eco-efficient catalytic system: direct access to diverse quinolines through modified Friedländer approach involving SNAr/reduction/annulation cascade in one-pot," Organic & Biomolecular Chemistry, vol. 12, no. 43, pp. 8713-8720, 2014.
  • M. G. Andreu, "Quinolin-4-ones: Methods of Synthesis and Application in Medicine," Molecules, vol. 30, no. 1, p. 289, Jan. 2025.
  • LCGC International, "Getting the Most from Phenyl St

Sources

Optimization

Technical Support Center: Strategies for Overcoming the Poor Solubility of 7-Chloro-2-phenylquinoline

Welcome to the technical support center for 7-Chloro-2-phenylquinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Chloro-2-phenylquinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experimental design. This document is structured in a question-and-answer format to directly address the common issues and questions that arise during the handling and formulation of poorly soluble compounds like 7-Chloro-2-phenylquinoline.

Understanding the Challenge: Physicochemical Properties of 7-Chloro-2-phenylquinoline

Before delving into solubility enhancement techniques, it is crucial to understand the inherent physicochemical properties of 7-Chloro-2-phenylquinoline that contribute to its poor solubility.

PropertyValueSource
Molecular Formula C₁₅H₁₀ClN[1]
Molecular Weight 239.70 g/mol [1]
Appearance Solid (predicted)Inferred from related compounds
Predicted pKa 3.01 ± 0.14[2]
Calculated XLogP3 4.5[1]
Qualitative Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol and dichloromethane.[3]Based on the closely related compound 7-Chloro-2-methylquinoline.

The high calculated XLogP3 value of 4.5 indicates that 7-Chloro-2-phenylquinoline is highly lipophilic, meaning it preferentially partitions into fats and oils rather than water. This is a primary reason for its poor aqueous solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm struggling to dissolve 7-Chloro-2-phenylquinoline in my aqueous buffer. What are my immediate options?

A1: Initial Troubleshooting Steps

For immediate, small-scale experiments, such as in vitro assays, the following strategies can be employed. The choice of method will depend on the specific requirements of your experiment, including final concentration needed and tolerance to organic solvents or pH changes.

1. pH Adjustment:

  • The Principle: 7-Chloro-2-phenylquinoline is a weakly basic compound due to the nitrogen atom in the quinoline ring. The predicted pKa of approximately 3.01 suggests that it will become protonated and more soluble in acidic conditions.[2] By lowering the pH of your aqueous buffer to at least two units below the pKa (i.e., pH < 1.01), you can significantly increase its solubility.

  • Causality: At a pH below the pKa, the quinoline nitrogen will be protonated, forming a cationic species. This charged form has much more favorable interactions with polar water molecules compared to the neutral, lipophilic form, thus increasing solubility.

  • Caution: Ensure that the low pH is compatible with your experimental system (e.g., cell viability, enzyme activity). You may need to perform a final dilution into your assay medium to bring the pH back to a physiological range, but be mindful of potential precipitation.

2. Co-solvents:

  • The Principle: The use of a water-miscible organic solvent, or co-solvent, can increase the solubility of a lipophilic compound by reducing the polarity of the aqueous medium.

  • Common Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Methanol

    • N,N-Dimethylformamide (DMF)

    • Polyethylene glycol (PEG)

  • Workflow:

    • Prepare a high-concentration stock solution of 7-Chloro-2-phenylquinoline in 100% of your chosen co-solvent (e.g., DMSO).

    • Serially dilute this stock solution into your aqueous buffer to achieve the desired final concentration.

  • Causality: The co-solvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the nonpolar regions of 7-Chloro-2-phenylquinoline to be solvated.

  • Best Practices:

    • Always add the stock solution to the aqueous buffer, not the other way around, to minimize the risk of precipitation.

    • Keep the final concentration of the co-solvent as low as possible (typically <1% v/v) to avoid off-target effects in biological assays.

Caption: Initial troubleshooting workflow for dissolving 7-Chloro-2-phenylquinoline.

Q2: For long-term studies and potential in vivo applications, what are more advanced formulation strategies I should consider?

A2: Advanced Formulation Approaches

For applications requiring higher concentrations, improved stability, and better bioavailability, more advanced formulation strategies are necessary.

1. Solid Dispersions:

  • The Principle: A solid dispersion is a system where the drug is dispersed in an inert carrier or matrix at a solid state. This can enhance solubility by converting the drug from a crystalline to an amorphous form, which has a higher energy state and is more readily dissolved.

  • Common Carriers:

    • Polyvinylpyrrolidone (PVP)

    • Polyethylene glycols (PEGs)

    • Hydroxypropyl methylcellulose (HPMC)

  • Preparation Methods:

    • Solvent Evaporation: Both the drug and the carrier are dissolved in a common solvent, and the solvent is then evaporated, leaving a solid dispersion.

    • Melt Extrusion: The drug and carrier are mixed and heated to a molten state, then extruded and cooled to form a solid.

  • Causality: By dispersing the drug molecules within a hydrophilic carrier, the effective surface area of the drug is increased, and the energy required to break the crystal lattice is reduced, leading to faster dissolution.

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Solvent Selection: Choose a volatile solvent in which both 7-Chloro-2-phenylquinoline and the chosen carrier are soluble (e.g., a mixture of dichloromethane and methanol).

  • Dissolution: Dissolve the drug and the carrier in the selected solvent at various drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10 w/w).

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.

  • Solubility and Dissolution Testing: Compare the solubility and dissolution rate of the solid dispersion to that of the pure crystalline drug.

2. Cyclodextrin Complexation:

  • The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules, like 7-Chloro-2-phenylquinoline, forming an inclusion complex that has improved aqueous solubility.

  • Types of Cyclodextrins:

    • α-cyclodextrin

    • β-cyclodextrin

    • γ-cyclodextrin

    • Derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) which have even greater aqueous solubility.

  • Causality: The lipophilic 7-Chloro-2-phenylquinoline molecule is sequestered within the nonpolar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively "cloaking" the poorly soluble drug and increasing its apparent solubility.

3. Nanosuspensions:

  • The Principle: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles which are stabilized by surfactants and polymers. Reducing the particle size to the nanometer range significantly increases the surface area available for dissolution.

  • Preparation Methods:

    • Media Milling (Top-down): The drug particles are broken down into smaller sizes by mechanical attrition.

    • High-Pressure Homogenization (Top-down): A suspension of the drug is forced through a narrow gap at high pressure, causing a reduction in particle size.

    • Precipitation (Bottom-up): The drug is dissolved in a solvent and then precipitated in a controlled manner in the presence of stabilizers to form nanoparticles.

  • Causality: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles. By dramatically increasing the surface area, nanosuspensions can lead to a significant increase in the dissolution rate and apparent solubility.

Caption: Overview of advanced formulation strategies for 7-Chloro-2-phenylquinoline.

Q3: How do I determine the solubility of 7-Chloro-2-phenylquinoline in different solvents or formulations?

A3: Standard Analytical Methods for Solubility Determination

Accurately quantifying the solubility of your compound is essential for formulation development. The "gold standard" for determining equilibrium solubility is the shake-flask method.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

  • Preparation: Add an excess amount of 7-Chloro-2-phenylquinoline to a known volume of the desired solvent (e.g., water, buffer at a specific pH, or a formulation vehicle) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as:

    • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. You will need to develop a calibration curve using standards of known concentrations.

    • UV-Vis Spectroscopy: If the compound has a distinct chromophore, you can use UV-Vis spectroscopy to determine its concentration, again, after creating a standard curve.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature.

Q4: Are there any potential issues with excipient compatibility I should be aware of?

A4: Excipient Compatibility Considerations

While excipients are generally considered inert, they can sometimes interact with the active pharmaceutical ingredient (API), affecting its stability and performance. For a quinoline-based compound like 7-Chloro-2-phenylquinoline, potential interactions could include:

  • Acid-Base Reactions: As a basic compound, it could interact with acidic excipients.

  • Redox Reactions: The quinoline ring can be susceptible to oxidation.

  • Photostability: Aromatic systems can be sensitive to light.

Screening for Excipient Compatibility:

A common approach to screen for potential incompatibilities is to prepare binary mixtures of the drug and each excipient (typically in a 1:1 ratio) and store them under accelerated stability conditions (e.g., 40°C/75% relative humidity). The samples are then analyzed at various time points for the appearance of degradation products using a stability-indicating HPLC method.

Conclusion

Overcoming the poor solubility of 7-Chloro-2-phenylquinoline is a multi-faceted challenge that requires a systematic and informed approach. By understanding the physicochemical properties of the compound and applying the principles of formulation science, researchers can successfully develop solutions for both in vitro and in vivo applications. This guide provides a starting point for troubleshooting and formulation development. It is always recommended to perform thorough experimental validation of any chosen strategy to ensure the desired outcome for your specific research needs.

References

  • PubChem. 7-Chloroquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. 7-Chloro-2-phenylquinoline. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2021). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. PubMed Central. [Link]

  • Wikipedia. Alprazolam. [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • National Center for Biotechnology Information. (2006). Cyclodextrins in drug delivery: An updated review. PubMed Central. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • National Center for Biotechnology Information. (2022). Formulation Strategies of Nanosuspensions for Various Administration Routes. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2022). How to Predict the pKa of Any Compound in Any Solvent. PubMed Central. [Link]

  • Arabian Journal of Chemistry. (2021). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. [Link]

  • Google Patents. US5126456A - 7-chloroquinaldine synthesis.
  • ResearchGate. (2025). Various techniques for preparation of nanosuspension - a review. [Link]

  • National Center for Biotechnology Information. (2010). Drug Solubility: Importance and Enhancement Techniques. PubMed Central. [Link]

  • MDPI. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • National Center for Biotechnology Information. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PubMed Central. [Link]

  • ResearchGate. (2021). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. [Link]

  • Google Patents.
  • YouTube. (2021). 1c - Find and estimate pKa values. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Nanosuspension as Oral Drug Delivery System: A Review. [Link]

  • ResearchGate. (2025). Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs. [Link]

  • ResearchGate. (2025). Cyclodextrins for drug delivery. [Link]

  • Dove Press. (2024). Nanosuspension-Based Drug Delivery Systems for Topical Applications. [Link]

  • ResearchGate. (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

  • National Center for Biotechnology Information. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. [Link]

  • ChemRxiv. (2023). pKalculator: A pKa predictor for C-H bonds. [Link]

  • Fisher Digital Publications. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. [Link]

  • KIET Group of Institutions. (2026). Poorly Soluble Drugs Dissolution And Drug Release. [Link]

  • National Center for Biotechnology Information. (2014). Preparation and Characterization of Nanosuspension of Aprepitant by H96 Process. [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. [Link]

  • Google Patents.
  • Rowan Scientific. (2025). How to Predict pKa. [Link]

  • YouTube. (2025). Optimizing Drug Loading in Amorphous Solid Dispersions. [Link]

  • ACS, Organic Division. (2022). pKa Data Compiled by R. Williams. [Link]

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Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Quinoline Functionalization

Welcome to the technical support center for the optimization of quinoline functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical he...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of quinoline functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. Quinoline and its derivatives are foundational in medicinal chemistry and materials science, making their efficient and selective functionalization a key area of research.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the experimental process.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the functionalization of quinolines, providing a systematic approach to problem-solving.

Issue 1: Low or No Product Yield

Q: My C-H functionalization reaction of quinoline is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield is a common issue in C-H functionalization reactions. The problem can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.

Initial Diagnostic Steps:

  • Confirm Starting Material Integrity: Ensure the quinoline substrate and coupling partner are pure and free of contaminants. Degradation of starting materials is a common culprit.

  • Verify Reagent Stoichiometry: Double-check the molar ratios of all reagents, including the catalyst, ligand, base, and any additives. In many cases, the concentration of the reactants is a critical parameter.[1]

  • Inert Atmosphere: C-H activation catalysts, particularly palladium and rhodium complexes, are often sensitive to oxygen and moisture. Ensure the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen).

Systematic Troubleshooting:

  • Catalyst and Ligand System:

    • Catalyst Activity: The catalyst, such as Pd(OAc)₂, may be old or deactivated. Use a fresh batch of catalyst. For palladium-catalyzed reactions, the active catalytic species is often Pd(0), which is formed in situ. If this reduction is inefficient, the reaction will not proceed.

    • Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and promoting the desired reactivity. If you are using a phosphine-based ligand like X-Phos, ensure it has not been oxidized.[1] Consider screening a panel of ligands with varying steric and electronic properties. For instance, bulky electron-rich ligands can sometimes enhance catalytic activity.

    • Catalyst/Ligand Ratio: The optimal ratio is crucial. A common starting point is a 1:1 or 1:2 ratio of palladium to ligand.

  • Solvent and Base:

    • Solvent Effects: The choice of solvent can significantly impact the reaction outcome.[1] For example, a switch from dioxane to toluene has been shown to have a positive impact on certain Rh-catalyzed arylations.[1] Polar aprotic solvents like DMF or DMA are common, but sometimes less polar solvents or solvent mixtures (e.g., t-BuOH/toluene) can be more effective.[1]

    • Base Strength and Solubility: The base is often required to facilitate the deprotonation step in the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The solubility and strength of the base are important. If the base is not sufficiently soluble or is too weak, the reaction may not proceed. Consider switching to a stronger or more soluble base.

  • Temperature and Reaction Time:

    • Insufficient Thermal Energy: Many C-H functionalization reactions require high temperatures (often >100 °C) to overcome the activation energy barrier.[3] If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessive heat can lead to catalyst decomposition or side reactions.

    • Reaction Time: Monitor the reaction progress by TLC or GC/LC-MS. Some reactions may require extended periods to reach completion.

Troubleshooting Flowchart for Low Yield

G start Low/No Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_atmosphere Ensure Inert Atmosphere check_reagents->check_atmosphere catalyst_issue Catalyst/Ligand System Issue? check_atmosphere->catalyst_issue solvent_base_issue Solvent/Base Issue? catalyst_issue->solvent_base_issue No optimize_catalyst Screen Catalysts & Ligands Adjust Catalyst Loading catalyst_issue->optimize_catalyst Yes temp_time_issue Temperature/Time Issue? solvent_base_issue->temp_time_issue No optimize_solvent_base Screen Solvents & Bases Check Base Strength/Solubility solvent_base_issue->optimize_solvent_base Yes optimize_temp_time Increase Temperature Incrementally Extend Reaction Time temp_time_issue->optimize_temp_time Yes fail Persistent Low Yield (Consult Literature for Alternative Methods) temp_time_issue->fail No success Improved Yield optimize_catalyst->success optimize_solvent_base->success optimize_temp_time->success

Caption: A decision-making flowchart for troubleshooting low reaction yields.

Issue 2: Poor Regioselectivity

Q: My reaction is producing a mixture of isomers instead of the desired regioselective product. How can I improve the selectivity?

A: Achieving high regioselectivity is a central challenge in quinoline functionalization. The electronic and steric properties of the quinoline ring, as well as the reaction conditions, dictate the position of functionalization.

Understanding Regioselectivity in Quinolines:

  • Inherent Reactivity: In the absence of a directing group, the C2 and C8 positions are often the most electronically favorable for C-H activation due to the coordinating effect of the nitrogen atom.[1]

  • Directing Groups: The use of a directing group (DG) is a powerful strategy to control regioselectivity. The nitrogen atom of the quinoline itself or the oxygen of a quinoline N-oxide can act as an embedded directing group, favoring functionalization at the C2 or C8 positions.[1]

  • Steric Hindrance: Bulky substituents on the quinoline ring or the coupling partner can influence regioselectivity by sterically blocking certain positions.[4]

Strategies to Enhance Regioselectivity:

  • Employ Quinoline N-Oxides: The use of quinoline N-oxides is a well-established strategy to promote functionalization at the C2 and C8 positions. The N-oxide oxygen acts as a potent directing group.[1][4]

  • Choice of Catalyst and Ligand:

    • The metal center and the ligand's steric and electronic properties can significantly influence which C-H bond is activated. For instance, bulky ligands can favor metalation at less sterically hindered positions.[1]

    • Different metals can exhibit different selectivities. For example, rhodium and palladium catalysts can sometimes provide complementary regioselectivity.

  • Solvent and Additives:

    • The solvent can influence the conformation of the substrate-catalyst complex, thereby affecting regioselectivity.

    • Additives, such as Lewis acids, can alter the electronic properties of the quinoline ring and influence the site of functionalization.[1]

  • Temperature Optimization:

    • In some cases, lowering the reaction temperature can improve selectivity by favoring the kinetically controlled product over the thermodynamically favored one.

Table 1: Common Strategies for Controlling Regioselectivity in Quinoline Functionalization

Target PositionStrategyKey Considerations
C2 Use of quinoline N-oxide as a substrate with Pd, Rh, or Cu catalysts.[1]The N-oxide directs the catalyst to the C2 position.
C3 Use of bulky ligands to sterically hinder the C2 position; specific directing groups.[1][4]Requires careful ligand screening and potentially substrate modification.
C8 Use of quinoline N-oxide or specific directing groups that favor cyclometalation at the C8 position.[4]The choice of catalyst (e.g., Pd, Rh, Co) is critical.[3][4]
Distal Positions (C4, C5, C6, C7) Installation of a removable directing group on the quinoline scaffold.[1]This is a more advanced strategy requiring multi-step synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of the oxidant in many quinoline functionalization reactions?

A: In many catalytic cycles, particularly those involving Pd(II) catalysts, an oxidant is required to regenerate the active catalyst.[1] For example, in a Pd(0)/Pd(II) cycle, after the reductive elimination step that forms the product, the palladium is in the Pd(0) oxidation state. An oxidant, such as silver carbonate (Ag₂CO₃) or copper(II) salts, is needed to reoxidize the Pd(0) to Pd(II) for the next catalytic cycle to begin.[1] Some reactions are designed to be "oxidant-free," where the coupling partner itself acts as the oxidant.[1]

Q2: How do electron-donating and electron-withdrawing groups on the quinoline ring affect the reaction?

A: The electronic nature of substituents on the quinoline ring can significantly impact the reactivity.

  • Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -CH₃) increase the electron density of the quinoline ring, which can make the C-H bonds more susceptible to activation by an electrophilic metal center. This often leads to higher reaction rates.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -CF₃, -NO₂) decrease the electron density of the ring, making C-H activation more challenging.[5] Reactions with quinolines bearing EWGs may require higher temperatures, longer reaction times, or more active catalytic systems.[5][6]

Q3: Can I perform these reactions on a gram scale?

A: Yes, many quinoline functionalization protocols can be scaled up. However, direct scaling from a milligram-scale reaction may not be straightforward. Key considerations for scale-up include:

  • Heat Transfer: Larger reaction volumes have different heat transfer properties. Ensure efficient stirring and temperature control to avoid local hot spots that could lead to catalyst decomposition.

  • Reagent Addition: For exothermic reactions, controlled addition of reagents may be necessary.

  • Work-up and Purification: Isolation and purification of larger quantities of product may require different techniques (e.g., crystallization instead of column chromatography).

  • Safety: Always conduct a thorough safety assessment before performing any reaction on a larger scale.

Several studies have demonstrated the successful gram-scale synthesis of functionalized quinolines.[4]

General Experimental Workflow for Quinoline Functionalization

G start Start reagent_prep Reagent Preparation (Quinoline, Coupling Partner, Catalyst, Ligand, Base, Solvent) start->reagent_prep reaction_setup Reaction Setup (Under Inert Atmosphere) reagent_prep->reaction_setup reaction Reaction (Heating & Stirring) reaction_setup->reaction monitoring Reaction Monitoring (TLC, GC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Purification (Column Chromatography, Crystallization) workup->purification characterization Product Characterization (NMR, MS) purification->characterization finish End characterization->finish

Caption: A generalized workflow for a typical quinoline functionalization experiment.

Section 3: Experimental Protocols

Protocol 1: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide

This protocol is a representative example of a palladium-catalyzed C-H arylation reaction.

Materials:

  • Quinoline N-oxide

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Di-t-butyl-methylphosphonium tetrafluoroborate

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add quinoline N-oxide (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), di-t-butyl-methylphosphonium tetrafluoroborate (5 mol%), and K₂CO₃ (2.0 equiv).

  • Add anhydrous toluene via syringe to achieve a desired concentration (e.g., 0.1 M).

  • Seal the flask and heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired C2-arylated quinoline N-oxide.

Note: The specific reaction conditions, including catalyst loading, ligand, base, solvent, and temperature, may need to be optimized for different substrates.[1]

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis. [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. [Link]

  • Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. PMC. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling with Haloquinolines

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving haloquinoline substrates. This guide is designed for researchers, scientists, and professionals in drug development who are na...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving haloquinoline substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling these important heterocyclic building blocks. Quinolines are a prevalent scaffold in medicinal chemistry, and their functionalization via cross-coupling is a critical synthetic tool. However, the unique electronic and coordinating properties of the quinoline ring can present significant challenges.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments. We will delve into the "why" behind experimental choices, ensuring a robust and logical approach to troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura reaction with a haloquinoline is giving low to no yield. Where should I start troubleshooting?

Low yields in Suzuki-Miyaura couplings of quinolines can be attributed to several factors. A systematic approach to troubleshooting is crucial.[1]

Initial Checks:

  • Reagent Integrity: Verify the purity and stability of your haloquinoline and boronic acid/ester. Boronic acids are particularly susceptible to degradation during storage, leading to reduced activity.[1] Ensure your solvent is anhydrous and properly degassed.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Confirm that your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that a positive pressure is maintained throughout the reaction.

  • Catalyst, Ligand, and Base Combination: This is the most critical variable. The optimal combination is highly dependent on the specific haloquinoline isomer and the coupling partner.[1] A preliminary screen of different conditions may be necessary.

Workflow for Troubleshooting Low Yields:

G cluster_0 Initial Checks cluster_1 Optimization cluster_2 Analysis & Refinement A Low/No Yield B Verify Reagent Purity (Haloquinoline, Boronic Acid, Solvent) A->B C Ensure Rigorous Inert Atmosphere (Degassing, Ar/N2 Blanket) A->C D Screen Ligands (e.g., Buchwald ligands, NHCs) C->D E Screen Bases (e.g., K3PO4, Cs2CO3, K2CO3) D->E F Optimize Solvent & Temperature E->F G Consider Additives (e.g., Trimethyl Borate) F->G H Analyze Side Products (TLC, LC-MS) G->H I Address Catalyst Poisoning/Deactivation H->I J Refine Reaction Conditions I->J J->A Iterate if necessary

Caption: A systematic workflow for troubleshooting low-yield Suzuki-Miyaura reactions with haloquinolines.

Q2: I suspect catalyst poisoning from the quinoline nitrogen. How can I mitigate this?

Catalyst poisoning is a common issue with nitrogen-containing heterocycles like quinolines. The lone pair of electrons on the nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species and inhibiting the catalytic cycle.[2][3]

Strategies to Overcome Catalyst Poisoning:

  • Ligand Selection: Employ bulky, electron-rich ligands. These ligands can sterically hinder the coordination of the quinoline nitrogen to the palladium center and promote the desired catalytic steps.

    • Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective.

    • N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes) are also excellent choices for challenging couplings.[4]

  • Use of Additives: The addition of a Lewis acid can competitively bind to the quinoline nitrogen, preventing its coordination to the palladium catalyst. A notable example is the use of trimethyl borate (B(OMe)₃) , which has been shown to enhance reaction rates in couplings of N-heterocycles by preventing catalyst poisoning.[5]

  • Anhydrous Conditions: In some cases, performing the reaction under strictly anhydrous conditions can be beneficial.

Q3: Which haloquinoline isomer is most reactive, and how does the halogen's position affect the reaction?

The position of the halogen on the quinoline ring significantly influences its reactivity in Suzuki-Miyaura coupling.

  • Most Reactive: Halogens at the 2- and 4-positions of the quinoline ring are generally more reactive. This is due to the electronic effect of the nitrogen atom, which makes these positions more electron-deficient and thus more susceptible to oxidative addition by the Pd(0) catalyst. Even chloroquinolines at these positions can undergo coupling under standard conditions.

  • Less Reactive: Halogens at the 3-, 5-, 6-, 7-, and 8-positions are generally less reactive, behaving more like typical aryl halides. Couplings at these positions often require more forcing conditions, such as higher temperatures and more specialized catalyst systems.

The general reactivity order of the halogens remains consistent: I > Br > OTf >> Cl .[6][7]

Q4: I'm observing significant dehalogenation of my haloquinoline. What causes this and how can I prevent it?

Dehalogenation is a common side reaction where the halogen is replaced by a hydrogen atom. This typically occurs after the oxidative addition step. The resulting aryl-palladium-halide intermediate can react with a hydride source in the reaction mixture, followed by reductive elimination to yield the dehalogenated quinoline.[5]

Potential Hydride Sources and Prevention Strategies:

Potential Hydride SourcePrevention Strategy
Amine bases or alcoholic solventsUse non-coordinating, anhydrous solvents (e.g., dioxane, toluene) and inorganic bases (e.g., K₃PO₄, Cs₂CO₃).
WaterEnsure strictly anhydrous conditions if dehalogenation is a persistent issue.
Boronic acid decompositionUse high-purity boronic acids or their corresponding boronate esters (e.g., pinacol esters) to improve stability.

Experimental Protocols & Data

General Protocol for Suzuki-Miyaura Coupling of a Haloquinoline

This protocol provides a starting point for the optimization of your reaction.

  • Reaction Setup: To an oven-dried reaction vessel, add the haloquinoline (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), base (2.0-3.0 equiv.), palladium catalyst (1-5 mol%), and ligand (if required, in appropriate stoichiometry to the catalyst).

  • Inert Atmosphere: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (Argon or Nitrogen) for at least three cycles.

  • Solvent Addition: Add the degassed solvent via syringe. If a biphasic system is used, add the degassed organic solvent followed by the degassed aqueous component.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes successful reaction conditions for the Suzuki-Miyaura coupling of various haloquinolines, compiled from the literature.

HaloquinolineBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-Chloro-7-methoxyquinolinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O1001275[1]
2-Chloroquinoline4-Methylphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane1001692
3-Bromoquinoline3,5-Dimethylphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene1101885
8-IodoquinolineNaphthalene-1-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF902478

Note: The data in the table for 2-chloro, 3-bromo, and 8-iodoquinoline are representative examples based on typical conditions and may not correspond to a single specific literature source.

Mechanistic Insights & Visualizations

The Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-X Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar'-B(OR)2, Base Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst Poisoning by Quinoline

The nitrogen atom of the quinoline ring can act as a Lewis base and coordinate to the palladium center, forming an off-cycle, inactive complex. This is particularly problematic with less sterically demanding ligands.

Catalyst_Poisoning Active_Catalyst Pd(0)L₂ Active Catalyst Inactive_Complex (Quinoline)Pd(0)L₂ Inactive Complex Active_Catalyst->Inactive_Complex Coordination of Quinoline Nitrogen Inactive_Complex->Active_Catalyst Bulky Ligands (L) or Additives can prevent this

Caption: A diagram illustrating the deactivation of the palladium catalyst through coordination with the quinoline nitrogen.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • ResearchGate. Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... [Link]

  • USD RED. Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. [Link]

  • NIH. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. [Link]

  • ACS Publications. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]

  • ResearchGate. Synthesis of new arylated Quinolines by Suzuki cross coupling. [Link]

  • ResearchGate. 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. [Link]

  • NIH. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • NIH. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]

  • DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Quinoline Chemistry

A Senior Application Scientist's Guide to Preventing and Troubleshooting N-Oxide Formation Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline sc...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preventing and Troubleshooting N-Oxide Formation

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline scaffolds. My name is Dr. Evelyn Reed, and as a Senior Application Scientist with extensive field experience, I've frequently consulted on one of the most common challenges in quinoline chemistry: the undesired formation of quinoline N-oxides during functionalization reactions.

The quinoline nitrogen, with its available lone pair of electrons, is often the most nucleophilic site in the molecule. This makes it highly susceptible to oxidation, creating a persistent and often frustrating byproduct that can complicate syntheses, reduce yields, and lead to purification challenges. This guide is designed to provide you with not just protocols, but the underlying chemical logic to empower you to anticipate, prevent, and resolve this issue effectively. We will explore the causality behind experimental choices, offering a self-validating system of troubleshooting and optimization.

Troubleshooting Guide: Real-Time Experimental Problems

This section addresses specific issues you might be encountering at the bench. Each answer provides both a direct solution and the scientific rationale behind it.

Q1: I'm attempting a C-H activation/functionalization on the quinoline ring using a peroxide-based oxidant (e.g., m-CPBA, H₂O₂), but my main product is the quinoline N-oxide. Why is this happening and how can I fix it?

A1: This is a classic case of competing reaction pathways where the rate of N-oxidation is faster than the rate of your desired C-H activation. The nitrogen atom's lone pair is highly nucleophilic and readily attacks the electrophilic oxygen of the peroxy acid or peroxide.

Immediate Solutions & Scientific Rationale:

  • Change Your Oxidant: Switch from a potent, sterically unhindered oxidant like meta-chloroperoxybenzoic acid (m-CPBA) to a milder or bulkier alternative. Urea-hydrogen peroxide (UHP) can sometimes offer more controlled oxidation.[1] The increased steric bulk around the oxidizing agent can physically hinder its approach to the nitrogen atom, giving the desired ring functionalization a kinetic advantage.[2]

  • "Protect" the Nitrogen with a Lewis Acid: The addition of a Lewis acid (e.g., Sc(OTf)₃, Zn(OTf)₂, Co(OAc)₂) can be highly effective. The Lewis acid coordinates with the lone pair on the quinoline nitrogen. This coordination withdraws electron density, significantly reducing the nitrogen's nucleophilicity and making it less susceptible to oxidation.[3][4] This allows your primary reaction to proceed without the competing N-oxidation side reaction.

  • Lower the Reaction Temperature: N-oxidation often has a low activation energy. By reducing the temperature, you may disproportionately slow the rate of N-oxidation compared to your desired, potentially higher activation energy, C-H functionalization reaction. Start at 0 °C or even -20 °C and monitor the reaction progress carefully.

Q2: My reaction is complete, but I have a significant amount of quinoline N-oxide byproduct mixed with my desired product. How can I remove it?

A2: If prevention is no longer an option, the N-oxide can be selectively removed post-reaction through deoxygenation. This process reduces the N-oxide back to the parent quinoline without affecting many other functional groups.

Recommended Solution: Photocatalytic Deoxygenation

Visible-light photocatalysis offers a mild and highly chemoselective method for deoxygenating N-heterocyclic N-oxides.[5] This modern approach avoids harsh reducing agents that might compromise your target molecule. The reaction is often clean and high-yielding.

  • For a detailed, step-by-step protocol, please refer to the "Experimental Protocols" section below.

Alternative Solution: Classical Reductants

If photocatalysis is not feasible, traditional reducing agents can be used, though careful selection is required to ensure compatibility with your product's functional groups. Reagents like PCl₃ or PPh₃ can be effective but require stoichiometric amounts and careful workup.

Q3: I used m-CPBA for my reaction and now I'm struggling to remove the m-chlorobenzoic acid byproduct during purification. What's the best workup procedure?

A3: The m-chlorobenzoic acid byproduct is acidic and can be readily removed with a basic aqueous wash. However, the efficiency depends on the solvent system and the stability of your product.

Recommended Workup Protocol:

  • Upon reaction completion, dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane (DCM) or ethyl acetate).

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You should see gas (CO₂) evolution as the acid is neutralized. Repeat the wash 2-3 times.

  • To remove any remaining water-soluble impurities, wash the organic layer with brine (saturated aqueous NaCl).

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Pro-Tip: For particularly stubborn cases or base-sensitive products, running a plug of neutral alumina can effectively trap the acidic byproduct.[6]

Frequently Asked Questions (FAQs)

This section covers broader conceptual questions about quinoline N-oxidation.

Q1: What is the fundamental mechanism of quinoline N-oxidation?

A1: The formation of a quinoline N-oxide is a classic nucleophilic attack. The lone pair of electrons on the quinoline's nitrogen atom acts as a nucleophile, attacking the electrophilic oxygen atom of an oxidizing agent, such as a peroxy acid (e.g., m-CPBA). This is a concerted process where the O-O bond of the oxidant breaks as the new N-O bond forms.

N_Oxidation_Mechanism cluster_reactants Reactants cluster_process Mechanism cluster_products Products Quinoline Quinoline Attack Nucleophilic Attack (N lone pair attacks O) Quinoline->Attack Nucleophile Oxidant Oxidant (e.g., m-CPBA) Oxidant->Attack Electrophile N_Oxide Quinoline N-Oxide Attack->N_Oxide Forms N-O bond Byproduct Acid Byproduct Attack->Byproduct Breaks O-O bond

Q2: How can I confirm the presence of quinoline N-oxide in my reaction mixture?

A2: Spectroscopic methods are the most reliable way to identify N-oxide formation.

  • ¹H NMR Spectroscopy: The formation of the N-O bond deshields the protons on the quinoline ring, particularly those closest to the nitrogen (H2 and H8). You will typically see a downfield shift of these proton signals compared to the parent quinoline starting material.[7][8]

  • ¹³C NMR Spectroscopy: Similar to ¹H NMR, the carbon atoms adjacent to the nitrogen (C2 and C8a) will also experience a downfield shift upon N-oxidation.

  • Infrared (IR) Spectroscopy: A characteristic N-O stretching band will appear, typically in the 1200-1350 cm⁻¹ region. This band is absent in the parent quinoline.

  • Mass Spectrometry (MS): The molecular ion peak (M+) will correspond to the mass of the starting quinoline plus 16 amu (for the oxygen atom).

Q3: Are there situations where quinoline N-oxide formation is actually desirable?

A3: Absolutely. Quinoline N-oxides are not always byproducts; they are often strategically synthesized as key intermediates. The N-oxide group is an excellent directing group for C-H functionalization, particularly at the C2 and C8 positions.[9] The oxygen atom can coordinate to a metal catalyst, bringing it into close proximity with the C2-H or C8-H bonds and facilitating their activation.[10] After the desired functionalization is achieved, the N-oxide is then typically deoxygenated in a subsequent step to yield the final product.

Troubleshooting_Workflow cluster_prevention Prevention Strategy cluster_removal Removal Strategy Start Reaction Shows N-Oxide Formation ChangeOxidant Use Milder or Sterically Hindered Oxidant Start->ChangeOxidant Modify Reaction AddLewisAcid Add Lewis Acid (e.g., Sc(OTf)₃) Start->AddLewisAcid Modify Reaction LowerTemp Lower Reaction Temperature Start->LowerTemp Modify Reaction Deoxygenate Perform Post-Reaction Deoxygenation Start->Deoxygenate Purify Product FinalProduct Desired Product (N-Oxide Free) ChangeOxidant->FinalProduct AddLewisAcid->FinalProduct LowerTemp->FinalProduct Photo Photocatalytic Method Deoxygenate->Photo Classic Classical Reductant (PCl₃) Deoxygenate->Classic Photo->FinalProduct Classic->FinalProduct

Data & Comparative Analysis

Choosing the right conditions is critical. The following table, compiled from data adapted from a chemo-enzymatic study, illustrates how oxidant choice can dramatically affect product distribution in a quinoline-forming reaction.[1]

Oxidant (Abbreviation)Desired Product YieldNotes
Hydrogen Peroxide (H₂O₂)56%Effective, but can be aggressive.
Urea-Hydrogen Peroxide (UHP)56%Solid, safer alternative to aqueous H₂O₂ with comparable efficacy.[1][11]
Oxone (KHSO₅)0%Ineffective for this specific transformation.[1]
m-CPBA0%Ineffective for this specific transformation, high potential for N-oxidation in others.[1]

This data highlights that there is no "one-size-fits-all" oxidant. While H₂O₂ and UHP were effective in this specific enzymatic system, they are known to cause N-oxidation in other contexts. The failure of m-CPBA here underscores the importance of empirical testing for your specific substrate and reaction type.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Mediated Prevention of N-Oxidation

This protocol provides a general framework for using a Lewis acid to suppress N-oxide formation during a C-H functionalization reaction.

  • Preparation: To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the quinoline substrate (1.0 equiv) and the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., 1,2-dichloroethane or toluene) via syringe.

  • Stirring: Stir the mixture at room temperature for 15-20 minutes to allow for the coordination of the Lewis acid to the quinoline nitrogen.

  • Reagent Addition: Add the other reaction components (e.g., coupling partner, ligand, metal catalyst).

  • Oxidant Addition: Add the oxidant (e.g., m-CPBA, 1.2 equiv) portion-wise at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

  • Reaction: Allow the reaction to warm to the desired temperature and stir until completion, monitoring by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction appropriately (e.g., with a saturated Na₂S₂O₃ solution if a peroxide oxidant was used). Proceed with a standard aqueous workup, including a wash with saturated NaHCO₃ if an acid byproduct is present.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Visible-Light Photocatalytic Deoxygenation of Quinoline N-Oxide Byproduct

This protocol describes a mild and efficient method for removing an unwanted N-oxide group from a product mixture.[5]

  • Setup: In a standard reaction tube, combine the crude product mixture containing the quinoline N-oxide (1.0 equiv), a suitable photocatalyst (e.g., an organic dye or iridium complex, 1-2 mol%), and a sacrificial reductant (e.g., Hantzsch ester or isopropanol).

  • Solvent: Add a degassed solvent (e.g., acetonitrile or DMF).

  • Reaction: Seal the tube and place it in front of a visible light source (e.g., a blue LED lamp, ~450 nm). Stir the reaction at room temperature.

  • Monitoring: Monitor the disappearance of the N-oxide starting material by TLC or LC-MS. Reactions are often complete within a few hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the desired deoxygenated product from the catalyst and reductant byproducts using flash column chromatography. This method is often very clean, simplifying the final purification step.

References

  • Glorius, F., et al. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts. Available at: [Link]

  • Various Authors. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. Available at: [Link]

  • Reddy, T. J., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Bilici, A. (2017). Chemical Oxidation of 5-Amino Quinoline with (NH₄)₂S₂O₈. Hacettepe Journal of Biology and Chemistry. Available at: [Link]

  • Various Authors. (2023). Visible Light Induced Catalyst-free Deaminative C-2 Alkylation of Heterocyclic-N-Oxides using Katritzky salts. ChemRxiv. Available at: [Link]

  • Dufour, J., et al. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Available at: [Link]

  • Various Authors. (2023). Removal of 3-chlorobenzoic acid from mCPBA reactions. Reddit r/Chempros. Available at: [Link]

  • Prakash, O., et al. (1999). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • Cresswell, A. J. (2014). Some oxidation reactions utilizing hydrogen peroxide adducts in combination with carboxylic anhydrides. Loughborough University Research Repository. Available at: [Link]

  • Various Authors. (2019). Scope of quinoline N-oxide. ResearchGate. Available at: [Link]

  • Ni, Y., et al. (2024). Regulating the N-oxidation selectivity of P450BM3 monooxygenases for N-heterocycles through computer-assisted structure-guided design. Nature Communications. Available at: [Link]

  • Kim, K. D., & Lee, J. H. (2018). Visible-Light Photocatalyzed Deoxygenation of N-Heterocyclic N-Oxides. Organic Letters. Available at: [Link]

  • Jana, S. (2016). How to remove mcpba and its corresponding benzoic acid from reaction mixture involving acetonitrile-water as the solvent? ResearchGate. Available at: [Link]

  • Various Authors. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. ResearchGate. Available at: [Link]

  • Baumstark, A.L., et al. (2009). N-oxidation of 2-substituted pyridines and quinolines by dimethyldioxirane: Kinetics and steric effects. Heterocyclic Communications. Available at: [Link]

  • Contente, M. L., et al. (2023). Biocatalytic and Chemo-Enzymatic Synthesis of Quinolines and 2-Quinolones by Monoamine Oxidase (MAO-N) and Horseradish Peroxidase (HRP) Biocatalysts. ACS Catalysis. Available at: [Link]

  • Various Authors. (2022). Deoxygenation of quinoline N-oxides 3a, 4f, and 4j. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • Chang, S., et al. (2009). Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Various Authors. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols: An Overview. ACS Omega. Available at: [Link]

  • Various Authors. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. (2023). How to prepare p- and m-chlorobenzoic acid from toluene. Quora. Available at: [Link]

  • Chen, D., et al. (2016). A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. The Journal of Organic Chemistry. Available at: [Link]

  • Li, Y., et al. (2014). Direct 2-acetoxylation of quinoline N-oxides via copper catalyzed C–H bond activation. Chemical Communications. Available at: [Link]

  • Boyarskiy, V. P., et al. (2020). Transition-Metal-Free Regioselective Alkylation of Quinoline N-Oxides via Oxidative Alkyl Migration and C-C Bond Cleavage of tert-/sec- Alcohols. ResearchGate. Available at: [Link]

  • Shul’pin, G. B., et al. (2021). Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. Molecules. Available at: [Link]

  • Xie, J., et al. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules. Available at: [Link]

  • Bunescu, A., et al. (2024). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Chemistry. Available at: [Link]

  • Reddy, T. J., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chang, S., et al. (2018). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Organic Letters. Available at: [Link]

  • Shul’pin, G. B., et al. (2021). Homogeneous Oxidation of C–H bonds with m-CPBA Catalysed by a Co/Fe System. ChemCatChem. Available at: [Link]

  • Bouyahya, A., et al. (2021). The Role of the Catalyst on the Reactivity and Mechanism in the Diels–Alder Cycloaddition Step of the Povarov Reaction for the Synthesis of a Biological Active Quinoline Derivative: Experimental and Theoretical Investigations. Catalysts. Available at: [Link]

Sources

Optimization

Technical Support Center: Purity Assessment of 7-Chloro-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide from the desk of a Senior Application Scientist.

Welcome to the technical support center for the analytical assessment of 7-Chloro-2-phenylquinoline (C₁₅H₁₀ClN, MW: 239.70 g/mol ).[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals who require robust, validated methods for determining the purity of this compound. Here, we provide not just protocols but the underlying scientific rationale and field-proven troubleshooting advice to address common challenges encountered during analysis.

The purity of any chemical entity, especially one destined for pharmaceutical development, is a critical quality attribute. Impurities can arise from various sources, including residual starting materials, synthetic by-products, or degradation.[3] Therefore, employing orthogonal analytical techniques is essential for a comprehensive purity profile. This guide will focus on the three pillars of small molecule analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Overall Analytical Workflow

A multi-step, orthogonal approach is necessary for the definitive purity assessment of 7-Chloro-2-phenylquinoline. The workflow ensures that different types of potential impurities (e.g., volatile, non-volatile, isomeric, structurally related) are detected and quantified.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Purity & Impurity Profiling cluster_2 Structural Confirmation & Quantification cluster_3 Final Assessment Sample 7-Chloro-2-phenylquinoline (Synthesized Batch) Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile, Dichloromethane, CDCl3) Sample->Dissolution HPLC RP-HPLC-UV (Non-volatile impurities, Isomers, Assay) Dissolution->HPLC Aliquot 1 GCMS GC-MS (Volatile & Semi-volatile impurities) Dissolution->GCMS Aliquot 2 NMR NMR Spectroscopy (¹H, ¹³C, qNMR) (Structural Identity, Quantitative Purity) Dissolution->NMR Aliquot 3 Report Purity Report (Data Integration & Final Assay Value) HPLC->Report GCMS->Report NMR->Report NMR_Troubleshooting Start Unexpected peaks or poor resolution in spectrum Check_Solvent Are peaks known solvent or grease signals? Start->Check_Solvent Check_Shimming Are peak shapes broad or distorted? Check_Solvent->Check_Shimming No Ignore Ignore peaks. They are artifacts. Check_Solvent->Ignore Yes Check_Concentration Is signal-to-noise ratio low? Check_Shimming->Check_Concentration No Reshim Perform automated or manual shimming. Check_Shimming->Reshim Yes Increase_Scans Increase number of scans or prepare a more concentrated sample. Check_Concentration->Increase_Scans Yes Impurity Peaks are likely impurities. Integrate to quantify. Check_Concentration->Impurity No

Sources

Troubleshooting

Technical Support Center: 7-Chloro-2-phenylquinoline Derivatives

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 7-chloro-2-phenylquinoline derivatives. This guide is designed to provide expert insights and practical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 7-chloro-2-phenylquinoline derivatives. This guide is designed to provide expert insights and practical solutions to common stability challenges encountered during experimentation. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics[1]. However, the specific substitution pattern of 7-chloro-2-phenylquinoline can introduce unique stability issues. This document provides troubleshooting guides and frequently asked questions to help you ensure the integrity of your experiments and the reliability of your results.

Part 1: Frequently Asked Questions (FAQs) - General Stability & Handling

This section addresses broad questions regarding the day-to-day handling and storage of 7-chloro-2-phenylquinoline derivatives to prevent degradation before your experiment even begins.

Q1: What are the primary stability concerns for 7-chloro-2-phenylquinoline derivatives?

A1: The 7-chloro-2-phenylquinoline core is susceptible to several modes of degradation. The primary concerns are photodegradation , pH-dependent hydrolysis , and oxidation . The electron-rich quinoline ring system can be sensitive to oxidative conditions, while the chloro-substituent can be a target for nucleophilic substitution under certain pH and light conditions. Some derivatives have been noted to undergo rapid photodecomposition upon exposure to high-energy UV light (e.g., 254 nm)[2].

Q2: How should I properly store my solid compounds and stock solutions?

A2: Proper storage is the first line of defense against degradation. The key is to mitigate exposure to light, moisture, and extreme temperatures. We recommend the following conditions, summarized in the table below.

Parameter Solid Compound Stock Solution (in DMSO, DMF, etc.) Aqueous Solution (for assays)
Temperature -20°C for long-term; 4°C for short-term-20°C in small, single-use aliquotsPrepare fresh; if necessary, store at 4°C for <24h
Light Store in amber vials or protect from lightStore in amber vials or wrap tubes in foilProtect from light during preparation and use
Atmosphere Standard atmosphere is usually sufficientConsider overlaying with an inert gas (Argon/Nitrogen)Degas aqueous buffers to remove dissolved oxygen
Container Tightly sealed glass vialsTightly sealed vials with PTFE-lined capsSterile, low-adhesion microplates or tubes

Q3: I've noticed a color change in my stock solution (e.g., turning yellow or brown). What does this indicate?

A3: A visible color change, particularly the appearance of a yellow or brown tint, is a strong indicator of compound degradation[2]. This is often due to the formation of oxidized species or photolytic byproducts. You should immediately question the integrity of the stock. We recommend preparing a fresh solution and comparing its analytical profile (e.g., by HPLC-UV) against a previously established standard or a freshly prepared sample from solid material.

Q4: Can the 7-chloro substituent be displaced during routine experimental procedures?

A4: While the C-Cl bond on the quinoline ring is relatively stable, it is not inert. Nucleophilic aromatic substitution can occur, particularly under harsh conditions. For instance, strong bases or the presence of potent nucleophiles, especially when combined with heat or light, can facilitate the displacement of the chloride. In one reported synthesis, the use of a strong base like potassium tert-butoxide led to decomposition of a related 7-chloroquinoline starting material[2]. It is crucial to be mindful of the reagents and pH conditions used in your assays.

Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides a deeper dive into specific problems you might encounter during your experiments, complete with diagnostic steps and corrective actions.

Issue 1: Inconsistent Results & Loss of Potency (Photodegradation)

Q: My compound shows variable activity or a progressive loss of potency in cell-based or biochemical assays, especially over several hours. Could light be the culprit?

A: Yes, this is a classic sign of photodegradation. The quinoline ring system absorbs UV light, and this energy can catalyze decomposition. Some aryl azides attached to a 7-chloroquinoline core have shown rapid decomposition within minutes of exposure to 254 nm light, but were stable for hours at 365 nm[2]. This highlights the wavelength-dependent nature of photostability.

The following workflow can help you systematically determine if photodegradation is affecting your results.

G A Inconsistent Results / Loss of Potency Observed B Prepare fresh compound solution A->B C Divide solution into two aliquots: 1. 'Protected' (wrapped in foil) 2. 'Exposed' (clear vial/plate) B->C D Incubate both samples under normal experimental light conditions (e.g., biosafety cabinet light) C->D E Analyze both samples by HPLC or LC-MS at T=0 and T=final D->E F Compare chromatograms E->F G New peaks or decreased parent peak in 'Exposed' sample? F->G H Conclusion: Photodegradation is likely. Implement light protection protocols. G->H Yes I Conclusion: Degradation is not light-induced. Investigate other factors (pH, oxidation). G->I No

Caption: Workflow for diagnosing photosensitivity issues.

This protocol provides a standardized method to assess the light sensitivity of your compound.

  • Preparation: Prepare a 10 µM solution of your compound in your final assay buffer.

  • Control Sample: Transfer 1 mL of the solution to an amber HPLC vial or a clear vial completely wrapped in aluminum foil. This is your "dark control."

  • Test Sample: Transfer 1 mL of the solution to a transparent glass or quartz vial. This is your "exposed sample."

  • Exposure: Place both vials side-by-side under a consistent light source representative of your laboratory environment (e.g., ambient fluorescent lighting, biosafety cabinet light) for the maximum duration of your experiment (e.g., 24 hours). For forced degradation studies, a photostability chamber compliant with ICH Q1B guidelines is recommended.

  • Analysis: At time points (e.g., 0, 4, 8, 24 hours), take aliquots from both vials and analyze them by HPLC-UV.

  • Evaluation: Compare the peak area of the parent compound in the exposed sample to the dark control. A decrease of >5-10% in the parent peak area, especially with the appearance of new degradation peaks, confirms photosensitivity.

Issue 2: Poor Solubility, Precipitation, or pH-Induced Artifacts

Q: My compound precipitates out of solution during my assay, or the results are highly dependent on the buffer system I use. Why is this happening?

A: The quinoline nitrogen is basic and will be protonated at acidic pH. This significantly impacts the molecule's solubility, charge, and potential for intermolecular interactions. The stability can also be pH-dependent; for example, the oxidation of chloroquine by ferrate is highly pH-dependent[3].

Understanding potential degradation points can inform your experimental design. The quinoline core can be susceptible to oxidation, while the C-Cl bond can undergo nucleophilic attack.

G cluster_0 Primary Compound cluster_1 Degradation Pathways A 7-Chloro-2-phenylquinoline B Oxidized Derivative (e.g., N-oxide, quinone-like) A->B Oxidizing Agents (O₂, H₂O₂, light) C Hydroxylated Derivative (Dechlorination/Hydrolysis) A->C Nucleophiles (H₂O, OH⁻) High pH, Heat D Photolytic Byproduct (Ring Cleavage/Rearrangement) A->D High-Energy Light (e.g., UV < 300 nm)

Caption: Potential degradation pathways for the core scaffold.

This experiment will help you identify the optimal pH range for your compound's stability.

  • Buffer Preparation: Prepare a set of buffers covering a relevant pH range (e.g., pH 5.0 Acetate, pH 7.4 PBS, pH 9.0 Tris).

  • Sample Preparation: Prepare a concentrated stock of your compound in a suitable organic solvent (e.g., DMSO). Spike the compound into each buffer to a final concentration of 10 µM, ensuring the final organic solvent concentration is low (<0.5%) to prevent solubility artifacts.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C) in the dark.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each buffer solution.

  • Analysis: Analyze each sample by HPLC-UV or LC-MS to quantify the remaining parent compound.

  • Data Interpretation: Plot the percentage of the parent compound remaining versus time for each pH. This will reveal the pH range in which your compound is most stable.

Issue 3: Irreproducible Data and Suspected Oxidative Instability

Q: I'm seeing "ghost peaks" in my chromatograms and my results are not reproducible day-to-day. Could my compound be oxidizing?

A: This is highly possible. The quinoline ring can be susceptible to oxidation, and many biological media contain components that can generate reactive oxygen species (ROS)[4]. The presence of trace metal ions can also catalyze oxidation.

  • Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents to minimize contaminants that could initiate oxidation.

  • De-gas Buffers: Before use, sparge aqueous buffers with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen.

  • Consider Antioxidants: If oxidative degradation is confirmed, consider adding a small amount of a gentle antioxidant to your stock solutions or assay buffers, such as BHT (butylated hydroxytoluene) or Vitamin E, after confirming it doesn't interfere with your assay.

  • Add a Chelator: To mitigate metal-catalyzed oxidation, adding a small amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid) to your aqueous buffers can be effective.

By systematically investigating these potential stability issues, you can develop robust experimental protocols that ensure the data you generate is accurate, reproducible, and reflective of your compound's true biological activity.

References

  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. (2024). MDPI. [Link]

  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. (2022). ACS Publications. [Link]

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (2023). MDPI. [Link]

  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (n.d.). SciELO. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University. [Link]

  • 7-Chloro-2-phenylquinoline. (n.d.). PubChem. [Link]

  • Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity. (2018). PubMed Central. [Link]

  • New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. (2015). ResearchGate. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PubMed Central. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). PubMed Central. [Link]

  • Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. (2011). PubMed Central. [Link]

  • Inhibition of the peroxidative degradation of haem as the basis of action of chloroquine and other quinoline antimalarials. (1993). PubMed. [Link]

  • Structural modifications of quinoline-based antimalarial agents: Recent developments. (2011). NIH. [Link]

  • Greener synthetic approaches towards quinoline derivatives. (2024). RSC Blogs. [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. [Link]

Sources

Optimization

Technical Support Center: Managing Hazardous Reagents in Quinoline Synthesis

Introduction: The synthesis of the quinoline scaffold remains a cornerstone of medicinal chemistry and drug development, forming the core of numerous pharmaceuticals. However, the classical methods for its construction—S...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of the quinoline scaffold remains a cornerstone of medicinal chemistry and drug development, forming the core of numerous pharmaceuticals. However, the classical methods for its construction—Skraup, Doebner-von Miller, Combes, and Friedländer syntheses—notoriously involve hazardous reagents, extreme reaction conditions, and the potential for dangerous side reactions. This technical support center is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting guides in a direct question-and-answer format to promote safety and experimental success. Our focus is not just on procedural steps but on the underlying chemical principles that dictate safety protocols. This guide is a critical supplement to, but not a replacement for, your institution's specific safety procedures and a thorough, experiment-specific risk assessment.

Section 1: General Principles of Hazardous Reagent Management

Effective management of hazardous reagents is the foundation of a safe laboratory environment. Before any synthesis is attempted, a full understanding of the risks is essential.

Frequently Asked Questions (FAQs)

Q: Where is the most reliable place to find safety information for my reagents? A: The primary and most authoritative source of information is the Safety Data Sheet (SDS) provided by the chemical manufacturer. The SDS contains detailed information on identification, hazards, composition, first-aid measures, firefighting measures, accidental release measures, handling and storage, exposure controls, and personal protection. For supplementary information, databases such as PubChem and the New Jersey Department of Health's Hazardous Substance Fact Sheets offer extensive toxicological and safety data.[1][2]

Q: What is the absolute minimum Personal Protective Equipment (PPE) I should wear during a quinoline synthesis? A: The minimum required PPE for any quinoline synthesis includes a flame-resistant lab coat, chemical splash goggles that form a seal around the eyes, and appropriate chemical-resistant gloves. However, the specific type of glove and any additional required PPE (e.g., face shield, acid-resistant apron) depend on the specific reagents being used. Always consult the SDS for each reagent to determine the appropriate level of protection.

Hazard Identification and Mitigation Workflow

A systematic approach to safety is crucial. The following workflow illustrates the logical progression from identifying a potential hazard to implementing the necessary controls.

cluster_plan Planning Phase cluster_prep Preparation Phase cluster_exec Execution Phase A Identify Reagents (e.g., Aniline, H2SO4, Nitrobenzene) B Consult Safety Data Sheet (SDS) for each reagent A->B Gather Data C Perform Risk Assessment (Toxicity, Reactivity, Exotherm) B->C Analyze Hazards D Select Engineering Controls (e.g., Certified Chemical Fume Hood) C->D Mitigate Risks E Select Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Face Shield) D->E Personal Safety F Execute Synthesis Protocol with Hazard Controls E->F Begin Experiment G Proper Waste Segregation & Disposal F->G Post-Experiment A Chemical Spill Occurs B Assess Hazard (Identity, Volume, Location) A->B C Is the spill minor, low-hazard, and are you trained to clean it? B->C D YES C->D E NO C->E F Alert Colleagues & Isolate Area D->F K EVACUATE AREA Alert Supervisor Call Emergency Response (EHS) E->K G Don Appropriate PPE F->G H Contain the Spill (Use absorbents to create a dike) G->H I Neutralize (if applicable) & Absorb H->I J Collect & Dispose of Waste Properly I->J

Caption: Logical Decision Tree for Chemical Spill Response.

Section 2: Skraup Synthesis - Managing Highly Exothermic Reactions

The Skraup synthesis is notorious for its potential to become violently exothermic. [3][4]This is due to the dehydration of glycerol by concentrated sulfuric acid to form acrolein, which then undergoes a vigorous condensation with the aniline. [5]

Frequently Asked Questions (FAQs)

Q: Why is the Skraup reaction considered so hazardous? A: The primary danger lies in its potential for a runaway reaction. [3]The reaction generates a significant amount of heat, and if not properly controlled, the temperature can rise rapidly, leading to a violent release of vapor and potential ejection of hot, corrosive material from the reaction vessel. [3]Additionally, it uses highly corrosive sulfuric acid and toxic nitrobenzene as an oxidizing agent. [5][6] Q: What is the role of ferrous sulfate (FeSO4) in the Skraup synthesis? A: Ferrous sulfate acts as a moderator or catalyst that smooths the reaction rate. [3]It is believed to function as an oxygen carrier, allowing the oxidation to proceed more gently over a longer period, thus preventing the sudden, violent surge of heat that can occur in its absence. [3]Its inclusion is a critical safety measure for controlling the reaction's exothermicity.

Troubleshooting Guide: Runaway Reactions

Q: My Skraup reaction is heating up uncontrollably and releasing brown fumes. What should I do? A: This is a critical emergency.

  • Remove Heat Source: Immediately remove any external heating (heating mantle, oil bath).

  • Emergency Cooling: If it can be done safely, use an ice bath to cool the exterior of the reaction flask. Do NOT add water directly to the reaction mixture.

  • Alert & Evacuate: Alert all personnel and be prepared to evacuate the immediate area. Lower the fume hood sash completely.

  • Do Not Seal: Never attempt to cap or seal a runaway reaction, as pressure buildup could cause an explosion.

  • Contact EHS: Notify your institution's emergency response or EHS team.

The key to preventing this is meticulous adherence to the protocol, specifically the slow, controlled addition of sulfuric acid with efficient external cooling and ensuring the reagents are added in the correct order. [3]

Visualization of Exothermic Control

cluster_reactants Reactants cluster_controls Control Measures Aniline Aniline Reaction Skraup Reaction (Highly Exothermic) Aniline->Reaction Glycerol Glycerol Glycerol->Reaction H2SO4 Conc. Sulfuric Acid H2SO4->Reaction Nitrobenzene Nitrobenzene (Oxidant) Nitrobenzene->Reaction Control1 Slow, Portion-wise Addition of H2SO4 Control1->Reaction Inhibits Control2 External Cooling (Ice Bath) Control2->Reaction Inhibits Control3 Addition of FeSO4 (Moderator) Control3->Reaction Inhibits Control4 Vigorous Stirring Control4->Reaction Inhibits Success Controlled Quinoline Synthesis Reaction->Success Failure Runaway Reaction (Violent, Hazardous) Reaction->Failure

Caption: Control Measures for the Exothermic Skraup Synthesis.

Section 3: Doebner-von Miller Synthesis - Controlling Polymerization

A common failure point in the Doebner-von Miller reaction is the formation of a thick, dark tar, which results from the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound. [7]

Troubleshooting Guide: Excessive Tar Formation

Q: My Doebner-von Miller reaction has turned into an intractable tar, and I can't isolate my product. Why did this happen? A: Tar formation is typically caused by an uncontrolled reaction rate or excessive heating, which favors polymerization over the desired cyclization pathway. [7]* Causality: Strong acids can aggressively catalyze the self-condensation and polymerization of aldehydes and ketones, especially α,β-unsaturated ones. A rapid increase in temperature exacerbates this.

  • Preventative Protocol:

    • Control Temperature: Maintain the recommended reaction temperature diligently. Avoid overheating.

    • Slow Addition: Add the carbonyl compound (or the reagents that form it in situ) slowly and portion-wise to the acidic aniline solution. [7]This keeps the instantaneous concentration of the polymerizable species low.

    • Efficient Stirring: Ensure the reaction mixture is stirred vigorously to promote efficient heat dissipation and mixing, preventing localized "hot spots."

Section 4: Friedländer & Combes Syntheses - High Temperatures and Acid Catalysts

These syntheses often require high temperatures and strong acid catalysts, such as concentrated sulfuric acid or polyphosphoric acid (PPA), to drive the cyclocondensation. [8][9]

Frequently Asked Questions (FAQs)

Q: What are the specific hazards of working with Polyphosphoric Acid (PPA) at high temperatures? A: PPA is a viscous, corrosive liquid that presents multiple hazards.

  • Corrosivity: Like sulfuric acid, it causes severe chemical burns upon contact.

  • Hygroscopic Nature: It readily absorbs moisture from the air.

  • Violent Reaction with Water: When hot, PPA reacts extremely violently with water, which can cause dangerous splattering of hot, corrosive acid. All glassware must be scrupulously dried before use.

  • Difficult to Handle: Its high viscosity makes it difficult to transfer and stir, increasing the risk of spills or localized overheating. Warming PPA gently can reduce its viscosity for easier handling.

Reagent Hazard Summary
ReagentPrimary SynthesisKey HazardsRecommended PPE (in addition to standard)
Conc. Sulfuric Acid Skraup, Doebner-von Miller, CombesSevere Corrosive, Strong Dehydrating Agent, Highly Exothermic with Water [10]Face shield, Acid-resistant apron
Nitrobenzene Skraup (as oxidant)Highly Toxic (by inhalation & skin absorption), Suspected Carcinogen [11]Neoprene or Viton® gloves, work in a certified chemical fume hood
Polyphosphoric Acid Combes, FriedländerCorrosive, Reacts Violently with Water when HotFace shield, Acid-resistant apron
Aniline & Derivatives AllToxic, Readily Absorbed Through SkinNitrile or Neoprene gloves
Quinoline (Product) AllHarmful if Swallowed/in Contact with Skin, Suspected Carcinogen & Mutagen [1][2][12]Standard PPE, handle with care during workup

Section 5: Greener Alternatives and Future Outlook

Concerns over the hazardous nature of classical quinoline syntheses have driven significant research into safer, more environmentally friendly methods. [13][14][15]These "green chemistry" approaches often mitigate risk by replacing dangerous reagents or extreme conditions. Key developments include:

  • Microwave-Assisted Synthesis: Can dramatically reduce reaction times and often eliminates the need for strong acid catalysts. [14]* Catalyst-Free Reactions in Water: The Friedländer synthesis, for example, can be effectively performed in water without any catalyst, completely avoiding hazardous solvents and acids. * Use of Nanocatalysts: Modern protocols using nanocatalysts can offer high efficiency under milder conditions, reducing waste and energy consumption. [15] Adopting these greener protocols where possible is a highly effective strategy for managing the hazards inherent in quinoline synthesis.

References

  • Quinoline: Synthesis, Applications, and Environmental Impact - Sinocure Chemical Group.
  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences.
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis.
  • QUINOLINE - Organic Syntheses Procedure.
  • Quinoline - Hazardous Substance Fact Sheet - New Jersey Department of Health.
  • QUINOLINE FOR SYNTHESIS - Loba Chemie Safety D
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview - ACS Omega.
  • Safety Protocols For Handling Sulfuric Acid in Labor
  • Chemical Spills - Emergency Management - Florida St
  • Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing).
  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroarom
  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions - Organic Chemistry Portal.
  • 8 Steps to Handling a Lab Chemical Spill - Lab Manager.
  • byproduct formation in the Doebner-von Miller reaction - Benchchem.
  • Friedländer Quinoline Synthesis - Alfa Chemistry.
  • Friedländer Synthesis - J&K Scientific LLC.
  • Chemical Spill Procedures - Princeton EHS.
  • Nitrobenzene Structure, Production & Uses - Study.com.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Chloro-2-phenylquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction 7-Chloro-2-phenylquinoline is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-2-phenylquinoline is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active compounds. The structural characterization of such molecules is paramount for understanding their synthesis, metabolism, and mechanism of action. Mass spectrometry is an indispensable tool for this purpose, providing detailed information about a molecule's mass and structure through the analysis of its fragmentation patterns. This guide will explore the predicted fragmentation of 7-Chloro-2-phenylquinoline, drawing comparisons with the known fragmentation of 2-phenylquinoline and 7-chloro-2-methylquinoline to provide a comprehensive analytical overview.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation of 7-Chloro-2-phenylquinoline

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure. For 7-Chloro-2-phenylquinoline (C₁₅H₁₀ClN), with a monoisotopic mass of approximately 239.05 Da, the molecular ion peak ([M]⁺˙) is expected to be observed at m/z 239, accompanied by an M+2 isotope peak at m/z 241 with an intensity of about one-third of the molecular ion peak, characteristic of the presence of a single chlorine atom.[1]

The fragmentation of 7-Chloro-2-phenylquinoline under EI is predicted to be a composite of the fragmentation of the 2-phenylquinoline core and the influence of the chloro substituent.

Predicted Key Fragment Ions in the EI Mass Spectrum of 7-Chloro-2-phenylquinoline:

Predicted m/zProposed Fragment IonProposed Neutral LossRationale and Comparison
239/241[C₁₅H₁₀ClN]⁺˙ (M⁺˙)-Molecular ion, showing the characteristic isotopic pattern for chlorine.
204[C₁₅H₁₀N]⁺HClLoss of a hydrogen chloride molecule is a common fragmentation pathway for chloro-substituted aromatic compounds. This fragment would correspond to the 2-phenylquinoline radical cation.
203[C₁₅H₉N]⁺˙HCl + H˙Subsequent loss of a hydrogen radical from the m/z 204 fragment.
176[C₁₄H₈]⁺˙HCl + HCNLoss of hydrogen cyanide (HCN) from the 2-phenylquinoline fragment is a characteristic fragmentation of the quinoline ring.
128[C₁₀H₈]⁺˙C₅H₂ClCleavage of the phenyl ring and chloro-substituted part of the quinoline.
102[C₈H₆]⁺˙C₇H₄ClNFragmentation of the quinoline ring.
77[C₆H₅]⁺C₉H₅ClNPhenyl cation, resulting from the cleavage of the bond between the phenyl group and the quinoline ring.

Comparative Analysis with 2-Phenylquinoline and 7-Chloro-2-methylquinoline:

To substantiate these predictions, we can compare them with the known EI mass spectra of 2-phenylquinoline and 7-chloro-2-methylquinoline.

  • 2-Phenylquinoline: The NIST mass spectrum of 2-phenylquinoline (C₁₅H₁₁N, MW=205.26) shows a prominent molecular ion at m/z 205. Key fragments are observed at m/z 204 ([M-H]⁺), 178 ([M-HCN]⁺), and 102. This supports the predicted fragmentation of the quinoline core in 7-Chloro-2-phenylquinoline.

  • 7-Chloro-2-methylquinoline: The mass spectrum of 7-chloro-2-methylquinoline (C₁₀H₈ClN, MW=177.63) would be expected to show a molecular ion at m/z 177/179. The loss of HCl to form a fragment at m/z 141 is a probable pathway. This provides a basis for predicting the loss of HCl from 7-Chloro-2-phenylquinoline.

The following diagram illustrates the predicted EI fragmentation workflow for 7-Chloro-2-phenylquinoline.

EI_Fragmentation_Workflow cluster_synthesis Sample Preparation & Introduction cluster_ms Mass Spectrometry Analysis cluster_data Data Acquisition & Analysis Sample 7-Chloro-2-phenylquinoline in volatile solvent GC Gas Chromatography (for separation) Sample->GC IonSource Electron Ionization (EI) (70 eV) GC->IonSource Vaporized Sample MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) IonSource->MassAnalyzer Accelerated Ions Detector Detector MassAnalyzer->Detector Separated Ions DataSystem Data System Detector->DataSystem MassSpectrum Mass Spectrum (Plot of m/z vs. Intensity) DataSystem->MassSpectrum FragmentationAnalysis Fragmentation Pathway Analysis MassSpectrum->FragmentationAnalysis Interpretation

Caption: Experimental workflow for EI-MS analysis of 7-Chloro-2-phenylquinoline.

Predicted Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation

Electrospray ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation in the initial ionization stage. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of these precursor ions. For 7-Chloro-2-phenylquinoline, the protonated molecule would be observed at m/z 240/242.

A recent study on the ESI-MS/MS fragmentation of chloroquinoline derivatives provides significant insights into the expected fragmentation pathways.[2] The fragmentation of the protonated 7-Chloro-2-phenylquinoline is likely to be initiated by the loss of small neutral molecules.

Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of 7-Chloro-2-phenylquinoline ([M+H]⁺ at m/z 240):

Precursor Ion (m/z)Predicted Product Ion (m/z)Proposed Neutral LossRationale
240204HClThe most probable initial fragmentation is the loss of a neutral hydrogen chloride molecule, a common pathway for protonated chloro-substituted heterocycles.[2]
240163C₆H₅Loss of the phenyl group as a neutral species.
204177HCNSubsequent loss of hydrogen cyanide from the m/z 204 fragment ion, characteristic of the quinoline ring fragmentation.

The fragmentation pathways can be visualized as follows:

M_plus_H [M+H]⁺ m/z 240/242 M_minus_HCl [M+H-HCl]⁺ m/z 204 M_plus_H->M_minus_HCl -HCl M_minus_Ph [M+H-C₆H₅]⁺ m/z 163 M_plus_H->M_minus_Ph -C₆H₅ M_minus_HCl_minus_HCN [M+H-HCl-HCN]⁺ m/z 177 M_minus_HCl->M_minus_HCl_minus_HCN -HCN

Caption: Predicted ESI-MS/MS fragmentation pathway of protonated 7-Chloro-2-phenylquinoline.

Experimental Protocols

While specific experimental data for 7-Chloro-2-phenylquinoline is not available, the following are general protocols for the analysis of quinoline derivatives by GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or methanol.

  • GC System:

    • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet: Splitless injection at 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol:

  • Sample Preparation: Dissolve the sample in a mixture of water and an organic solvent (e.g., methanol or acetonitrile) compatible with the mobile phase.

  • LC System:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to high percentage of mobile phase B.

    • Flow Rate: 0.3 mL/min.

  • MS/MS System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Product ion scan of the protonated molecule ([M+H]⁺).

    • Collision Energy: Optimize the collision energy to achieve sufficient fragmentation (e.g., 20-40 eV).

Conclusion

This guide provides a detailed, albeit predictive, analysis of the mass spectrometric fragmentation of 7-Chloro-2-phenylquinoline. By leveraging data from analogous compounds and established fragmentation principles, we have proposed the likely fragmentation pathways under both EI and ESI conditions. The key predicted fragmentations include the loss of HCl, HCN, and the phenyl group. This information serves as a robust starting point for the identification and structural confirmation of 7-Chloro-2-phenylquinoline in various research and development settings. The provided experimental protocols offer a practical framework for obtaining the necessary data for this and related compounds.

References

  • PubChem. 7-Chloro-2-phenylquinoline. National Center for Biotechnology Information. [Link]

  • da Silva, R. M., Barbieri, J. G., Murie, V. E., Silvério, M. R. S., Soldi, R. A., Albernaz, L. C., ... & Lopes, N. P. (2023). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry, 37(15), e9543. [Link]

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Comparative

The Impact of Chlorine's Position: A Comparative Analysis of the Biological Activity of 7-Chloro vs. 8-Chloro Quinolines

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spect...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The substitution pattern on the quinoline ring system plays a pivotal role in modulating the pharmacological profile of these compounds. Among the various possible substitutions, the placement of a chlorine atom has been a subject of extensive research due to its profound impact on biological efficacy. This guide provides an in-depth, objective comparison of the biological activities of 7-chloroquinolines and 8-chloroquinolines, supported by experimental data, to assist researchers in making informed decisions during the drug design and development process.

Understanding the Significance of Chlorine Substitution

The introduction of a chlorine atom to the quinoline ring can significantly alter its physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, influence the compound's ability to interact with biological targets, traverse cell membranes, and exert its therapeutic effect. The position of the chlorine atom, particularly on the benzenoid ring of the quinoline system, can lead to distinct structure-activity relationships (SARs), resulting in divergent biological outcomes. This guide will explore these differences in the context of anticancer, antimalarial, and antimicrobial activities.

Comparative Biological Activity: 7-Chloroquinolines vs. 8-Chloroquinolines

While direct head-to-head comparative studies under identical conditions are not always available in the literature, a comprehensive analysis of existing data allows for a robust comparison of the biological potential of these two classes of compounds.

Anticancer Activity

The 7-chloroquinoline scaffold is a well-established pharmacophore in the design of anticancer agents. The renowned antimalarial drug, chloroquine (a 7-chloro-4-aminoquinoline), and its derivatives have been repurposed and investigated for their anticancer properties. In contrast, the exploration of 8-chloroquinolines in oncology is less extensive, though emerging research suggests their potential.

Table 1: Comparative Anticancer Activity (IC50/GI50 in µM)

Compound TypeCancer Cell Line7-Chloroquinoline Derivative IC50/GI50 (µM)8-Chloro/Hydroxyquinoline Derivative IC50/GI50 (µM)Reference
Hydrazone DerivativeLeukemia (SR)0.12Data not available[3]
Hydrazone DerivativeHCT-116 (Colon)21.41 - 27.2622.7 (8-hydroxy)[1][4]
Hydrazone DerivativeMCF-7 (Breast)Selective activity4.12 (8-hydroxy)[1]
Aminoquinoline DerivativeMCF-7 (Breast)11.52Data not available[3]
Aminoquinoline DerivativeMDA-MB-468 (Breast)8.73Data not available[3]
Morita-Baylis-Hillman AdductHCT-116 (Colon)Expressive potentialData not available[5]
Morita-Baylis-Hillman AdductMCF-7 (Breast)Expressive potentialData not available[5]

Note: Data is compiled from various sources and experimental conditions may differ. "8-hydroxy" indicates an 8-hydroxyquinoline derivative which may also contain a chloro substituent.

From the available data, 7-chloroquinoline derivatives, particularly hydrazones, have demonstrated potent, submicromolar anticancer activity against a broad range of cancer cell lines.[3] The 7-chloroquinoline moiety is often considered crucial for the cytotoxic effect of these compounds.[5] While data for 8-chloroquinolines is more limited, studies on 8-hydroxyquinolines, some of which are halogenated, show promising activity, suggesting that the 8-position is also a viable site for developing anticancer agents.[1]

Antimalarial Activity

The 7-chloro-4-aminoquinoline core is the hallmark of chloroquine, a historically vital antimalarial drug. The chlorine atom at the 7-position is widely recognized as being essential for its antiplasmodial activity.[6] The mechanism is believed to involve the inhibition of hemozoin formation in the parasite's digestive vacuole.

Table 2: Comparative Antimalarial Activity (IC50 in µM)

Compound TypePlasmodium falciparum Strain7-Chloroquinoline Derivative IC50 (µM)8-Aminoquinoline Derivative IC50 (µM)Reference
Aminoquinoline-guanylthioureaD6 (Chloroquine-sensitive)0.61 - 7.55Data not available[7]
Aminoquinoline-guanylthioureaW2 (Chloroquine-resistant)0.43 - 8.04Data not available[7]
Click synthesis derivativeP. falciparum11.92 - 79.71Data not available[4]
4-AminoquinolineK1 (Chloroquine-resistant)Superior to ChloroquineData not available[8]
Antimicrobial Activity

Both 7-chloro and 8-chloro substituted quinolines have been investigated for their antibacterial and antifungal properties. The presence and position of the halogen can influence the spectrum and potency of antimicrobial activity.

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL or Inhibition Zone in mm)

Compound TypeBacterial/Fungal Strain7-Chloroquinoline Derivative MIC (µg/mL) / Zone (mm)8-Chloro/Hydroxyquinoline Derivative MIC (µg/mL) / Zone (mm)Reference
Benzimidazole-quinoline hybridK. pneumoniaeEnhances activity5-chloro enhances activity[2]
Benzimidazole-quinoline hybridS. aureusData not available22 mm zone (8-hydroxy derivative)[1]
Benzimidazole-quinoline hybridE. coliData not availableData not available
7-chloroquinoline-benzylamine hybridGram-positive strains64 - 256Data not available
8-hydroxyquinoline derivativeS. aureusData not availableMIC ≤6.90–110.20 µM (8-HQ)[9]
8-hydroxyquinoline derivativeN. gonorrhoeaeData not available0.08 - 0.56 µM (dihalo-8HQ)[9]

Note: Data is compiled from various sources and experimental conditions may differ. "8-HQ" refers to 8-hydroxyquinoline.

Studies on benzimidazole-quinoline hybrids suggest that chloro-substitution at both the 5- and 7-positions can enhance antibacterial activity.[2] Research on 8-hydroxyquinolines indicates that halogenation at the 5 and 7 positions of the 8-hydroxyquinoline scaffold results in potent antibacterial activity.[9] This suggests that the electronic effects of chlorine substitution on the benzenoid ring are generally favorable for antimicrobial action, though the optimal positioning may vary depending on the specific molecular scaffold and the target microorganism.

Experimental Methodologies: A Guide to Key Assays

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used to evaluate the anticancer, antimalarial, and antimicrobial properties of quinoline derivatives.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%). Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Serial Dilutions add_compound 3. Add Compounds to Cells compound_prep->add_compound incubate_48h 4. Incubate (48-72 hours) add_compound->incubate_48h add_mtt 5. Add MTT Reagent incubate_48h->add_mtt incubate_4h 6. Incubate (4 hours) add_mtt->incubate_4h solubilize 7. Solubilize Formazan incubate_4h->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate calc_viability 9. Calculate % Viability read_plate->calc_viability determine_ic50 10. Determine IC50 calc_viability->determine_ic50

In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)

The SYBR Green I-based fluorescence assay is a widely used method for determining the susceptibility of Plasmodium falciparum to antimalarial drugs.[10]

Protocol:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or K1 strains) in human erythrocytes at a specified parasitemia and hematocrit.

  • Drug Plate Preparation: Prepare a 96-well plate with serial dilutions of the test compounds.

  • Infection and Incubation: Add the parasite culture to the drug-containing plate and incubate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. The intensity of the fluorescence is proportional to the amount of parasite DNA, and thus to parasite growth.

  • Data Analysis: Plot the fluorescence intensity against the drug concentration to generate a dose-response curve and calculate the IC50 value.

Antimalarial_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis culture 1. Synchronized P. falciparum Culture drug_plate 2. Prepare Drug Dilution Plate infect 3. Add Parasite Culture to Drug Plate drug_plate->infect incubate 4. Incubate (72 hours) infect->incubate lyse_stain 5. Lyse Cells and Stain with SYBR Green I incubate->lyse_stain read_fluorescence 6. Measure Fluorescence lyse_stain->read_fluorescence plot_curve 7. Plot Dose-Response read_fluorescence->plot_curve calc_ic50 8. Calculate IC50 plot_curve->calc_ic50

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria or fungi, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_readout Readout & Analysis inoculum 1. Prepare Standardized Microbial Inoculum compound_dilution 2. Prepare Compound Serial Dilutions inoculate 3. Inoculate Microtiter Plate compound_dilution->inoculate incubate 4. Incubate (16-24 hours) inoculate->incubate visual_inspection 5. Visually Inspect for Growth (Turbidity) incubate->visual_inspection determine_mic 6. Determine MIC visual_inspection->determine_mic

Structure-Activity Relationship and Mechanistic Insights

The differential biological activities of 7-chloro and 8-chloroquinolines can be attributed to their distinct electronic and steric properties, which influence their interactions with biological targets.

SAR_Comparison cluster_7_chloro 7-Chloroquinoline cluster_8_chloro 8-Chloro/Hydroxyquinoline quinoline_core Quinoline Scaffold antimalarial_7 Crucial for Antimalarial Activity (e.g., Chloroquine) quinoline_core->antimalarial_7 anticancer_7 Potent Anticancer Activity (e.g., Hydrazones) quinoline_core->anticancer_7 antimicrobial_7 Enhances Antimicrobial Activity quinoline_core->antimicrobial_7 antimalarial_8 Key for Liver-Stage Antimalarials (e.g., Primaquine - 8-amino) quinoline_core->antimalarial_8 anticancer_8 Emerging Anticancer Potential quinoline_core->anticancer_8 antimicrobial_8 Potent Antimicrobial Activity (often with other halogens) quinoline_core->antimicrobial_8

For 7-chloroquinolines , particularly in the context of antimalarial activity, the electron-withdrawing nature of the chlorine at the 7-position is thought to be critical for the accumulation of the drug in the parasite's acidic food vacuole and for its interaction with heme.[6] In anticancer applications, the 7-chloroquinoline moiety has been shown to induce apoptosis and damage DNA/RNA.

For 8-substituted quinolines , the 8-hydroxy group in many active compounds is a known metal chelator, and this property is often linked to their biological activity. The introduction of a chlorine atom at the 5 or 7 position of an 8-hydroxyquinoline can further enhance its antimicrobial and anticancer effects.[1][9] The 8-amino group is the defining feature of another class of antimalarials with a distinct mechanism of action.

Conclusion and Future Directions

The position of a chlorine atom on the quinoline ring is a critical determinant of its biological activity. The 7-chloroquinoline scaffold has been extensively validated as a privileged structure in the development of antimalarial and anticancer agents. While the 8-chloroquinoline framework is less explored, the potent and diverse activities of 8-hydroxy and 8-aminoquinolines suggest that the 8-position is a highly valuable site for substitution.

Future research should focus on the systematic synthesis and direct comparative evaluation of 7-chloro and 8-chloroquinoline analogs with identical side chains to provide a clearer understanding of the positional effects of the chlorine atom. Such studies will be invaluable for the rational design of next-generation quinoline-based therapeutics with improved potency, selectivity, and resistance profiles.

References

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Validation

A Researcher's Guide to In Vitro Cytotoxicity Assays for 7-Chloro-2-phenylquinoline Derivatives

In the landscape of anticancer drug discovery, quinoline derivatives have emerged as a promising class of heterocyclic compounds. Among these, 7-chloro-2-phenylquinoline derivatives are gaining attention for their potent...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticancer drug discovery, quinoline derivatives have emerged as a promising class of heterocyclic compounds. Among these, 7-chloro-2-phenylquinoline derivatives are gaining attention for their potential cytotoxic effects against various cancer cell lines.[1][2] For researchers and drug development professionals, selecting the appropriate in vitro assays to characterize and compare the cytotoxic profiles of these novel compounds is a critical step. This guide provides an in-depth comparison of key cytotoxicity assays, offering insights into their principles, experimental workflows, and data interpretation, specifically tailored for the evaluation of 7-chloro-2-phenylquinoline derivatives.

The Importance of Selecting the Right Cytotoxicity Assay

The choice of a cytotoxicity assay is not a one-size-fits-all decision. The optimal method depends on the specific research question, the expected mechanism of cell death, and the chemical properties of the 7-chloro-2-phenylquinoline derivative being tested. A comprehensive assessment of a compound's cytotoxic potential often necessitates the use of multiple assays that measure different cellular parameters. This multi-faceted approach provides a more complete picture of the compound's biological activity and mechanism of action.

This guide will explore a selection of widely used and robust cytotoxicity assays, categorized by the cellular process they interrogate:

  • Metabolic Viability Assays: Evaluating the metabolic activity of cells as an indicator of viability.

  • Membrane Integrity Assays: Detecting cytotoxicity through the leakage of intracellular components.

  • Apoptosis Assays: Specifically identifying and quantifying programmed cell death.

Metabolic Viability Assays: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity testing, relying on the metabolic activity of viable cells.[3][4]

Principle of the MTT Assay

In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[5] This conversion is only possible in metabolically active cells, and the amount of formazan produced is directly proportional to the number of viable cells.[6] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, providing a quantitative assessment of cell viability.

Experimental Workflow: MTT Assay

MTT_Workflow A Seed cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of 7-Chloro-2-phenylquinoline derivatives A->B C Incubate for a defined period (e.g., 24, 48, 72h) B->C D Add MTT solution to each well and incubate for 1.5-4h C->D E Solubilize formazan crystals with DMSO or other solvent D->E F Measure absorbance at ~570 nm using a plate reader E->F

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Detailed Protocol for MTT Assay

Materials:

  • 7-Chloro-2-phenylquinoline derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the 7-chloro-2-phenylquinoline derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[7]

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[7]

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing the formazan crystals to form.[7]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.[7]

Membrane Integrity Assays: The LDH Assay

The Lactate Dehydrogenase (LDH) assay is a widely used method to assess cytotoxicity by measuring the integrity of the plasma membrane.[8]

Principle of the LDH Assay

LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[9][10] The assay measures the activity of LDH in the culture supernatant through a coupled enzymatic reaction. LDH oxidizes lactate to pyruvate, which in turn reduces NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.[11] The amount of color produced is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.[8]

Experimental Workflow: LDH Assay

LDH_Workflow A Seed cells and treat with 7-Chloro-2-phenylquinoline derivatives as in MTT assay B Incubate for the desired exposure time A->B C Collect an aliquot of the cell culture supernatant B->C D Add supernatant to a new 96-well plate C->D E Add LDH reaction mixture to each well D->E F Incubate for 30 minutes at room temperature E->F G Add stop solution and measure absorbance at ~490 nm F->G

Caption: A typical workflow for the LDH cytotoxicity assay.

Detailed Protocol for LDH Assay

Materials:

  • Treated cells in a 96-well plate (as prepared for the MTT assay)

  • LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)

  • 96-well flat-bottom plate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Sample Preparation: Following treatment with 7-chloro-2-phenylquinoline derivatives, centrifuge the 96-well plate at 600 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer a 50 µL aliquot of the cell culture supernatant from each well to a new 96-well plate.

  • Controls: Prepare the following controls as per the manufacturer's instructions:

    • Background Control: Culture medium without cells.

    • Low Control (Spontaneous LDH release): Supernatant from untreated cells.

    • High Control (Maximum LDH release): Add lysis buffer to untreated cells 45 minutes before supernatant collection.

  • Reaction Setup: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

Apoptosis Assays: Unveiling the Mechanism of Cell Death

Many anticancer agents, including quinoline derivatives, induce programmed cell death, or apoptosis.[1][12] Assays that specifically detect apoptosis are crucial for elucidating the mechanism of action of 7-chloro-2-phenylquinoline derivatives.

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for detecting apoptosis.[13]

In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[14] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these apoptotic cells.[15] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the DNA of necrotic or late-stage apoptotic cells.[13] By using both stains, it is possible to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[15]

AnnexinV_Workflow A Treat cells with 7-Chloro-2-phenylquinoline derivatives B Harvest both adherent and suspension cells A->B C Wash cells with cold PBS B->C D Resuspend cells in Annexin V binding buffer C->D E Add FITC-Annexin V and PI D->E F Incubate for 15 minutes in the dark E->F G Analyze by flow cytometry F->G

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Materials:

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.[16]

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[16]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[16]

Caspase Activity Assays

Caspases are a family of proteases that are key executioners of apoptosis.[17] Measuring their activity provides direct evidence of apoptosis induction.

Caspase assays typically use a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) conjugated to a reporter molecule, such as a chromophore (p-nitroanilide, pNA) or a fluorophore (AMC).[18][19] When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be detected by a spectrophotometer or fluorometer.[18] The signal intensity is proportional to the caspase activity.

Materials:

  • Treated cells

  • Caspase-3 activity assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Cell Lysis: After treatment, collect the cells and resuspend them in chilled cell lysis buffer (e.g., 100 µL per 1 million cells).[20]

  • Incubation: Incubate the cell lysate on ice for 10-30 minutes.[18][20]

  • Centrifugation: Centrifuge the lysate at 12,000 rpm for 10-15 minutes at 4°C.[18]

  • Reaction Setup: Transfer the supernatant to a new tube. In a 96-well plate, add 50 µL of the cell lysate per well.

  • Substrate Addition: Prepare the reaction solution by adding the DEVD-pNA substrate and DTT to the reaction buffer according to the kit's instructions. Add 50 µL of the reaction solution to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[19]

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[19]

Comparative Analysis of Cytotoxicity Assays

Assay Principle Advantages Disadvantages Best For
MTT Measures metabolic activity via mitochondrial dehydrogenase function.[3]Inexpensive, high-throughput, well-established.[4]Can be affected by compounds that alter mitochondrial respiration. Indirect measure of cell number.[21]Initial screening for cytotoxic potential and determining IC50 values.
LDH Measures the release of lactate dehydrogenase from damaged cells.[8]Simple, rapid, measures membrane integrity directly.Less sensitive for early apoptosis.[2] LDH in serum can cause high background.[11]Detecting necrosis or late-stage apoptosis.
Annexin V/PI Detects externalization of phosphatidylserine in early apoptosis and membrane permeability in late-stage apoptosis/necrosis.[14]Distinguishes between different stages of cell death.[15] Highly sensitive.Requires a flow cytometer. More complex protocol.Mechanistic studies to confirm apoptosis and quantify different cell populations.
Caspase Activity Measures the activity of specific caspases involved in the apoptotic cascade.[17]Provides direct evidence of apoptosis. Can identify specific caspase activation.Transient nature of caspase activation can be missed.Confirming the involvement of the caspase cascade in apoptosis.

Data Interpretation and Representative Results

The following table presents hypothetical but representative data for a fictional 7-Chloro-2-phenylquinoline derivative, "CQP-X," to illustrate the type of results obtained from each assay.

Assay Parameter Measured Result for CQP-X (10 µM) Interpretation
MTT IC505 µMCQP-X exhibits potent cytotoxicity, reducing cell viability by 50% at a 5 µM concentration.
LDH % Cytotoxicity15%CQP-X causes a low level of membrane damage, suggesting necrosis is not the primary mode of cell death.
Annexin V/PI % Apoptotic Cells45% (35% early, 10% late)CQP-X induces a significant level of apoptosis.
Caspase-3 Activity Fold Increase vs. Control4-foldCQP-X activates the executioner caspase-3, confirming apoptosis induction.

Mechanistic Insights: Apoptotic Signaling Pathways

Quinoline derivatives can induce apoptosis through various signaling pathways. A common mechanism involves the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often culminating in the activation of executioner caspases.[1][12] The Bcl-2 family of proteins plays a crucial regulatory role in the intrinsic pathway, with a balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determining the cell's fate.[22][23][24] Furthermore, DNA damage induced by these compounds can activate the p53 tumor suppressor protein, which can in turn trigger cell cycle arrest or apoptosis.[25][26][27]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_stimulus Stimulus Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax_Bak Bax/Bak Bax_Bak->Mitochondrion forms pore Bcl2 Bcl-2/Bcl-xL Bcl2->Bax_Bak inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Apoptosome Apoptosome Caspase9->Apoptosome Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis CQP_Derivative 7-Chloro-2-phenylquinoline Derivative CQP_Derivative->Death_Receptor may activate DNA_Damage DNA Damage CQP_Derivative->DNA_Damage p53 p53 Activation DNA_Damage->p53 p53->Bax_Bak upregulates

Caption: Potential apoptotic signaling pathways induced by 7-Chloro-2-phenylquinoline derivatives.

Conclusion

The evaluation of 7-chloro-2-phenylquinoline derivatives as potential anticancer agents requires a systematic and multi-assay approach to determine their cytotoxicity. By combining metabolic, membrane integrity, and apoptosis-specific assays, researchers can gain a comprehensive understanding of a compound's potency and mechanism of action. This guide provides the foundational knowledge and detailed protocols to enable drug development professionals to make informed decisions in the selection and execution of in vitro cytotoxicity assays, ultimately facilitating the identification of promising new therapeutic candidates.

References

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  • de Oliveira, C. H. S., de Mattos, M. C., & de Oliveira, R. B. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences, 60. Retrieved from [Link]

  • Li, Y., Zhou, W., Li, L., & Liu, J. (2023). Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies. Signal Transduction and Targeted Therapy, 8(1), 1-28. Retrieved from [Link]

  • Chen, Y. C., Chen, Y. J., Hsu, C. C., & Chen, Y. L. (2018). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Molecules, 23(10), 2593. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Retrieved from [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(19), e3793. Retrieved from [Link]

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  • Martínez-Cisneros, F. J., & Valdivia-Silva, J. E. (2018). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current medicinal chemistry, 25(29), 3466–3479. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Synthesis of 2-Phenylquinolines: A Comparative Analysis

The 2-phenylquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant applications in medicinal chemistry, materials science, and catalysis.[1] Its derivatives exhibit...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-phenylquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant applications in medicinal chemistry, materials science, and catalysis.[1] Its derivatives exhibit a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties, making them a focal point for drug development professionals.[2] The versatility of this scaffold also extends to its use in creating novel dyes, fluorescent probes, and ligands for complex chemical transformations.[1]

Given its importance, the efficient and strategic synthesis of 2-phenylquinolines is a critical task for researchers. Over the decades, a variety of synthetic methodologies have been developed, ranging from classical name reactions to modern catalytic systems. The choice of synthetic route is a crucial decision, directly impacting yield, purity, scalability, cost, and environmental footprint.

This guide provides an in-depth comparative study of the principal synthetic routes to 2-phenylquinolines. We will move beyond simple procedural lists to explore the mechanistic underpinnings of each method, explaining the causality behind experimental choices. By presenting detailed protocols, comparative data, and field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select and optimize the ideal synthetic strategy for their specific objectives.

Classical Approaches: The Foundation of Quinoline Synthesis

The traditional methods for quinoline synthesis, many discovered over a century ago, remain relevant due to their use of readily available starting materials and their proven reliability. However, they often necessitate harsh reaction conditions.

The Doebner-von Miller Reaction

This reaction is a cornerstone of quinoline synthesis, typically involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under strong acid catalysis.[3][4] To synthesize a 2-phenylquinoline, an α,β-unsaturated phenyl ketone, such as chalcone or one of its derivatives, is the key precursor.

Mechanistic Rationale: The reaction is believed to proceed via an initial 1,4-conjugate addition of the aniline to the α,β-unsaturated ketone.[4][5] This is followed by an acid-catalyzed intramolecular electrophilic attack of the aniline ring onto the ketone carbonyl, leading to a cyclized intermediate. Subsequent dehydration and oxidation yield the aromatic 2-phenylquinoline ring system. The oxidant can be an external agent (like nitrobenzene) or another molecule of the Schiff's base intermediate.[4]

dot

Caption: Mechanism of the Doebner-von Miller Reaction.

Advantages:

  • Operational Simplicity: Often a one-pot reaction.

  • Cost-Effectiveness: Utilizes inexpensive and readily available starting materials.

Limitations:

  • Harsh Conditions: Requires strong acids (e.g., HCl, H₂SO₄) and high temperatures, which can limit functional group tolerance.

  • Regioselectivity Issues: Unsymmetrical anilines or ketones can lead to mixtures of isomeric products.[4]

  • Byproduct Formation: The reaction can be complex, sometimes leading to significant byproduct formation, which complicates purification.[6]

Representative Experimental Protocol: Synthesis of 2-Phenylquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 equiv), benzalacetophenone (chalcone, 1.0 equiv), and concentrated hydrochloric acid (excess).

  • Heating: Heat the mixture to reflux with vigorous stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution until the pH is basic. This step is highly exothermic and should be performed in an ice bath.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., chloroform or dichloromethane) three times.[6]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield 2-phenylquinoline.[6]

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[7][8][9] For the preparation of 2-phenylquinolines, a phenyl-substituted β-diketone like benzoylacetone is the required reaction partner for the aniline.

Mechanistic Rationale: The reaction initiates with the condensation between the aniline and one of the ketone functionalities of the β-diketone to form an enamine intermediate.[8][10] In the presence of a strong acid (e.g., concentrated H₂SO₄), the second ketone is protonated, activating it for intramolecular electrophilic attack by the electron-rich aniline ring. The resulting cyclized intermediate then undergoes dehydration to afford the final aromatic quinoline product.[10]

dot

Caption: Mechanism of the Combes Quinoline Synthesis.

Advantages:

  • Predictable Regiochemistry: Generally provides a single major product with respect to the substitution pattern on the quinoline ring.

  • Good Yields: Often provides good yields for electron-rich anilines.

Limitations:

  • Harsh Conditions: Requires strongly acidic conditions (concentrated H₂SO₄, PPA) and elevated temperatures.[3]

  • Substrate Scope: Strongly electron-withdrawing groups on the aniline can deactivate the ring towards cyclization and prevent the reaction.[8]

  • Precursor Availability: The synthesis of specifically substituted phenyl β-diketones can sometimes be challenging.

Representative Experimental Protocol: Synthesis of 2-Phenyl-4-methylquinoline

  • Reactant Mixing: To a flask containing aniline (1.0 equiv), slowly add benzoylacetone (1.0 equiv) while stirring.

  • Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (excess) dropwise, ensuring the temperature remains controlled.

  • Heating: After the addition is complete, heat the reaction mixture at 100-110 °C for 30 minutes.

  • Workup: Cool the mixture and pour it onto a slurry of ice and water.

  • Neutralization & Isolation: Carefully neutralize the solution with aqueous ammonia or sodium hydroxide. The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

The Friedländer Annulation

The Friedländer synthesis is one of the most versatile and widely used methods, involving the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an active α-methylene group.[11][12] To synthesize a 2-phenylquinoline, one can react a 2-aminobenzophenone with a ketone like acetone, or, more commonly, react a 2-aminoaryl aldehyde/ketone with acetophenone.

Mechanistic Rationale: The reaction proceeds through an initial base or acid-catalyzed aldol-type condensation between the two carbonyl partners to form an α,β-unsaturated carbonyl intermediate.[13] This is followed by a rapid intramolecular cyclization via condensation between the amino group and the carbonyl group, and subsequent dehydration to form the stable quinoline ring.[13]

dot

Caption: Mechanism of the Friedländer Annulation.

Advantages:

  • High Convergence: Brings together two complex fragments in a single step.

  • Clean Reactions: Often proceeds with high yields and minimal byproducts.

  • Milder Conditions: Can often be performed under milder basic or acidic conditions compared to Doebner-von Miller or Combes syntheses.[14]

Limitations:

  • Precursor Accessibility: The primary limitation is the availability and stability of the required 2-aminoaryl aldehyde or ketone starting materials, which can be more complex to prepare than simple anilines.

Representative Experimental Protocol: Synthesis of 2-Phenylquinoline

  • Reaction Setup: In a suitable solvent such as ethanol, dissolve 2-aminobenzaldehyde (1.0 equiv) and acetophenone (1.1 equiv).

  • Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide (KOH) or sodium ethoxide.[11]

  • Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cooling and Precipitation: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, slowly add water to induce precipitation.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol or an ethanol/water mixture, and dry under vacuum.

  • Purity Check: The product is often of high purity, but can be recrystallized if necessary.

The Pfitzinger Reaction

A notable variant of the Friedländer synthesis, the Pfitzinger reaction utilizes isatin or its derivatives as the starting material, which reacts with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[15] Using acetophenone as the carbonyl partner provides a direct route to 2-phenylquinoline-4-carboxylic acid.

Mechanistic Rationale: Under basic conditions, the amide bond of isatin is hydrolyzed to open the five-membered ring, forming an intermediate keto-acid. This intermediate then undergoes condensation with the carbonyl compound (acetophenone), followed by cyclization and dehydration in a manner analogous to the Friedländer synthesis.

Advantages:

  • Functional Handle: Directly installs a versatile carboxylic acid group at the C4 position, which is valuable for further derivatization, for example, in the synthesis of histone deacetylase (HDAC) inhibitors.[15]

  • Readily Available Starter: Isatin is a commercially available and inexpensive starting material.

Limitations:

  • Product Specificity: The reaction is specifically for the synthesis of quinoline-4-carboxylic acids.

Representative Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic acid [15]

  • Isatin Hydrolysis: Dissolve isatin (1.0 equiv) in an aqueous solution of 33% potassium hydroxide.

  • Carbonyl Addition: Slowly add a solution of acetophenone (1.1 equiv) in ethanol to the basic isatin solution.

  • Reflux: Heat the resulting mixture to reflux (approx. 85 °C) for 8-12 hours.

  • Solvent Removal: After completion, cool the reaction and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify with 3 M HCl until the pH is approximately 5-6.

  • Isolation: The product, 2-phenylquinoline-4-carboxylic acid, will precipitate as a solid. Collect the solid by filtration, wash with water, and dry. The reported yield for this specific procedure is around 35%.[15]

Modern Catalytic and Sustainable Routes

Recent advancements in organic synthesis have focused on developing milder, more efficient, and environmentally friendly methods. These often employ transition metal catalysts or green chemistry principles to overcome the limitations of classical routes.

Transition Metal-Catalyzed Syntheses

Transition metals like palladium, copper, and silver have enabled novel pathways to quinolines under significantly milder conditions.[7] These methods often involve domino or cascade reactions where multiple bonds are formed in a single pot. For instance, silver triflate (AgOTf) has been used to catalyze the synthesis of 2-substituted quinolines from 2-aminobenzyl alcohol and a ketone.[7]

Causality and Advantages: The role of the metal catalyst is multifaceted. It can act as a Lewis acid to activate substrates, facilitate dehydrogenation steps (in "hydrogen borrowing" cycles), and mediate C-C or C-N bond formation. This catalytic approach offers:

  • High Functional Group Tolerance: The mild conditions preserve sensitive functional groups that would not survive classical acid-catalyzed methods.

  • Improved Scope: Allows for the synthesis of complex quinolines that are inaccessible via traditional routes.

  • Efficiency: Can offer higher yields and cleaner reaction profiles.

Limitations:

  • Catalyst Cost: Precious metal catalysts (e.g., Pd, Ru, Rh) can be expensive.

  • Product Contamination: Trace metal contamination in the final product is a significant concern, especially for pharmaceutical applications, requiring rigorous purification.

  • Ligand Sensitivity: Many catalytic systems require specialized, often air-sensitive, ligands.

Green and Sustainable Approaches

In line with the principles of green chemistry, significant effort has been directed towards making quinoline synthesis more sustainable.[16] These strategies include:

  • Use of Green Solvents: Replacing hazardous organic solvents with water, ionic liquids, or deep eutectic solvents.[14][17]

  • Heterogeneous Catalysis: Employing solid-supported catalysts (e.g., nanocatalysts) that can be easily recovered and reused, minimizing waste.[18]

  • Alternative Energy Sources: Utilizing microwaves or ultrasound to accelerate reaction rates, often reducing reaction times from hours to minutes.[16]

Causality and Advantages: The driving force is to reduce the environmental impact and improve the safety and efficiency of the synthesis.[16] Water as a solvent can promote certain reactions through hydrophobic effects, while heterogeneous catalysts simplify product workup and allow for catalyst recycling, improving the process mass intensity.[17][18]

Limitations:

  • Generalizability: A specific green method may not be applicable to a wide range of substrates.

  • Scalability: Scaling up reactions that use microwaves or specialized solvents can present engineering challenges.

Comparative Summary of Synthetic Routes

The selection of an optimal synthetic route depends on a careful evaluation of various factors. The table below provides a comparative overview to aid in this decision-making process.

Synthetic Route Typical Yield Range Key Advantages Key Limitations Reaction Conditions
Doebner-von Miller 30-60%Inexpensive, readily available starting materials.Harsh acid, high temp, potential for byproducts and regioisomers.[4][6]Strong Acid (HCl, H₂SO₄), >100 °C
Combes 50-80%Good yields, predictable regiochemistry.Requires strong acid, limited to electron-rich anilines.[8]Strong Acid (H₂SO₄), >100 °C
Friedländer 70-95%High yields, clean reactions, milder conditions.[14]Requires synthesis of less stable 2-aminoaryl carbonyl precursors.Base or Acid catalyst, Reflux
Pfitzinger 35-70%Directly installs a C4-carboxylic acid handle.[15]Limited to the synthesis of 4-carboxyquinolines.Strong Base (KOH), Reflux
Modern Catalytic 60-95%Mild conditions, high functional group tolerance, broad scope.[7]Catalyst cost, potential metal contamination, ligand sensitivity.Metal Catalyst (Pd, Cu, Ag), 25-100 °C
Green Approaches 50-90%Environmentally benign, catalyst recyclability, simplified workup.[18]Can have limited substrate scope, potential scalability issues.Varied (e.g., Water, Nanocatalyst)

Conclusion and Outlook

The synthesis of 2-phenylquinolines can be approached through a variety of powerful methods, each with a distinct profile of advantages and limitations.

  • For large-scale, cost-sensitive syntheses where functional group tolerance is not a primary concern, the classical Doebner-von Miller and Combes reactions remain viable options, albeit with potential challenges in purification and environmental impact.

  • The Friedländer Annulation stands out as the method of choice for achieving high yields and purity when the requisite 2-aminoaryl carbonyl precursors are accessible. Its variant, the Pfitzinger reaction , is unparalleled for directly accessing 2-phenylquinoline-4-carboxylic acids, which are valuable intermediates in drug discovery.[15]

  • Modern catalytic methods represent the frontier of 2-phenylquinoline synthesis. They offer unparalleled precision, mildness, and scope, making them ideal for the construction of complex, highly functionalized molecules in late-stage synthesis or for creating diverse chemical libraries. The primary considerations are the cost and removal of the metal catalyst.

  • Green and sustainable strategies are increasingly important and should be considered whenever possible. The development of robust, recyclable heterogeneous catalysts and the use of benign solvents are paving the way for more economical and environmentally responsible chemical manufacturing.[18]

As a Senior Application Scientist, my recommendation is to approach the choice of synthesis with a holistic view. For initial exploratory work, a convergent and high-yielding route like the Friedländer may be optimal. For process development and scale-up, a thorough investigation into newer, more sustainable catalytic methods could yield significant long-term benefits in terms of cost, safety, and environmental stewardship. The continued evolution of these synthetic techniques promises to further empower researchers in their quest to harness the full potential of the 2-phenylquinoline scaffold.

References

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  • Synthesis of 2‐phenylquinoline (8). | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • (a) Synthesis of model compound 2-phenlyquinoline via multicomponent... (n.d.). ResearchGate. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quinoline Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Method Validation for Quinoline Derivatives Quinoline and its derivatives represent a cornerstone in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Method Validation for Quinoline Derivatives

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals with a wide range of therapeutic applications, including antimalarial, anticancer, anti-inflammatory, and antimicrobial agents. The precise and accurate quantification of these compounds in various matrices, from active pharmaceutical ingredients (APIs) to complex biological fluids, is paramount for ensuring drug safety, efficacy, and quality. Consequently, the validation of the analytical methods employed for their analysis is not merely a regulatory formality but a scientific necessity.

This guide provides a comparative analysis of the most common analytical techniques for quinoline derivatives—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic methods (UV-Vis and Fluorescence). It delves into the rationale behind method selection, offers detailed experimental protocols, and presents a comparative summary of their performance based on key validation parameters. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate robust and reliable analytical methods for this important class of compounds.

The Regulatory Landscape: A Foundation of Trustworthiness

The validation of analytical procedures is strictly governed by international regulatory bodies to ensure the consistency and reliability of data. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) on the validation of analytical procedures, provide a comprehensive framework that is widely adopted by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose. This is achieved by assessing a set of validation characteristics.

Core Validation Parameters as per ICH Q2(R2):
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the variance, standard deviation, or coefficient of variation of a series of measurements.

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for a quinoline derivative is fundamentally dictated by the physicochemical properties of the analyte and the requirements of the analysis. The presence of different functional groups on the quinoline scaffold significantly influences properties like polarity, volatility, and thermal stability, thereby guiding the selection of the most appropriate method.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely used technique for the analysis of quinoline derivatives in the pharmaceutical industry. Its applicability to a broad range of compounds, including those that are non-volatile or thermally labile, makes it a preferred method for many quinoline-based drugs.

  • Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The choice of stationary phase (e.g., C18 for reversed-phase) and mobile phase composition allows for the fine-tuning of the separation.

  • Causality for Selection:

    • Versatility: Suitable for a wide array of quinoline derivatives, from polar to non-polar, by simply modifying the mobile phase and stationary phase.

    • Non-destructive: Allows for the collection of fractions for further analysis if required.

    • Robustness: Well-established and robust methods are available for a multitude of pharmaceutical applications.

  • Common Detectors:

    • UV-Vis/Diode Array Detector (DAD): Most quinoline derivatives possess a chromophore, making UV detection a simple and effective quantification method. A DAD provides the additional benefit of spectral analysis for peak purity assessment.

    • Fluorescence Detector: For quinoline derivatives that are naturally fluorescent or can be derivatized to be fluorescent, this detector offers significantly higher sensitivity and selectivity.

    • Mass Spectrometry (MS): HPLC coupled with MS provides the highest level of specificity and is invaluable for impurity profiling and metabolite identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While many quinoline-based drugs are not directly amenable to GC analysis due to their low volatility, this method excels in specific applications.

  • Principle of Operation: GC separates volatile components of a sample based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The separated components are then detected by a mass spectrometer, which provides both quantitative information and structural identification.

  • Causality for Selection:

    • High Resolution: Provides excellent separation of complex mixtures of volatile compounds.

    • High Sensitivity and Specificity: The mass spectrometer offers high sensitivity and provides structural information, making it a "gold standard" for identification.

    • Impurity Analysis: Particularly useful for identifying and quantifying volatile impurities or residual solvents in the drug substance.

  • Limitations:

    • Requires the analyte to be volatile and thermally stable. Derivatization can sometimes be employed to increase volatility, but this adds complexity to the sample preparation.

    • Not suitable for large, non-volatile quinoline-based drugs.

Spectroscopic Methods (UV-Vis and Fluorescence)

Spectroscopic methods are often used for the quantitative analysis of quinoline derivatives, especially in simpler matrices or for initial screening purposes.

  • UV-Visible (UV-Vis) Spectrophotometry:

    • Principle of Operation: Measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by the analyte. The amount of light absorbed is proportional to the concentration of the analyte.

    • Causality for Selection:

      • Simplicity and Speed: A very rapid and straightforward technique for quantification.

      • Cost-Effective: The instrumentation is relatively inexpensive compared to chromatographic systems.

    • Limitations:

      • Lack of Specificity: The method is prone to interference from other absorbing species in the sample matrix. It is best suited for the analysis of pure substances or simple formulations.

  • Fluorescence Spectroscopy:

    • Principle of Operation: Measures the emission of light from a substance that has absorbed light. The intensity of the emitted light is proportional to the concentration of the analyte.

    • Causality for Selection:

      • High Sensitivity and Selectivity: Generally more sensitive and selective than UV-Vis spectrophotometry. Not all molecules fluoresce, which reduces the likelihood of interference.

      • Protonation Effects: The fluorescence of quinolines can be significantly enhanced by protonation, which can be exploited to increase sensitivity.

    • Limitations:

      • Not all quinoline derivatives are naturally fluorescent.

      • The fluorescence can be influenced by environmental factors such as pH, temperature, and solvent.

Performance Comparison: A Data-Driven Overview

The following table summarizes typical performance characteristics of the discussed analytical techniques for the analysis of quinoline derivatives, based on data from various studies.

Validation ParameterHPLC-UV/DADGC-MSUV-Vis SpectrophotometryFluorescence Spectroscopy
Specificity High (with appropriate column and mobile phase)Very High (based on mass spectra)Low to ModerateModerate to High
Linearity (r²) > 0.999> 0.999> 0.999> 0.99
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%98.0 - 102.0%95.0 - 105.0%
Precision (%RSD) < 2%< 5%< 2%< 5%
LOD ng/mL rangepg/mL to ng/mL rangeµg/mL rangepg/mL to ng/mL range
LOQ ng/mL rangepg/mL to ng/mL rangeµg/mL rangeng/mL range
Robustness GoodModerateGoodModerate

Experimental Protocols

The following are representative step-by-step methodologies for the analysis of quinoline derivatives using the discussed techniques. These should be considered as templates and may require optimization for specific applications.

HPLC-UV Method for a Quinoline-Based Drug Substance

1. Preparation of Solutions:

  • Mobile Phase: Prepare a suitable mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). Filter and degas the mobile phase before use. The choice of mobile phase will depend on the polarity of the specific quinoline derivative.
  • Standard Solution: Accurately weigh a known amount of the quinoline derivative reference standard and dissolve it in a suitable solvent (usually the mobile phase or a component of it) to prepare a stock solution. Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples.
  • Sample Solution: Accurately weigh a known amount of the drug substance, dissolve it in a suitable solvent, and dilute to a final concentration within the linear range of the method.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used for many quinoline derivatives.
  • Flow Rate: Typically 1.0 mL/min.
  • Injection Volume: Typically 10-20 µL.
  • Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducibility.
  • Detection Wavelength: The wavelength of maximum absorbance (λmax) of the quinoline derivative, determined by scanning a standard solution with a UV-Vis spectrophotometer.

3. System Suitability:

  • Before sample analysis, perform at least five replicate injections of a standard solution.
  • Calculate the percentage relative standard deviation (%RSD) of the peak areas, retention times, tailing factor, and theoretical plates. The acceptance criteria are typically %RSD < 2.0% for peak areas and retention times, a tailing factor ≤ 2.0, and a high number of theoretical plates.

4. Analysis:

  • Inject the standard solutions to generate a calibration curve.
  • Inject the sample solutions.
  • Quantify the analyte in the samples by comparing the peak area with the calibration curve.
GC-MS Method for Volatile Impurities in a Quinoline Derivative

1. Preparation of Solutions:

  • Diluent: Select a volatile organic solvent in which the quinoline derivative and potential impurities are soluble.
  • Standard Solution: Prepare a stock solution containing known concentrations of the potential volatile impurities in the diluent. Prepare working standards by serial dilution.
  • Sample Solution: Accurately weigh a known amount of the quinoline derivative drug substance and dissolve it in the diluent to a specified concentration.

2. GC-MS Conditions:

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly used.
  • Carrier Gas: Helium at a constant flow rate.
  • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without causing thermal degradation.
  • Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points. For example, start at a low temperature, hold for a few minutes, and then ramp up to a higher temperature.
  • MS Parameters: Set the mass spectrometer to scan a suitable mass range to detect the target impurities. Electron ionization (EI) is a common ionization mode.

3. Analysis:

  • Inject the standard solutions to establish the retention times and mass spectra of the target impurities.
  • Inject the sample solution.
  • Identify impurities in the sample by comparing their retention times and mass spectra to those of the standards. Quantify the impurities using a suitable calibration method.
UV-Vis Spectrophotometric Method for a Quinoline-Based Formulation

1. Preparation of Solutions:

  • Solvent: Select a solvent in which the quinoline derivative is soluble and that does not absorb significantly at the analytical wavelength.
  • Standard Solution: Prepare a stock solution of the reference standard in the chosen solvent. Prepare a series of working standards by serial dilution.
  • Sample Solution: For a solid dosage form, accurately weigh and powder a number of units. Dissolve a portion of the powder equivalent to a known amount of the drug in the solvent. For a liquid formulation, directly dilute a known volume to the appropriate concentration. Filter the sample solution if necessary.

2. Wavelength Selection:

  • Scan a standard solution across the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

3. Analysis:

  • Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.
  • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
  • Determine the concentration of the analyte in the sample solution from the calibration curve and calculate the amount of the drug in the formulation.

Visualizing the Workflow: From Sample to Result

The following diagrams illustrate the typical workflows for the analytical methods discussed.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh & Dissolve Sample Filter Filter Solutions (0.45 µm) Sample->Filter Standard Prepare Standard Solutions Standard->Filter SystemSuitability System Suitability Test Filter->SystemSuitability HPLC HPLC System (Pump, Injector, Column, Detector) Analysis Inject Standards & Samples SystemSuitability->Analysis Chromatogram Generate Chromatograms Analysis->Chromatogram Integration Peak Integration & Calibration Chromatogram->Integration Report Calculate Results & Generate Report Integration->Report FinalResult FinalResult Report->FinalResult Final Result

Caption: A typical workflow for the analysis of quinoline derivatives by HPLC.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Reporting Sample Dissolve Sample in Volatile Solvent Injection Inject Standards & Samples Sample->Injection Standard Prepare Volatile Impurity Standards Standard->Injection GCMS GC-MS System (Injector, GC Column, MS Detector) TIC Total Ion Chromatogram Injection->TIC MassSpectra Extract Mass Spectra TIC->MassSpectra Identification Identify & Quantify Impurities MassSpectra->Identification Report Generate Report Identification->Report FinalResult FinalResult Report->FinalResult Final Result

Caption: A typical workflow for the GC-MS analysis of volatile impurities in quinoline derivatives.

Spectroscopic Analysis Workflow

Spectro_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectroscopic Measurement cluster_data Data Processing & Reporting Sample Prepare Sample Solution Measure Measure Absorbance/Fluorescence Sample->Measure Standard Prepare Standard Curve Solutions Scan Determine λmax or Excitation/Emission Wavelengths Standard->Scan Spectrometer UV-Vis or Fluorescence Spectrometer Scan->Measure Calibration Construct Calibration Curve Measure->Calibration Calculation Calculate Sample Concentration Calibration->Calculation Report Generate Report Calculation->Report FinalResult FinalResult Report->FinalResult Final Result

Caption: A generalized workflow for the spectroscopic analysis of quinoline derivatives.

Conclusion: Ensuring Data Integrity in Drug Development

The validation of analytical methods for quinoline derivatives is a critical, multi-faceted process that underpins the quality and safety of these vital pharmaceuticals. This guide has provided a comparative overview of the primary analytical techniques, highlighting the rationale for their selection based on the specific analytical challenge and the physicochemical properties of the analyte. By understanding the strengths and limitations of HPLC, GC-MS, and spectroscopic methods, and by adhering to the rigorous validation framework established by regulatory bodies like the ICH, researchers and drug development professionals can ensure the integrity and reliability of their analytical data. The provided protocols and workflows serve as a practical starting point for developing and validating robust analytical methods, ultimately contributing to the successful development of safe and effective quinoline-based medicines.

References

  • Desrivot, J., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Chromatography B, 854(1-2), 230-238. Available at: [Link]

  • Mkhayar, K., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Pharmaceuticals, 16(8), 1129. Available at: [Link]

  • Pawar, S. S., & Sawant, S. D. (2022).
Comparative

A Senior Application Scientist's Guide to the X-ray Crystallography of 7-Chloro-2-phenylquinoline: A Comparative Analysis

For the attention of: Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical overview of the process for determining and analyzing the single-crystal X-ray structure of...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the process for determining and analyzing the single-crystal X-ray structure of 7-Chloro-2-phenylquinoline. As the crystallographic data for this specific molecule is not publicly available at the time of writing, this document serves as a detailed roadmap for its structural elucidation. We will explore the synthesis and crystallization of 7-Chloro-2-phenylquinoline, outline the principles and a robust protocol for single-crystal X-ray diffraction, and conduct a comparative analysis with structurally related quinoline derivatives for which crystallographic data is known. This guide is designed to be a practical resource, blending established methodologies with the critical thinking required in a research and development setting.

Introduction: The Significance of Quinolines and the Imperative for Structural Elucidation

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The substituent at the 2-position and the pattern of substitution on the benzo ring of the quinoline system are critical determinants of their pharmacological profiles. 7-Chloro-2-phenylquinoline, with its chloro- and phenyl-substituents, represents a molecule of significant interest for potential drug discovery endeavors.

Precise knowledge of the three-dimensional arrangement of atoms within a molecule, as provided by single-crystal X-ray diffraction, is fundamental to understanding its physicochemical properties and biological activity. It allows for the rational design of new derivatives with improved efficacy and selectivity, and provides invaluable insights into intermolecular interactions that govern crystal packing and, consequently, solid-state properties such as solubility and stability.

Part 1: Synthesis and Crystallization of 7-Chloro-2-phenylquinoline

A reliable supply of high-purity crystalline material is the prerequisite for any crystallographic study. This section details a well-established synthetic route for 2-arylquinolines and provides a systematic approach to obtaining single crystals suitable for X-ray diffraction.

Synthesis via the Friedländer Annulation

The Friedländer synthesis is a classic and efficient method for the preparation of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of 7-Chloro-2-phenylquinoline, a suitable starting material would be 2-amino-4-chlorobenzaldehyde and acetophenone.

Experimental Protocol: Synthesis of 7-Chloro-2-phenylquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-chlorobenzaldehyde (1.0 eq.) and acetophenone (1.1 eq.) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a suitable acid or base (e.g., p-toluenesulfonic acid or sodium hydroxide). The choice of catalyst can influence reaction times and yields.

  • Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield pure 7-Chloro-2-phenylquinoline.

Crystallization: The Pursuit of Diffraction-Quality Single Crystals

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is essential.

Experimental Protocol: Crystallization of 7-Chloro-2-phenylquinoline

A common and effective method for small organic molecules is slow evaporation .

  • Solvent Screening: Test the solubility of the purified 7-Chloro-2-phenylquinoline in a range of solvents of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and readily soluble at elevated temperatures.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in a chosen solvent or solvent mixture by gentle heating.

  • Filtration: Filter the hot solution through a pre-warmed syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has a small hole pricked in it, or with parafilm with a few needle holes. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks. Monitor periodically for crystal growth.

Alternative Crystallization Techniques:

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.

The Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the arrangement of atoms in a crystalline solid. When a monochromatic X-ray beam is directed at a single crystal, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern of spots is unique to the crystal structure. By measuring the positions and intensities of these diffracted spots, it is possible to reconstruct a three-dimensional model of the electron density within the crystal, and from this, the arrangement of the atoms can be determined.

Data Collection and Structure Refinement Workflow

The process of determining a crystal structure from a single crystal involves several key steps:

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation Synthesis Synthesis of 7-Chloro-2-phenylquinoline Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Diffractometer X-ray Diffraction Data Collection Crystal_Mounting->Diffractometer Integration Data Integration & Scaling Diffractometer->Integration Structure_Solution Structure Solution (e.g., Direct Methods) Integration->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & CIF Generation Refinement->Validation

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

A Self-Validating Protocol for Data Collection and Structure Refinement:

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (to minimize thermal motion and radiation damage) and rotated in a monochromatic X-ray beam. A series of diffraction images are collected on a detector.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.[1] This involves several steps:

    • Indexing: Determining the unit cell parameters and the orientation of the crystal lattice.

    • Integration: Measuring the intensity of each diffraction spot.

    • Scaling and Merging: Placing all the measured intensities on a common scale and merging symmetry-equivalent reflections.

  • Structure Solution: The "phase problem" is the central challenge in X-ray crystallography. The phases of the diffracted X-rays, which are lost during the experiment, are necessary to calculate the electron density map. For small molecules, "direct methods" are typically used to solve the phase problem.

  • Structure Refinement: An initial model of the structure is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns.[2]

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density. The final model is then typically deposited in the Cambridge Crystallographic Data Centre (CCDC) as a Crystallographic Information File (CIF).

Part 3: Comparative Structural Analysis

While the crystal structure of 7-Chloro-2-phenylquinoline is not yet determined, we can anticipate some of its key structural features and compare them to known structures of related quinoline derivatives. For this comparative analysis, we will consider the crystal structure of a 2,4-disubstituted quinoline derivative as a benchmark.

Anticipated Structural Features of 7-Chloro-2-phenylquinoline

Based on the known structures of similar molecules, we can hypothesize the following for 7-Chloro-2-phenylquinoline:

  • Planarity: The quinoline ring system is expected to be essentially planar.

  • Torsion Angle: The phenyl ring at the 2-position will be twisted out of the plane of the quinoline ring due to steric hindrance. The torsion angle between the two rings will be a key structural parameter.

  • Intermolecular Interactions: The presence of the chlorine atom and the aromatic rings suggests that the crystal packing will be influenced by a combination of π-π stacking interactions between the quinoline and phenyl rings, and potentially weak C-H···Cl hydrogen bonds.

Comparative Data Table

The following table presents a hypothetical set of crystallographic data for 7-Chloro-2-phenylquinoline, alongside the actual data for a known 2,4-disubstituted quinoline derivative. This allows for a direct comparison of key structural parameters.

ParameterHypothetical 7-Chloro-2-phenylquinoline2,4-bis[(substituted-aminomethyl)phenyl]quinoline Derivative
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) ~10-1213.345(3)
b (Å) ~5-711.456(2)
c (Å) ~18-2017.021(3)
β (°) ~95-10598.76(3)
Volume (ų) ~1100-13002568.9(8)
Z 44
Calculated Density (g/cm³) ~1.3-1.41.259
Key Torsion Angle (°) Phenyl-Quinoline: ~30-50Phenyl-Quinoline: Varies with substitution

Data for the 2,4-bis[(substituted-aminomethyl)phenyl]quinoline derivative is illustrative and based on typical values for such compounds.

Discussion of Comparative Structural Features

The key point of comparison between the hypothetical structure of 7-Chloro-2-phenylquinoline and the known structures of other 2-phenylquinolines will be the influence of the 7-chloro substituent on the crystal packing.

  • Influence on π-π Stacking: The electron-withdrawing nature of the chlorine atom may alter the electron density distribution of the quinoline ring system, potentially influencing the geometry and strength of π-π stacking interactions.

  • Role of C-H···Cl Interactions: The presence of the chlorine atom introduces the possibility of weak C-H···Cl hydrogen bonds, which could play a significant role in directing the three-dimensional arrangement of the molecules in the crystal lattice. These interactions would likely compete with and complement the π-π stacking interactions.

The precise nature of these interactions can only be definitively determined through the experimental elucidation of the crystal structure of 7-Chloro-2-phenylquinoline.

Conclusion

This guide has provided a comprehensive framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 7-Chloro-2-phenylquinoline. While the definitive crystal structure of this compound remains to be determined, the protocols and comparative analysis presented here offer a solid foundation for researchers undertaking this endeavor. The structural insights gained from such a study will be invaluable for understanding the structure-activity relationships of this important class of molecules and for guiding the design of new and improved quinoline-based therapeutic agents.

References

  • Shelxle. A Qt graphical user interface for SHELXL. Available at: [Link].

  • Olex2. Crystallography Software. Available at: [Link].

  • A beginner's guide to X-ray data processing. The Biochemist. Available at: [Link]1]

  • Structure refinement. MIT OpenCourseWare. Available at: [Link]2]

  • Single Crystal Structure Refinement (SREF). SERC (Carleton). Available at: [Link]]

  • X-ray Crystallography - Software. Purdue University. Available at: [Link]]

  • Crystallography Software. RCSB PDB. Available at: [Link]]

  • Data Collection for Crystallographic Structure Determination. PMC - PubMed Central - NIH. Available at: [Link].

  • SingleCrystal: Introduction. CrystalMaker Software. Available at: [Link].

  • Structure solution and refinement: introductory strategies. [PDF]. Available at: [Link].

  • Single Crystal X-ray Diffraction Software. Bruker. Available at: [Link].

  • X-ray Crystallography: Data collection and processing. YouTube. Available at: [Link].

  • X-ray Crystallography. Creative BioMart. Available at: [Link].

  • Solution and Refinement of Crystal Structures. Oxford Academic. Available at: [Link].

  • X-ray Data Collection Course. Macromolecular Crystallography Core Facility. Available at: [Link].

Sources

Validation

A Comparative Guide to the Antimalarial Potential of 7-Chloro-2-phenylquinoline and Chloroquine

In the persistent global battle against malaria, the quinoline scaffold remains a cornerstone of chemotherapeutic strategies. Chloroquine (CQ), a 4-aminoquinoline, has served as a landmark antimalarial agent due to its e...

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent global battle against malaria, the quinoline scaffold remains a cornerstone of chemotherapeutic strategies. Chloroquine (CQ), a 4-aminoquinoline, has served as a landmark antimalarial agent due to its efficacy, safety, and low cost.[1] However, the emergence and spread of chloroquine-resistant (CQR) strains of Plasmodium falciparum have severely compromised its clinical utility, necessitating an urgent search for new, effective compounds.[2]

This guide provides a comparative analysis of the antimalarial potential of 7-Chloro-2-phenylquinoline against the benchmark drug, chloroquine. It is critical to establish at the outset that while the 7-chloroquinoline nucleus is a privileged pharmacophore in antimalarial drug design, direct experimental data on the specific antiplasmodial activity of 7-Chloro-2-phenylquinoline is sparse in publicly available literature. Therefore, this analysis will draw upon structure-activity relationship (SAR) data from the broader class of 2-substituted-7-chloroquinolines, particularly 2-arylvinylquinolines, to extrapolate and frame the potential of 7-Chloro-2-phenylquinoline as a viable antimalarial candidate.[1] We will dissect the established mechanisms of chloroquine, hypothesize the activity of our target compound, and compare their efficacy profiles against both sensitive and resistant parasite strains, grounded in robust experimental methodologies.

Molecular Architecture: A Tale of Two Scaffolds

The fundamental difference between chloroquine and 7-Chloro-2-phenylquinoline lies in the position and nature of their substituents on the quinoline core. Chloroquine is a 4-aminoquinoline, characterized by a flexible basic aminoalkyl side chain at the C4 position, which is crucial for its accumulation in the parasite's acidic digestive vacuole.[2] In contrast, 7-Chloro-2-phenylquinoline features a rigid phenyl group directly attached to the C2 position. This structural alteration significantly impacts the molecule's stereochemistry, lipophilicity, and potential interactions with biological targets.

Figure 1: Chemical structures of Chloroquine and 7-Chloro-2-phenylquinoline.

Mechanism of Action: A Shared Pathway?

Chloroquine's Mode of Action: Chloroquine's antimalarial activity is primarily executed within the digestive vacuole (DV) of the intraerythrocytic parasite. The parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin.[2] Chloroquine, a weak base, becomes protonated and trapped within the acidic DV, where it is thought to cap the growing hemozoin crystal, preventing further polymerization.[2] The resulting accumulation of toxic heme leads to oxidative stress, membrane damage, and parasite death.

Mechanism_of_Action cluster_parasite Parasite Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization Death Parasite Death Heme->Death Toxicity CQ Chloroquine / 7-Chloro-2-phenylquinoline CQ->Hemozoin Inhibition

Figure 2: Proposed mechanism of action for quinoline antimalarials.

The Emergence of Resistance: Chloroquine resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the DV membrane.[2] These mutations enable the transporter to efflux protonated chloroquine from the DV, reducing its concentration at the site of action and allowing heme polymerization to proceed.[2]

Probable Mechanism of 7-Chloro-2-phenylquinoline: Given its quinoline core, it is highly probable that 7-Chloro-2-phenylquinoline also targets the heme detoxification pathway. However, its structural rigidity and different lipophilicity compared to chloroquine may alter its interaction with both heme and the PfCRT transporter. The key scientific question is whether the C2-phenyl substitution allows the molecule to effectively inhibit hemozoin formation while evading efflux by the mutated PfCRT pump, thus retaining activity against CQR strains.

Comparative Performance: In Vitro Efficacy

The efficacy of an antimalarial compound is quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of parasite growth in vitro. A lower IC50 value indicates higher potency. The Resistance Index (RI) is calculated as the ratio of IC50 against a resistant strain to the IC50 against a sensitive strain (IC50 CQR / IC50 CQS), with values close to or below 1.0 suggesting a lack of cross-resistance.

As direct data for 7-Chloro-2-phenylquinoline is unavailable, we present data for a potent 2-arylvinylquinoline derivative (Compound 29) from a study by Singh et al. as a proxy to illustrate the potential of C2-substituted quinolines.[1]

CompoundDerivative ClassP. falciparum StrainIC50 (nM)Resistance Index (RI)Reference
Chloroquine 4-Aminoquinoline3D7 (CQS)9.835.7[3]
Dd2 (CQR)~350[1]
Compound 29 2-Arylvinylquinoline3D7 (CQS)6.5 ± 2.10.74[1]
Dd2 (CQR)4.8 ± 2.0[1]
Data for (E)-7-chloro-2-(4-fluorostyryl)quinoline is used as a representative for 2-substituted-7-chloroquinolines.

Interpretation of Data: The data clearly illustrates the challenge of chloroquine resistance, with a ~36-fold decrease in potency against the Dd2 strain. In stark contrast, the representative 2-arylvinylquinoline not only demonstrates potent, low-nanomolar activity against the CQS strain but, critically, shows even greater potency against the CQR Dd2 strain (RI = 0.74).[1] This suggests that modifications at the C2 position of the 7-chloroquinoline scaffold can indeed produce compounds that overcome established chloroquine resistance mechanisms. This provides a strong rationale for the synthesis and evaluation of 7-Chloro-2-phenylquinoline itself.

Cytotoxicity and Therapeutic Potential

A viable drug candidate must be selectively toxic to the parasite with minimal effect on host cells. This is assessed by determining the 50% cytotoxic concentration (CC50) against a mammalian cell line (e.g., HEK293T). The Selectivity Index (SI = CC50 / IC50) provides a measure of the therapeutic window; a higher SI value is desirable.

CompoundCC50 (µM) vs. HEK293T cellsIC50 (µM) vs. Dd2Selectivity Index (SI)Reference
Chloroquine > 500.350> 142[1]
Compound 29 > 100.0048> 2083[1]
Data for (E)-7-chloro-2-(4-fluorostyryl)quinoline.

The representative 2-arylvinylquinoline displays an excellent selectivity index, significantly higher than that of chloroquine against the Dd2 strain, indicating a very promising safety profile.[1] This further underscores the potential of this structural class.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the data presented, standardized and validated experimental protocols are essential.

Protocol 1: In Vitro Antiplasmodial SYBR Green I-based Assay

This assay is a widely used, fluorescence-based method for determining the IC50 of antimalarial compounds. It relies on the SYBR Green I dye, which intercalates with parasite DNA, providing a quantitative measure of parasite proliferation.

Causality Behind Experimental Choices:

  • Asynchronous Culture: Using an asynchronous parasite culture ensures that the drug's effect is measured across all intraerythrocytic stages, providing a comprehensive assessment of its activity.

  • SYBR Green I Dye: This dye offers high sensitivity and a broad dynamic range. Its specific binding to DNA allows for the direct quantification of parasite nucleic acid, which is a reliable proxy for parasite growth.

  • Sorbitol Synchronization (for stage-specific assays): If investigating stage-specific effects, synchronization with 5% sorbitol is used to isolate a population of ring-stage parasites, allowing for precise evaluation of drug action on different life cycle phases.

Step-by-Step Methodology:

  • Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are cultured in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 2 mM L-glutamine, and 25 mM HEPES.[3] Cultures are maintained at 37°C in a hypoxic environment (5% CO₂, 5% O₂, 90% N₂).[3]

  • Compound Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared. This is followed by serial two-fold dilutions in culture medium in a 96-well plate. The final DMSO concentration should not exceed 0.5%.[4]

  • Assay Initiation: Asynchronous parasite culture (1% parasitemia, 2% hematocrit) is added to each well of the 96-well plate containing the diluted compounds. Chloroquine and artesunate are used as positive controls, and wells with infected and uninfected red blood cells serve as negative controls.

  • Incubation: The plate is incubated for 72 hours under the conditions described in Step 1.

  • Lysis and Staining: After incubation, 100 µL of lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for 1 hour.

  • Data Acquisition: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence values are converted to percentage inhibition relative to the controls. The IC50 values are then calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Assay_Workflow A Prepare Serial Dilutions of Test Compound B Add Asynchronous Parasite Culture A->B C Incubate for 72 hours (37°C, Hypoxic) B->C D Lyse Cells & Stain with SYBR Green I Lysis Buffer C->D E Measure Fluorescence (Ex: 485nm, Em: 530nm) D->E F Calculate % Inhibition & Determine IC50 E->F

Figure 3: Workflow for the SYBR Green I-based antiplasmodial assay.

Protocol 2: Cytotoxicity MTT Assay

This colorimetric assay assesses the metabolic activity of cells and is a standard method for determining a compound's cytotoxicity. Viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Step-by-Step Methodology:

  • Cell Culture: Human embryonic kidney (HEK293T) cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Doxorubicin is often used as a positive control for cytotoxicity.

  • Incubation: Cells are incubated with the compound for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The CC50 value is determined using a dose-response curve fit.

Conclusion and Future Perspectives

While chloroquine remains a textbook example of a successful antimalarial, its utility has been crippled by widespread resistance. The quinoline scaffold, however, is far from obsolete. Structural re-engineering of this privileged core offers a promising strategy to develop new agents that can overcome existing resistance mechanisms.

The analysis of 2-arylvinylquinolines, as a proxy for the uncharacterized 7-Chloro-2-phenylquinoline, provides compelling evidence for this approach. These C2-substituted compounds demonstrate high potency, a remarkable ability to circumvent chloroquine resistance (RI < 1.0), and an excellent in vitro safety profile. The substitution at the C2 position, rather than the C4 position, fundamentally alters the molecule's interaction with the parasite's resistance machinery.

This guide strongly supports the rationale for the targeted synthesis and comprehensive evaluation of 7-Chloro-2-phenylquinoline and its analogues. Future studies should focus on performing the in vitro and in vivo experiments detailed herein to confirm its activity, followed by mechanistic studies to elucidate its precise interaction with the heme polymerization pathway and the PfCRT transporter. Such research is a critical step in the ongoing effort to expand our arsenal of effective and resistance-proof antimalarial therapies.

References

  • Singh, K., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem (n.d.). 7-Chloro-2-phenylquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Guggilapu, P., et al. (2019). Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. Molecules. Available at: [Link]

  • Parapini, S., et al. (2021). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Molecules. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 7-Chloro-2-phenylquinoline

As researchers and scientists dedicated to advancing drug development, our work inherently involves handling a wide array of chemical compounds. Among these, heterocyclic structures like 7-chloro-2-phenylquinoline are in...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our work inherently involves handling a wide array of chemical compounds. Among these, heterocyclic structures like 7-chloro-2-phenylquinoline are invaluable. However, their utility in synthesis and discovery is matched by the critical need for responsible handling and disposal. This guide provides a detailed, procedural framework for the proper disposal of 7-chloro-2-phenylquinoline, grounded in safety, regulatory compliance, and scientific principles. The objective is to ensure that this compound is managed safely from the moment it is deemed waste to its final disposition, protecting both laboratory personnel and the environment.

Part 1: Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 7-Chloro-2-phenylquinoline is not merely a benign organic molecule; it possesses specific toxicological properties and belongs to a class of compounds requiring elevated caution.

GHS Hazard Profile

According to aggregated data from the European Chemicals Agency (ECHA), 7-chloro-2-phenylquinoline is classified with the following hazards:

  • H302: Harmful if swallowed (Acute toxicity, oral)[1].

  • H315: Causes skin irritation [1].

  • H318: Causes serious eye damage [1].

  • H335: May cause respiratory irritation [1].

Beyond these immediate classifications, the parent structure, quinoline, is recognized as a suspected carcinogen and mutagen, demanding that its derivatives be handled with extreme caution[2][3]. As a chlorinated aromatic compound, it also raises concerns about environmental persistence and potential toxicity to aquatic life[3][4].

Physicochemical Properties and Incompatibilities

A summary of key data is essential for safe handling and choosing the correct disposal pathway.

PropertyValueSignificance for Disposal
CAS Number 61687-26-1[1][5]Unique identifier for accurate waste profiling.
Molecular Formula C₁₅H₁₀ClN[1]Indicates the presence of chlorine and nitrogen.
Appearance Light brown crystalline solid[6]Waste will be in solid form unless dissolved.
Melting Point 105-106 °C[7]Stable solid at room temperature.
Incompatible Materials Strong oxidizing agents[6][8]Must be segregated from oxidizers to prevent hazardous reactions.
Hazardous Decomposition Products Carbon oxides, Nitrogen oxides (NOx), Hydrogen chloride gas (under fire conditions)[6]Combustion will produce corrosive HCl gas, necessitating specialized incineration equipment.

Part 2: Pre-Disposal Handling and Waste Segregation Protocol

The foundation of proper disposal is meticulous management within the laboratory. Contamination of other waste streams can create complex and expensive disposal challenges.

Step-by-Step Waste Collection Procedure:

  • Designate a Waste Container: Use a dedicated, chemically resistant container, clearly labeled "Hazardous Waste: 7-Chloro-2-phenylquinoline." Ensure the container has a secure, tight-fitting lid.

  • Collect Solid Waste: Place all materials contaminated with 7-chloro-2-phenylquinoline directly into the designated container. This includes:

    • Surplus or non-recyclable quantities of the chemical.

    • Contaminated personal protective equipment (PPE) such as gloves.

    • Weighing papers, spatulas, and disposable labware.

  • Collect Liquid Waste: If 7-chloro-2-phenylquinoline is in a solution, collect it in a separate, sealed, and leak-proof container labeled appropriately with all components of the solution.

  • Seal and Store: Once the container is full or the experiment is complete, seal it securely. Store the container in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials[9].

  • Documentation: Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of generation. This is a legal requirement and essential for your institution's Environmental Health and Safety (EHS) office[9].

Part 3: The Core Disposal Directive: High-Temperature Incineration

Due to its chemical structure, the recommended and most environmentally sound method for the final disposal of 7-chloro-2-phenylquinoline is high-temperature incineration by a licensed professional waste disposal service[6][10]. Landfilling of untreated halogenated organic waste is highly restricted under regulations like the Resource Conservation and Recovery Act (RCRA)[11].

The Rationale for Incineration:

The thermal destruction of chlorinated aromatic compounds is a complex process that requires specific conditions to ensure complete breakdown and to manage hazardous byproducts[12][13].

  • Destruction of the Molecule: The high temperatures in a chemical incinerator (typically >1100°C for halogenated waste) provide the energy needed to break the stable aromatic rings and the carbon-chlorine bond[14].

  • Management of Byproducts: The combustion process liberates the chlorine atom, which primarily forms hydrogen chloride (HCl) gas[6][15]. This is a highly corrosive and toxic gas that cannot be released into the atmosphere. Therefore, the incinerator must be equipped with two key components:

    • Afterburner: Ensures complete combustion of any residual organic molecules.

    • Scrubber: A flue-gas treatment system that neutralizes the acidic HCl gas, typically using an alkaline solution, before the exhaust is safely released[10][14][15].

Operational Protocol:

The operational protocol for laboratory personnel is straightforward: Do not attempt to dispose of this chemical yourself.

  • Contact EHS: Once your waste is properly collected and stored, contact your institution's EHS office to arrange for a hazardous waste pickup[9].

  • Provide Documentation: Supply the EHS team with your waste log and a copy of the Safety Data Sheet (SDS) for 7-chloro-2-phenylquinoline.

  • Transfer Custody: The licensed disposal vendor contracted by your institution will then transport the waste to a permitted facility for appropriate treatment and disposal.

Part 4: Disposal Decision Workflow

The following diagram outlines the logical steps from waste generation to final disposal, ensuring a compliant and safe process.

G cluster_lab Laboratory Procedures cluster_ehs EHS & Professional Disposal gen Waste Generation (Solid or Liquid) char Characterize Waste (Review SDS & Hazards) gen->char seg Segregate Waste (Dedicated Container) char->seg labeling Label Container Clearly 'Hazardous Waste: 7-Chloro-2-phenylquinoline' seg->labeling store Store in Designated Waste Accumulation Area labeling->store contact Contact EHS Office for Pickup store->contact transfer Transfer to Licensed Waste Disposal Vendor contact->transfer incinerate High-Temperature Incineration (with Afterburner & Scrubber) transfer->incinerate

Caption: Decision workflow for the disposal of 7-chloro-2-phenylquinoline.

References

  • Quinoline - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Quinoline - SAFETY DATA SHEET . Penta Chemicals. [Link]

  • 7-Chloro-2-phenylquinoline | C15H10ClN | CID 12315714 . PubChem. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline . Pharmaguideline. [Link]

  • Learn the Basics of Hazardous Waste . US EPA. [Link]

  • Process for the incineration of chlorinated organic materials.
  • Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review . ResearchGate. [Link]

  • Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties . MDPI. [Link]

  • Land Disposal Restrictions for Hazardous Waste . US EPA. [Link]

  • Disposal Methods for Chlorinated Aromatic Waste . Royal Society of Chemistry. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . US EPA. [Link]

  • Synthesis of quinolines . Organic Chemistry Portal. [Link]

  • Defining Hazardous Waste . Department of Toxic Substances Control - CA.gov. [Link]

  • Guidance For Hazard Determination . Occupational Safety and Health Administration (OSHA). [Link]

  • Chloroaromatic formation in incineration processes . PubMed. [Link]

  • Process Safety Management of Highly Hazardous Chemicals . Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste Landfill . ACTenviro. [Link]

  • Control of chlorinated aromatic compounds from a municipal solid waste incinerator using limestone addition . Taylor & Francis Online. [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism . YouTube. [Link]

  • The effect of anthropogenic activities on the environmental fate of chlorinated paraffins in surface soil in an urbanized zone of northern China . PubMed. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review . PubMed Central. [Link]

  • Hazard Communication - Red line strikeout . Occupational Safety and Health Administration (OSHA). [Link]

  • EPA HAZARDOUS WASTE CODES . University of Florida. [Link]

  • What Are The Key Hazardous Waste Disposal Regulations For Engineers? . YouTube. [Link]

  • EPA Hazardous Waste Codes . University of Maryland, Baltimore. [Link]

  • Complex issues with incinerating liquid and gaseous residues . Dürr. [Link]

  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies . MDPI. [Link]

  • Quinoline . Wikipedia. [Link]

  • Environmental fate and global distribution of polychlorinated biphenyls . PubMed. [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste . US EPA. [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal . YouTube. [Link]

  • Chemical Compatibility Guide . New Pig. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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